molecular formula C10H12N2O4 B564495 N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate CAS No. 90870-20-5

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

Cat. No.: B564495
CAS No.: 90870-20-5
M. Wt: 224.216
InChI Key: FDXHDTIKCTZVEG-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, also known as N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.216. The purity is usually 95%.
BenchChem offers high-quality N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-nitrophenyl) N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-11(2)10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXHDTIKCTZVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675893
Record name 4-Nitrophenyl ethyl(methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90870-20-5
Record name 4-Nitrophenyl ethyl(methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate as a Cholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the mechanism of action for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, a compound belonging to the carbamate class of cholinesterase inhibitors. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding of its molecular interactions, kinetic behavior, and the experimental methodologies used for its characterization.

Introduction: The Role of Carbamates in Neuromodulation

Carbamates are a significant class of compounds that modulate the activity of the nervous system by inhibiting cholinesterases, the enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] By impeding the breakdown of acetylcholine, these inhibitors effectively increase its concentration in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This property has led to their use in various applications, from therapeutics for neurodegenerative diseases like Alzheimer's to insecticides.[3][4] N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a specific N,N-disubstituted carbamate whose mechanism of action aligns with the general principles of this class, yet is dictated by its unique structural features.

The Molecular Target: Acetylcholinesterase (AChE)

The primary target of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is acetylcholinesterase (AChE), a serine hydrolase critical for terminating nerve impulses at cholinergic synapses.[3] The enzyme possesses a deep and narrow active site gorge, at the base of which lies the catalytic triad composed of Serine, Histidine, and Glutamate residues.

The Inhibitory Mechanism: A Step-by-Step Breakdown

The inhibition of AChE by N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a multi-step process involving the formation of a transient covalent bond. This is often referred to as a "pseudo-irreversible" inhibition due to the slow rate of enzyme reactivation.[5]

Initial Binding and Formation of the Michaelis Complex

The inhibitor first docks into the active site gorge of AChE to form a non-covalent Michaelis-like complex. The orientation and affinity of the inhibitor within the gorge are governed by a series of interactions with specific amino acid residues. Computational docking studies of "4-nitrophenyl ethyl(methyl)carbamate" suggest a binding affinity (ΔG) of approximately -8.2 kcal/mol.[5] Key interactions include:

  • π-π stacking: The aromatic 4-nitrophenyl ring of the inhibitor is thought to engage in π-π stacking interactions with the indole ring of Tryptophan (Trp86) in the anionic subsite of the AChE active site.[5]

  • Hydrogen bonding: The carbonyl oxygen of the carbamate moiety can form a hydrogen bond with the hydroxyl group of the catalytic Serine (Ser203).[5]

Covalent Modification: The Carbamylation Reaction

Following initial binding, a nucleophilic attack by the catalytic Ser203 on the carbonyl carbon of the carbamate occurs. This results in the formation of a tetrahedral intermediate, which then collapses, leading to the carbamylation of the serine residue and the release of the 4-nitrophenolate leaving group. This covalent modification renders the enzyme inactive as the catalytic serine is now blocked.

Decarbamylation: The Slow Reactivation Step

Visualizing the Mechanism of Action

The following diagrams illustrate the key steps in the inhibition of acetylcholinesterase by N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate.

G cluster_0 Step 1: Initial Binding cluster_1 Step 2: Carbamylation cluster_2 Step 3: Decarbamylation (Slow) AChE AChE Active Site Complex Michaelis Complex AChE->Complex Docking Inhibitor N-Ethyl-N-methyl-O- (4-nitrophenyl)carbamate Inhibitor->Complex Carbamylated_AChE Carbamylated AChE (Inactive) Complex->Carbamylated_AChE Covalent Bonding Leaving_Group 4-Nitrophenolate Complex->Leaving_Group Reactivated_AChE Reactivated AChE (Active) Carbamylated_AChE->Reactivated_AChE Hydrolysis

Caption: The three-step process of AChE inhibition by the carbamate.

G cluster_interactions Key Interactions AChE AChE Active Site Gorge Inhibitor Carbamate Inhibitor Inhibitor->AChE Enters Gorge Anionic_Subsite Anionic Subsite (Trp86) Inhibitor->Anionic_Subsite π-π stacking (Aromatic Ring) Esteratic_Site Esteratic Site (Ser203) Inhibitor->Esteratic_Site Covalent Bonding (Carbamyl Group)

Caption: Key interactions within the AChE active site.

Kinetic Profile and Selectivity

While specific kinetic data for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate remains to be published, the inhibitory potency of carbamates is typically quantified by their IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. For context, a range of N,N-disubstituted O-aromatic carbamates have been reported with IC₅₀ values against AChE in the micromolar range.

Another important aspect of a cholinesterase inhibitor's profile is its selectivity for AChE over butyrylcholinesterase (BChE), another cholinesterase found in the body. The structural differences in the active site gorges of AChE and BChE can be exploited to design selective inhibitors. Generally, N,N-disubstituted carbamates can exhibit varying degrees of selectivity depending on the nature of the substituents.

Table 1: Comparative IC₅₀ Values of Selected N,N-Disubstituted Carbamates against Cholinesterases

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)Reference
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate38.9851.38
2-(phenylcarbamoyl)phenyl diphenylcarbamate53.791.60
Rivastigmine (a therapeutic N-ethyl-N-methylcarbamate)~1-5~20[3]

Note: Data for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is not available in the cited literature.

Experimental Protocols for Mechanistic Elucidation

The following outlines a standard experimental workflow for characterizing the inhibitory mechanism of a carbamate like N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate.

Determination of IC₅₀ using the Ellman's Method

The Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring cholinesterase activity.

Principle: Acetylthiocholine is used as a substrate for AChE. The hydrolysis of acetylthiocholine produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to the AChE activity and can be monitored spectrophotometrically at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate buffer (e.g., 0.1 M, pH 8.0).

    • DTNB solution (in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (in phosphate buffer).

    • AChE enzyme solution (from a source like electric eel or human recombinant).

    • Inhibitor stock solution (N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate dissolved in a suitable solvent like DMSO).

  • Assay Procedure (in a 96-well plate):

    • Add phosphate buffer to each well.

    • Add a series of dilutions of the inhibitor solution to the test wells. Add solvent vehicle to control wells.

    • Add the AChE enzyme solution to all wells and pre-incubate for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the DTNB and ATCI solutions to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.

G A Prepare Reagents (Buffer, DTNB, ATCI, AChE, Inhibitor) B Dispense Reagents into 96-well Plate (Buffer, Inhibitor/Vehicle, AChE) A->B C Pre-incubate to allow Inhibitor-Enzyme Binding B->C D Initiate Reaction (Add DTNB and ATCI) C->D E Monitor Absorbance at 412 nm D->E F Calculate Reaction Rates E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC50 from Dose-Response Curve G->H

Caption: Experimental workflow for IC₅₀ determination.

Conclusion

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate exerts its biological effect through the pseudo-irreversible inhibition of acetylcholinesterase. This process is initiated by the formation of a non-covalent complex within the enzyme's active site gorge, driven by specific molecular interactions. The subsequent carbamylation of the catalytic serine residue leads to enzyme inactivation. The slow rate of decarbamylation ensures a sustained inhibitory effect. While the precise kinetic parameters for this particular compound require further experimental investigation, the established methodologies provide a clear path for their determination. A thorough understanding of this mechanism is paramount for the rational design and development of novel carbamate-based therapeutics and scientific tools.

References

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]

  • Komersová, A., Komers, K., & Čegan, A. (2007). In vitro Inhibition of Cholinesterases by Carbamates--A Kinetic Study.
  • Musilek, K., Holas, O., Kuca, K., Jun, D., Dohnal, V., & Dolezal, M. (2007). Novel cholinesterase inhibitors based on O-aromatic N,N-disubstituted carbamates and thiocarbamates. Molecules, 12(2), 217–231. [Link]

  • Nachon, F., Brazzolotto, X., Trovaslet, M., & Masson, P. (2013). Progress in the search for reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents. Chemico-biological interactions, 206(2), 240–250.
  • Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 155(3), 219–229.
  • Sok, D. E., Kim, S. Y., Kim, Y. B., & Lee, D. H. (2001). Inhibition of acetylcholinesterase by a series of novel carbamates. Journal of medicinal chemistry, 44(13), 2095–2103.
  • Taylor, P., & Radic, Z. (1994). The cholinesterases: from genes to proteins. Annual review of pharmacology and toxicology, 34, 281–320.
  • Worek, F., Thiermann, H., & Szinicz, L. (2004). Kinetic analysis of inhibition and reactivation of human acetylcholinesterase inhibited by different organophosphorus compounds. Journal of applied toxicology, 24(2), 123–129.
  • Zhang, X., & Tang, X. C. (2006). Huperzine A and ZT-1: novel and promising acetylcholinesterase inhibitors. Drug development research, 67(3), 215–225.
  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]

  • Musilek, K., Holas, O., Kuca, K., Jun, D., Dohnal, V., & Dolezal, M. (2007). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules (Basel, Switzerland), 12(2), 217–231. [Link]

  • Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 155(3), 219–229. [Link]

  • Zhang, X., & Tang, X. C. (2006). Huperzine A and ZT-1: novel and promising acetylcholinesterase inhibitors. Drug Development Research, 67(3), 215-225. [Link]

  • Nachon, F., Brazzolotto, X., Trovaslet, M., & Masson, P. (2013). Progress in the search for reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents. Chemico-Biological Interactions, 206(2), 240-250. [Link]

  • Worek, F., Thiermann, H., & Szinicz, L. (2004). Kinetic analysis of inhibition and reactivation of human acetylcholinesterase inhibited by different organophosphorus compounds. Journal of Applied Toxicology, 24(2), 123-129. [Link]

  • Taylor, P., & Radic, Z. (1994). The cholinesterases: from genes to proteins. Annual Review of Pharmacology and Toxicology, 34, 281-320. [Link]

  • Sok, D. E., Kim, S. Y., Kim, Y. B., & Lee, D. H. (2001). Inhibition of acetylcholinesterase by a series of novel carbamates. Journal of Medicinal Chemistry, 44(13), 2095-2103. [Link]

  • Komersová, A., Komers, K., & Čegan, A. (2007). In vitro Inhibition of Cholinesterases by Carbamates—A Kinetic Study. Zeitschrift für Naturforschung C, 62(5-6), 421-427. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate belongs to the carbamate class of organic compounds, a group widely recognized for its diverse biological activities.[1] Carbamates are structurally versatile, allowing for modifications that can significantly alter their stability, pharmacokinetic properties, and biological targets.[1] This guide provides a comprehensive technical overview of the predicted biological activity of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, focusing on its primary hypothesized mechanism of action as a cholinesterase inhibitor. We present detailed, field-proven experimental workflows for the in vitro assessment of this activity and subsequent cytotoxicity profiling. This document is intended for researchers, scientists, and drug development professionals, offering a foundational framework for investigating the biological potential of this and similar novel carbamate compounds.

Introduction to N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate and the Carbamate Class

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a specific derivative of carbamic acid. Its structure, featuring an N,N-disubstituted amine, an ester linkage, and a 4-nitrophenyl leaving group, is central to its predicted biological function. The carbamate functional group is a key pharmacophore in numerous approved drugs and agricultural agents, primarily due to its ability to act as a transition-state analog inhibitor of serine hydrolases.[1][2]

Chemical Structure and Properties:

  • Chemical Name: N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

  • CAS Number: 90870-20-5[3]

  • Molecular Formula: C10H12N2O4[3]

  • Molecular Weight: 224.216 g/mol [3]

  • Solubility: Soluble in chloroform, dichloromethane, and methanol.[3]

The synthesis of this compound can be achieved through several routes, most commonly via a nucleophilic substitution reaction between 4-nitrophenol and ethyl methylcarbamoyl chloride.[4] This method offers a straightforward approach to obtaining the target molecule with good yield.[4]

The Primary Hypothesized Mechanism of Action: Cholinesterase Inhibition

The structural features of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate strongly suggest that its primary biological target is acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh).[2][5] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[6] This mechanism is the basis for the action of many carbamate insecticides and therapeutic agents for conditions like Alzheimer's disease and myasthenia gravis.[2][7][8]

The Carbamylation Reaction:

The inhibitory process involves the carbamylation of a critical serine residue within the AChE active site. The carbamate acts as a substrate for the enzyme, similar to acetylcholine.[9] The 4-nitrophenyl group serves as an effective leaving group, facilitating the transfer of the N-ethyl-N-methylcarbamoyl moiety to the serine hydroxyl group. This forms a stable, covalent carbamoyl-enzyme complex.[10]

Unlike the effectively irreversible phosphorylation caused by organophosphates, the carbamylation of AChE is a slowly reversible process.[8][9] The carbamoylated enzyme undergoes slow hydrolysis, eventually regenerating the active enzyme. The rate of this decarbamylation determines the duration of inhibition and, consequently, the compound's biological effect and toxicity profile. This "pseudo-irreversible" inhibition is a hallmark of most carbamate inhibitors.[11][12][13]

AChE_Inhibition cluster_0 AChE Active Site AChE Active AChE (with Serine-OH) Complex Enzyme-Substrate Complex AChE->Complex Carbamate N-Ethyl-N-methyl-O- (4-nitrophenyl)carbamate Carbamate->Complex Binding Carbamylated_AChE Carbamylated AChE (Inactive) Complex->Carbamylated_AChE Carbamylation of Serine Nitrophenol 4-Nitrophenol (Leaving Group) Complex->Nitrophenol Carbamylated_AChE->AChE Slow Hydrolysis (Decarbamylation) H2O H₂O H2O->Carbamylated_AChE

Mechanism of AChE inhibition by carbamylation.

Experimental Workflow for Assessing Biological Activity

A logical, tiered approach is essential for characterizing the biological activity of a novel compound. The primary investigation should focus on confirming the hypothesized mechanism of action, followed by a broader assessment of its effects on cell health.

In Vitro Acetylcholinesterase Inhibition Assay

The foundational experiment is to quantify the compound's ability to inhibit AChE. The most widely accepted method is the spectrophotometric assay developed by Ellman, which is reliable, rapid, and suitable for high-throughput screening.[7][14][15]

Causality Behind Experimental Choices:

  • Assay Principle: This colorimetric assay measures the activity of AChE by detecting the product of a reaction between a thiocholine substrate and a chromogen.[7] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[7] Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[7] The rate of color formation is directly proportional to AChE activity. An inhibitor will reduce this rate.

  • Why Ellman's Method? It is the standard, validated method for assessing AChE inhibition, providing a robust and reproducible system for determining key inhibitory parameters like the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[16][17][18][19]

Ellman_Workflow cluster_workflow Ellman's Assay Workflow start Prepare Reagents: AChE, DTNB, ATCh, Test Compound plate Pipette into 96-well plate: 1. Buffer + AChE + DTNB 2. Add Test Compound (or vehicle) start->plate preincubate Pre-incubate (e.g., 5 min) plate->preincubate initiate Initiate Reaction: Add ATCh Substrate preincubate->initiate read Measure Absorbance at 412 nm (Kinetic Mode for 10-15 min) initiate->read analyze Calculate Rate of Reaction Determine % Inhibition Calculate IC50 read->analyze

Workflow for the Ellman's AChE inhibition assay.

Detailed Experimental Protocol: AChE Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

    • AChE Solution: Prepare a stock solution of Acetylcholinesterase (e.g., from Electrophorus electricus) in Assay Buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.

    • DTNB Solution: Prepare a 10 mM solution of DTNB in Assay Buffer.

    • Substrate Solution (ATCh): Prepare a 15 mM solution of acetylthiocholine iodide in deionized water.[20]

    • Test Compound: Prepare a stock solution of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 50 µL of Assay Buffer.

      • 25 µL of the Test Compound dilution (or vehicle for control wells).

      • 25 µL of AChE solution.

      • 50 µL of DTNB solution.[7]

    • Incubate the plate at 25°C for 5 minutes.[20]

    • Initiate the reaction by adding 25 µL of the ATCh substrate solution to all wells.[7]

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.[7]

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: AChE Inhibition

CompoundTarget EnzymeIC50 (µM) [Hypothetical]
N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamateAChE5.5
Rivastigmine (Positive Control)AChE8.0
Cellular-Level Assessment: Cytotoxicity Profiling

Following the confirmation of enzyme inhibition, it is crucial to assess the compound's effect on whole, living cells. Cytotoxicity assays determine the concentration at which a compound becomes toxic to cells, providing a therapeutic window when compared to its enzyme-inhibiting potency. The MTT assay is a widely used, robust colorimetric method for this purpose.[21]

Causality Behind Experimental Choices:

  • Assay Principle: The MTT assay measures cell viability by quantifying the metabolic activity of mitochondrial dehydrogenases.[21] In viable cells, these enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[22] The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[22]

  • Why MTT Assay? It is a reliable, high-throughput compatible method for assessing cell viability and generating dose-response curves for cytotoxicity (CC50 values). This provides a critical counterpoint to the IC50 data, allowing for an initial assessment of the compound's selectivity.

MTT_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow seed Seed cells in a 96-well plate treat Treat cells with various concentrations of the Test Compound seed->treat incubate Incubate for a defined period (e.g., 24-72h) treat->incubate add_mtt Add MTT Reagent to each well incubate->add_mtt incubate_mtt Incubate (1-4h) to allow formazan formation add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read Measure Absorbance at ~570 nm solubilize->read analyze Calculate % Viability Determine CC50 read->analyze

Workflow for the MTT cytotoxicity assay.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture and Seeding:

    • Culture a relevant cell line (e.g., a neuronal cell line like SH-SY5Y) under standard conditions.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[22]

  • Compound Treatment:

    • Prepare serial dilutions of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound dilutions. Include vehicle-only wells as a 100% viability control and wells with no cells as a blank.

    • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[22]

  • MTT Addition and Solubilization:

    • Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.[23]

    • Incubate the plate for 1.5 to 4 hours at 37°C, allowing formazan crystals to form.[22][23]

    • Carefully remove the medium containing MTT.[24]

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22][24]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[24]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength between 570-590 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the % Viability versus the logarithm of the compound concentration and fit the data to determine the CC50 value (the concentration that reduces cell viability by 50%).

Data Presentation: Cytotoxicity

CompoundCell LineCC50 (µM) [Hypothetical]Selectivity Index (CC50/IC50)
N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamateSH-SY5Y15027.3
Doxorubicin (Positive Control)SH-SY5Y0.5N/A

Interpreting Results and Future Directions

The initial characterization provides two critical data points: the IC50 for target engagement and the CC50 for general toxicity. The Selectivity Index (SI) , calculated as CC50/IC50, is a crucial first indicator of a compound's potential. A higher SI value is desirable, as it suggests that the compound inhibits its target enzyme at concentrations far below those that cause general cell death.

Based on the hypothetical data above, N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate shows potent AChE inhibition with moderate cytotoxicity, resulting in a favorable selectivity index.

Further investigations should include:

  • Enzyme Kinetics: Determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki).

  • Butyrylcholinesterase (BChE) Assay: Assess the compound's selectivity for AChE over the related enzyme BChE, which is important for predicting potential side effects.

  • In Vivo Studies: If in vitro data are promising, proceed to animal models to evaluate efficacy, pharmacokinetics, and safety.

Conclusion

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a compound with a high probability of acting as a pseudo-irreversible inhibitor of acetylcholinesterase. The technical protocols outlined in this guide provide a robust, self-validating framework for confirming this biological activity and assessing its cytotoxic profile. By systematically determining its IC50 and CC50 values, researchers can make an informed initial assessment of its therapeutic or toxicological potential, paving the way for more advanced preclinical development.

References

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

  • Keeley, L. (2011). 7. Acetylcholinesterase and Insecticide Inhibition. YouTube. [Link]

  • Keeley, L. (2011). 9. Carbamate Insecticide Action. YouTube. [Link]

  • Koleva, II, et al. (2012). AChE activity assay by Ellman method. ResearchGate. [Link]

  • LookChem. N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. [Link]

  • MDPI. In Vitro and In Silico Evaluation of Cholinesterase Inhibition by Alkaloids Obtained from Branches of Abuta panurensis Eichler. [Link]

  • MDPI. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. [Link]

  • National Center for Biotechnology Information. Carbamate Toxicity. StatPearls. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • ResearchGate. (2016). MTT Proliferation Assay Protocol. [Link]

  • SlideShare. (2016). Mode of action of carbamate.pptx. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Verma, R. S. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]

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An In-depth Technical Guide to CAS 90870-20-5: Chemical Structure, Properties, and Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 90870-20-5, identified as N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. This document delves into its chemical structure, physicochemical properties, and detailed synthetic methodologies. Furthermore, it explores the compound's role as a versatile synthetic intermediate in various fields, including pharmaceuticals and agrochemicals, and its significance as a known impurity of the drug Rivastigmine. The guide also discusses its potential biological activities, drawing parallels with structurally similar carbamate derivatives.

Chemical Identity and Structure

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is an organic compound belonging to the carbamate class, characterized by a nitrophenyl group attached to a carbamate moiety.[1]

  • Systematic Name: (4-nitrophenyl) N-ethyl-N-methylcarbamate[1]

  • CAS Number: 90870-20-5[2]

  • Molecular Formula: C₁₀H₁₂N₂O₄[2]

  • Molecular Weight: 224.21 g/mol [2]

  • Synonyms: Ethylmethylcarbamic Acid 4-Nitrophenyl Ester, N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, Rivastigmine Impurity B.[1]

The structural formula, represented by the SMILES string CCN(C)C(=O)Oc1ccc(cc1)[O-], reveals a central carbamate functional group with ethyl and methyl substituents on the nitrogen atom.[1] This carbamate is ester-linked to a 4-nitrophenol. The presence of the electron-withdrawing nitro group on the phenyl ring is a key feature influencing the compound's reactivity and potential biological activity.

Physicochemical Properties

A summary of available and calculated physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

PropertyValueSource
Appearance Brown solidLookChem
Solubility Chloroform, Dichloromethane, Methanol[3]
Polar Surface Area (PSA) 75.36 Ų[3]
LogP (calculated) 2.56850[3]

Synthesis and Reactivity

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is typically synthesized via nucleophilic substitution. Two primary routes have been described.

Synthesis from 4-Nitrophenol

This method involves the reaction of 4-nitrophenol with ethyl methylcarbamoyl chloride. The phenolic hydroxyl group of 4-nitrophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamoyl chloride.

Synthesis_Route_1 4-Nitrophenol 4-Nitrophenol Reaction Nucleophilic Substitution 4-Nitrophenol->Reaction Ethyl_methylcarbamoyl_chloride Ethyl methylcarbamoyl chloride Ethyl_methylcarbamoyl_chloride->Reaction Base Base (e.g., Triethylamine) in Dry THF Base->Reaction Product N-Ethyl-N-methyl-O- (4-nitrophenyl)carbamate Reaction->Product Byproduct Triethylammonium chloride Reaction->Byproduct Enzyme_Inhibition_Workflow cluster_prep Assay Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Enzyme_sol Prepare Enzyme Solution Incubation Pre-incubate Enzyme with Inhibitor Enzyme_sol->Incubation Substrate_sol Prepare Substrate Solution Reaction_init Initiate Reaction (add Substrate) Substrate_sol->Reaction_init Inhibitor_sol Prepare Inhibitor Solution (CAS 90870-20-5) Inhibitor_sol->Incubation Incubation->Reaction_init Measurement Measure Product Formation (e.g., Spectrophotometry) Reaction_init->Measurement Rate_calc Calculate Reaction Rates Measurement->Rate_calc IC50_calc Determine IC₅₀ Value Rate_calc->IC50_calc

Sources

An In-Depth Technical Guide to the Research Applications of 4-Nitrophenyl ethyl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Utility of a Versatile Carbamate

To the dedicated researcher, scientist, and drug development professional, this guide serves as a comprehensive technical exploration of 4-Nitrophenyl ethyl(methyl)carbamate. This molecule, while seemingly a simple organic compound, holds significant relevance in the realms of medicinal chemistry and organic synthesis. Its utility stems from the inherent reactivity of the carbamate functional group, modulated by the electronic properties of the 4-nitrophenyl leaving group. This document moves beyond a mere recitation of facts, aiming to provide a deeper understanding of the causality behind its applications, grounded in established scientific principles and methodologies. We will delve into its synthesis, its critical role as a cholinesterase inhibitor, its application in the synthesis of a key Alzheimer's medication, and its function as a strategic protecting group.

Core Molecular Attributes of 4-Nitrophenyl ethyl(methyl)carbamate

4-Nitrophenyl ethyl(methyl)carbamate is a carbamate derivative with the chemical formula C₁₀H₁₂N₂O₄. The presence of the electron-withdrawing nitro group on the phenyl ring is pivotal to its chemical reactivity, making the 4-nitrophenoxide a good leaving group. This characteristic is central to its function in both synthetic and biological contexts.

Table 1: Physicochemical Properties of 4-Nitrophenyl ethyl(methyl)carbamate

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₄[1]
Molecular Weight 224.21 g/mol [1]
CAS Number 90870-20-5[1]
Appearance White to off-white solidInferred from typical carbamate properties
Solubility Soluble in many organic solvents such as dichloromethane, ethyl acetate, and THF.Inferred from synthesis protocols

Synthesis of 4-Nitrophenyl ethyl(methyl)carbamate: A Practical Protocol

The most common and direct route to synthesizing 4-Nitrophenyl ethyl(methyl)carbamate involves the reaction of 4-nitrophenyl chloroformate with N-ethylmethylamin.[2] The chloroformate acts as an acylating agent, and the amine serves as the nucleophile.

Experimental Protocol: Synthesis of 4-Nitrophenyl ethyl(methyl)carbamate

Materials:

  • 4-Nitrophenyl chloroformate

  • N-ethylmethylamin

  • Triethylamine (or another suitable base)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenyl chloroformate (1.0 eq) in anhydrous THF or DCM. Cool the solution to 0 °C using an ice bath.

  • Addition of Amine: In a separate flask, prepare a solution of N-ethylmethylamin (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

  • Reaction: Slowly add the amine solution dropwise to the cooled solution of 4-nitrophenyl chloroformate with vigorous stirring. The triethylamine acts as a scavenger for the hydrochloric acid byproduct.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 4-Nitrophenyl ethyl(methyl)carbamate.

Diagram 1: Synthesis of 4-Nitrophenyl ethyl(methyl)carbamate

G reagent1 4-Nitrophenyl chloroformate product 4-Nitrophenyl ethyl(methyl)carbamate reagent1->product reagent2 N-ethylmethylamin reagent2->product base Triethylamine (Base) base->product solvent Anhydrous THF/DCM solvent->product

Caption: Reaction scheme for the synthesis of 4-Nitrophenyl ethyl(methyl)carbamate.

Application in Alzheimer's Disease Drug Synthesis: The Rivastigmine Connection

A paramount application of 4-Nitrophenyl ethyl(methyl)carbamate is its role as a key intermediate in the synthesis of Rivastigmine, a cholinesterase inhibitor used for the treatment of mild to moderate Alzheimer's disease.[2][3] Rivastigmine functions by reversibly inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of the neurotransmitter acetylcholine in the brain.[4]

The Chemistry of Rivastigmine Synthesis

In the synthesis of Rivastigmine, 4-Nitrophenyl ethyl(methyl)carbamate is not directly used. Instead, a related precursor, (S)-3-(1-(dimethylamino)ethyl)phenol, is activated, and then reacted with N-ethylmethylamine. However, an alternative patented method highlights the use of a carbamate intermediate. A process for making aminoalkylphenyl carbamates like rivastigmine involves the reaction of the phenolic precursor with an activating agent like bis(p-nitrophenyl)carbonate, followed by reaction with N-ethylmethylamine.[3] A related process involves the pre-synthesis of an N-ethyl-N-methyl-carbamoylating agent, where 4-nitrophenyl chloroformate is reacted with N-ethylmethylamin to form an active carbamate intermediate which then reacts with the phenolic component of what will become rivastigmine.[2]

Diagram 2: Conceptual Pathway for Rivastigmine Synthesis

G start (S)-3-(1-(Dimethylamino)ethyl)phenol activated Activated Phenol Intermediate start->activated rivastigmine Rivastigmine activated->rivastigmine amine N-ethylmethylamin amine->rivastigmine activator Activating Agent (e.g., bis(p-nitrophenyl)carbonate) activator->activated

Caption: Simplified workflow for the synthesis of Rivastigmine.

Cholinesterase Inhibition: Mechanism and a Standardized Assay Protocol

The carbamate moiety is a well-established pharmacophore for the inhibition of cholinesterases. Carbamates act as "pseudo-irreversible" or "slow-reversible" inhibitors. The mechanism involves the carbamoylation of a serine residue within the active site of the enzyme, rendering it inactive. This carbamylated enzyme is more stable than the acetylated enzyme formed during the hydrolysis of acetylcholine, but it can still be slowly hydrolyzed to regenerate the active enzyme.

Diagram 3: Mechanism of Cholinesterase Inhibition by Carbamates

G cluster_0 Enzyme Active Site Enzyme Cholinesterase (Ser-OH) Complex Enzyme-Carbamate Complex Enzyme->Complex Carbamate 4-Nitrophenyl ethyl(methyl)carbamate Carbamate->Complex Carbamylated Carbamylated Enzyme (Ser-O-CO-N(Et)(Me)) Complex->Carbamylated LeavingGroup 4-Nitrophenol Complex->LeavingGroup Release Regenerated Regenerated Enzyme (Ser-OH) Carbamylated->Regenerated Hydrolysis Slow Hydrolysis Hydrolysis->Carbamylated

Caption: Carbamoylation and slow regeneration of cholinesterase.

Experimental Protocol: The Ellman's Assay for Cholinesterase Inhibition

The Ellman's assay is a widely used, simple, and robust colorimetric method to measure cholinesterase activity and inhibition.[5][6] The assay relies on the hydrolysis of acetylthiocholine (ATCh) by the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[5][6][7]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 4-Nitrophenyl ethyl(methyl)carbamate (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in phosphate buffer.

    • Prepare a stock solution of ATCh in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of 4-Nitrophenyl ethyl(methyl)carbamate in the appropriate solvent.

  • Assay Setup (in a 96-well plate):

    • To each well, add a specific volume of phosphate buffer.

    • Add a small volume of the inhibitor solution (or solvent for control wells).

    • Add the enzyme solution to each well and incubate for a set period (e.g., 15 minutes) at a controlled temperature to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction:

    • Add the DTNB solution to all wells.

    • Add the ATCh solution to initiate the enzymatic reaction.

  • Measurement:

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.

Table 2: Typical Concentration Ranges for Ellman's Assay

ReagentFinal Concentration in Well
Enzyme (AChE/BChE) Varies depending on enzyme source and activity
ATCh 0.1 - 1.0 mM
DTNB 0.3 - 1.0 mM
Inhibitor Serial dilutions (e.g., 1 nM to 100 µM)

Application in Organic Synthesis: A Base-Labile Protecting Group

Beyond its role in medicinal chemistry, 4-nitrophenyl carbamates serve as effective base-labile protecting groups for amines in organic synthesis. The 4-nitrophenyl group activates the carbamate carbonyl, making it susceptible to cleavage under mild basic conditions, while remaining stable in acidic and neutral environments.[2] This orthogonality is highly valuable in multi-step syntheses of complex molecules.[2]

Mechanism of Deprotection

The deprotection is typically achieved through hydrolysis in a basic medium (pH > 12 is most effective).[2] The hydroxide ion attacks the carbonyl carbon, leading to the release of the free amine and the 4-nitrophenolate ion, which is distinctly yellow, allowing for easy colorimetric monitoring of the deprotection progress.[2]

Diagram 4: Deprotection of a 4-Nitrophenyl Carbamate Protected Amine

G ProtectedAmine R-NH-CO-O-C₆H₄NO₂ (Protected Amine) DeprotectedAmine R-NH₂ (Free Amine) ProtectedAmine->DeprotectedAmine LeavingGroup 4-Nitrophenolate Ion (Yellow) ProtectedAmine->LeavingGroup Release Base Base (e.g., OH⁻) Base->ProtectedAmine

Caption: Base-catalyzed deprotection of a 4-nitrophenyl carbamate.

Experimental Protocol: Deprotection of a 4-Nitrophenyl Carbamate

Materials:

  • 4-Nitrophenyl carbamate-protected compound

  • A suitable solvent (e.g., methanol, THF)

  • A base (e.g., aqueous sodium hydroxide, potassium carbonate in methanol)

  • Standard workup reagents (e.g., water, organic solvent for extraction, brine)

Procedure:

  • Dissolution: Dissolve the 4-nitrophenyl carbamate-protected compound in a suitable solvent.

  • Addition of Base: Add the basic solution to the reaction mixture. The reaction is often rapid at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed. The appearance of a yellow color indicates the release of the 4-nitrophenolate.

  • Workup: Neutralize the reaction mixture with a mild acid (e.g., dilute HCl) and extract the deprotected amine with an appropriate organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate to obtain the crude product, which can be further purified if necessary.

Conclusion: A Versatile Tool in the Researcher's Arsenal

4-Nitrophenyl ethyl(methyl)carbamate, and the broader class of 4-nitrophenyl carbamates, represent a confluence of reactivity and stability that makes them invaluable in both the synthesis of complex molecules and the modulation of biological systems. From its foundational role in the construction of a vital therapeutic for Alzheimer's disease to its utility as a precisely cleavable protecting group, this compound exemplifies how a deep understanding of chemical principles can be leveraged to address significant challenges in science and medicine. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile chemical entity in their own investigations.

References

  • Process for making aminoalkylphenyl carbamates and intermediates therefor. US7531684B2.
  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega. Available at: [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available at: [Link]

  • 4-Nitrophenyl ethylcarbamate. PubChem. Available at: [Link]

  • 4-Nitrophenyl ethyl(methyl)carbamate. Pharmaffiliates. Available at: [Link]

  • Long-term neurobehavioral effects of mild poisonings with organophosphate and n-methyl carbamate pesticides among banana workers. PubMed. Available at: [Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. Available at: [Link]

  • New findings about Ellman's method to determine cholinesterase activity. PubMed. Available at: [Link]

  • Hydrolysis of bis(4-nitrophenyl) carbonate and the general base catalyzed hydrolysis of o-(4-nitrophenylene) carbonate. The Journal of Organic Chemistry. Available at: [Link]

  • Discovery of carbamate degrading enzymes by functional metagenomics. PMC. Available at: [Link]

  • New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. Available at: [Link]

  • Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate. Google Patents.
  • Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Der Pharma Chemica. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

  • Ellman Esterase Assay Protocol. Scribd. Available at: [Link]

  • Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry. Available at: [Link]

  • Isocyanic acid, p-nitrophenyl ester. Organic Syntheses. Available at: [Link]

  • Kinetics of Carbamate Formation and Breakdown. ResearchGate. Available at: [Link]

  • Methyl carbamate – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. MDPI. Available at: [Link]

  • Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoil. Canadian Journal of Chemistry. Available at: [Link]

  • Progress in enzyme inhibition based detection of pesticides. PMC. Available at: [Link]

  • 3-Nitrophenyl ethyl(methyl)carbamate. PubChem. Available at: [Link]

  • Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties. PubMed Central. Available at: [Link]

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A Comprehensive Technical Guide to the Synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Carbamate

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, a molecule with the CAS number 90870-20-5, is a carbamate derivative of significant interest in various chemical and biomedical fields.[1] Its structure, featuring a 4-nitrophenyl leaving group, makes it a valuable reagent in organic synthesis for the introduction of the N-ethyl-N-methylcarbamoyl moiety.[1] This functional group is a key component in a range of biologically active molecules. A notable application of its close analog, N-ethyl-N-methylcarbamoyl chloride, is in the synthesis of Rivastigmine, a leading therapeutic for Alzheimer's disease, highlighting the pharmaceutical relevance of this chemical class.[2] Research has also pointed towards the potential antimicrobial and antioxidant properties of related carbamate compounds.[3] This guide provides an in-depth exploration of the primary synthetic pathways to N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, focusing on the underlying chemical principles, detailed experimental protocols, and methods for ensuring product purity and structural integrity.

Physicochemical Properties

A foundational understanding of the target molecule's properties is essential for its successful synthesis and handling.

PropertyValue
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.216 g/mol [1]
Appearance Yellow oil[3]
Solubility Chloroform, Dichloromethane, Methanol[1]
LogP 2.56850[1]

Synthetic Strategies: A Comparative Analysis

The synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate can be approached through several methodologies. The most prevalent and well-documented route involves a two-step process: the synthesis of the key intermediate, N-Ethyl-N-methylcarbamoyl chloride, followed by its reaction with 4-nitrophenol. An alternative one-pot approach utilizing bis(4-nitrophenyl)carbonate also presents a viable, albeit less direct, pathway.

Part I: Synthesis of the Key Intermediate: N-Ethyl-N-methylcarbamoyl Chloride

The traditional synthesis of carbamoyl chlorides often involves the use of highly toxic phosgene gas. A significantly safer and more accessible laboratory-scale method employs triphosgene, a solid phosgene equivalent, in conjunction with the corresponding secondary amine.

Reaction Mechanism:

The synthesis of N-Ethyl-N-methylcarbamoyl chloride from N-ethyl-N-methyl-amine and triphosgene is a nucleophilic substitution reaction. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbons of triphosgene. An inorganic base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The use of an inorganic base like sodium bicarbonate has been shown to be superior to organic bases such as triethylamine, leading to higher purity and yield by minimizing urea formation as a side product.[4]

G cluster_reactants Reactants cluster_products Products amine N-Ethyl-N-methyl-amine reaction_center Reaction amine->reaction_center Nucleophilic Attack triphosgene Triphosgene triphosgene->reaction_center base Inorganic Base (e.g., NaHCO₃) base->reaction_center HCl Scavenger carbamoyl_chloride N-Ethyl-N-methyl- carbamoyl chloride byproducts CO₂ + Base-HCl salt reaction_center->carbamoyl_chloride reaction_center->byproducts

Caption: Synthesis of N-Ethyl-N-methylcarbamoyl chloride.

Optimized Protocol for N-Ethyl-N-methylcarbamoyl Chloride Synthesis:

This protocol is adapted from established procedures for the safe and high-yield synthesis of carbamoyl chlorides using triphosgene.[4][5]

Materials:

  • N-ethyl-N-methyl-amine

  • Triphosgene

  • Sodium bicarbonate (or other inorganic base)

  • Dichloromethane (or Toluene)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add the chosen solvent (e.g., dichloromethane).

  • Cool the flask to 0°C in an ice bath.

  • Carefully add triphosgene to the solvent in portions.

  • In a separate vessel, prepare a solution of N-ethyl-N-methyl-amine in the same solvent.

  • Slowly add the N-ethyl-N-methyl-amine solution to the triphosgene mixture, maintaining the temperature between 0-5°C.

  • Add the inorganic base (e.g., sodium bicarbonate) to the reaction mixture.

  • Allow the reaction to stir at 0-5°C for several hours (e.g., 12 hours) until completion, which can be monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture can be filtered to remove the salt byproducts. The filtrate, containing the N-Ethyl-N-methylcarbamoyl chloride, can often be used directly in the next step without extensive purification. Yields for this process are consistently reported to be greater than 98%.[4]

Safety Considerations: N-Ethyl-N-methylcarbamoyl chloride is a reactive and hazardous chemical. It is harmful if swallowed, causes skin irritation and serious eye damage, and may cause an allergic skin reaction.[6] It is also corrosive to metals.[6] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Part II: Synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

With the carbamoyl chloride in hand, the final step is the formation of the target carbamate through reaction with 4-nitrophenol.

Reaction Mechanism:

This reaction is a classic nucleophilic acyl substitution.[2] The oxygen atom of 4-nitrophenol, facilitated by a base, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the N-ethyl-N-methylcarbamoyl chloride. The chloride ion is subsequently eliminated as a leaving group, forming the carbamate product. The base, typically an organic amine like triethylamine, is essential to deprotonate the 4-nitrophenol, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.[3]

G cluster_reactants Reactants cluster_products Products carbamoyl_chloride N-Ethyl-N-methyl- carbamoyl chloride reaction_center Nucleophilic Acyl Substitution carbamoyl_chloride->reaction_center nitrophenol 4-Nitrophenol nitrophenol->reaction_center Nucleophilic Attack base Triethylamine base->reaction_center Base Catalyst final_product N-Ethyl-N-methyl-O- (4-nitrophenyl)carbamate byproduct Triethylamine-HCl reaction_center->final_product reaction_center->byproduct

Caption: Synthesis of the target carbamate.

Detailed Experimental Protocol:

The following protocol provides a reliable method for the synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate with a reported yield of approximately 76-78%.[3]

Materials:

  • N-Ethyl-N-methylcarbamoyl chloride (from Part I or commercial source)

  • 4-Nitrophenol

  • Triethylamine

  • Dry N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Under an argon or nitrogen atmosphere, dissolve N-Ethylmethylamine (1 equivalent) in dry DMF or THF.

  • Add triethylamine (3 equivalents) followed by 4-Nitrophenyl chloroformate (1.5 equivalents) at room temperature.

  • Stir the reaction mixture for approximately 2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product into ethyl acetate.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate).

  • The final product is typically obtained as a yellow oil with a yield of around 76%.[3]

Catalytic Enhancements: The Role of Lewis Acids

For less reactive alcohols or to potentially improve reaction conditions, Lewis acid catalysis can be employed. Zinc chloride (ZnCl₂) has been demonstrated as an effective catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols.[7][8] The plausible mechanism involves the coordination of the Lewis acidic zinc chloride to the carbonyl oxygen of the carbamoyl chloride, increasing its electrophilicity and activating it for nucleophilic attack by the alcohol.[2] This approach is particularly useful for a broad range of substrates, including both aromatic and aliphatic alcohols, and is chemoselective, tolerating other functional groups.[7][8]

Structural Validation and Purity Assessment

Ensuring the identity and purity of the synthesized N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

TechniquePurposeExpected Results
¹H NMR Structural confirmation and identification of key functional groups.(300 MHz, CDCl₃): δ ~8.18–8.21 (m, 2H, aromatic protons ortho to NO₂), δ ~7.25–7.29 (m, 2H, aromatic protons meta to NO₂), δ ~3.37–3.46 (m, 2H, N-CH₂), δ ~3.05/2.97 (s, 3H, N-CH₃ rotamers), δ ~1.17–1.22 (m, 3H, CH₃ of ethyl group).[3]
¹³C NMR Confirmation of the carbon skeleton.Expected signals for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons of the ethyl and methyl groups.
HPLC Purity assessment and quantification of impurities.A C18 column with UV detection (e.g., at 254 nm) can be used. A single major peak corresponding to the product should be observed.
Elemental Analysis Verification of the elemental composition.The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated theoretical values.

Conclusion: A Robust and Verifiable Synthetic Pathway

The synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a well-established process that can be performed safely and efficiently in a laboratory setting. The two-step approach, commencing with the triphosgene-mediated synthesis of N-Ethyl-N-methylcarbamoyl chloride followed by its reaction with 4-nitrophenol, offers a reliable and high-yielding route. The use of triphosgene mitigates the significant hazards associated with phosgene gas, and the reaction conditions are amenable to standard laboratory equipment. For challenging substrates, Lewis acid catalysis presents a powerful alternative. Rigorous analytical characterization using NMR, HPLC, and elemental analysis is crucial to validate the structure and purity of the final product, ensuring its suitability for downstream applications in research and development.

References

  • Varjosaari, S. E., Suating, P., & Adler, M. J. (2016). A Simple, Versatile, One-Pot Procedure for the Synthesis of Substituted O-Aryl Carbamates. Synthesis, 48(01), 43-47. [Link]

  • Gayke, M., Hirapara, N., Narode, H., & Yadav, J. S. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega, 7(39), 35195–35205. [Link]

  • Gayke, M., Hirapara, N., Narode, H., & Yadav, J. S. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega. [Link]

  • Varjosaari, S. E., Suating, P., & Adler, M. J. (2016). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. LookChem. [Link]

  • Pop, A., Găină, L., & Silberg, I. A. (2009). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Molecules, 14(12), 5153–5159. [Link]

  • Synthesis method of N-ethyl-N-methyl amido formyl chloride.
  • Novel process.

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The Vanguard of Neuroprotection: A Technical Guide to N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases represent a burgeoning global health crisis, demanding innovative therapeutic strategies that transcend symptomatic relief to offer genuine neuroprotection. This technical guide delves into the promising, yet underexplored, class of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate derivatives as potential neuroprotective agents. Synthesizing current research, this document provides a comprehensive framework for the synthesis, characterization, and evaluation of these compounds. We will explore their putative mechanisms of action, focusing on the dual role of cholinesterase inhibition and the modulation of critical cell survival and death pathways. This guide is designed to empower researchers with the foundational knowledge and detailed methodologies required to rigorously investigate the therapeutic potential of these carbamate derivatives in the context of neurodegeneration.

Introduction: The Rationale for Carbamate Derivatives in Neuroprotection

The landscape of neurodegenerative disease treatment is largely dominated by therapies that manage symptoms, with a conspicuous absence of agents that halt or reverse the underlying neuronal loss. Carbamates, a class of organic compounds, have a well-established history in medicine, most notably as cholinesterase inhibitors for the treatment of Alzheimer's disease.[1][2] Their primary mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] This inhibition leads to increased acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is often impaired in conditions like Alzheimer's disease.[4]

Beyond this symptomatic relief, there is emerging evidence that cholinesterase inhibitors may possess inherent neuroprotective properties.[5] This guide focuses on a specific subclass of carbamates, the N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate derivatives, as a platform for developing novel neuroprotective agents. While direct and extensive research on this specific parent compound is nascent, related carbamate derivatives have shown promise in upregulating anti-apoptotic proteins, such as Bcl-2, and inducing autophagy, a cellular process critical for clearing damaged components.[5]

The 4-nitrophenyl moiety, while a known component in some toxic compounds that can induce oxidative stress,[6] presents an intriguing therapeutic design challenge. The central hypothesis is that the carbamate functional group can be chemically tailored to not only counteract any potential pro-apoptotic effects of the nitrophenyl group but also to confer potent neuroprotective activities. This guide provides the scientific and methodological underpinning to explore this hypothesis.

Synthesis and Characterization of N-Aryl Carbamate Derivatives

The synthesis of N-aryl carbamates can be achieved through several established chemical routes. A common and effective method involves the reaction of an appropriate phenol with an isocyanate. For the synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate and its derivatives, a versatile approach is the reaction of 4-nitrophenol with N-ethyl-N-methylcarbamoyl chloride.

Alternatively, greener synthesis protocols are gaining traction. One such method involves a one-pot reaction of a carbonylimidazolide in an aqueous medium with a nucleophile, which can efficiently produce carbamates without the need for an inert atmosphere.[7] Another innovative approach utilizes the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate in the presence of an alcohol.[8]

General Synthetic Protocol (Illustrative Example):

A detailed, step-by-step protocol for a laboratory-scale synthesis is provided below.

Protocol 2.1: Synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

StepProcedureRationale
1 In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-nitrophenol (1 equivalent) in anhydrous tetrahydrofuran (THF).The use of an inert atmosphere prevents unwanted side reactions with atmospheric moisture and oxygen. Anhydrous THF is a suitable solvent for this reaction.
2 Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.Triethylamine acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.
3 Slowly add a solution of N-ethyl-N-methylcarbamoyl chloride (1 equivalent) in anhydrous THF to the reaction mixture.The slow addition helps to control the reaction temperature, as the reaction can be exothermic.
4 Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).The reaction time can vary depending on the specific substrates. TLC is a simple and effective method for monitoring the consumption of starting materials and the formation of the product.
5 Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.The salt is a byproduct of the reaction and is insoluble in THF.
6 Evaporate the solvent from the filtrate under reduced pressure.This isolates the crude product.
7 Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).Column chromatography is a standard technique for purifying organic compounds based on their polarity.
8 Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.Spectroscopic analysis is essential to verify the chemical structure and purity of the synthesized compound.

In Vitro Evaluation of Neuroprotective Effects

A critical step in the drug discovery pipeline is the in vitro assessment of the biological activity of newly synthesized compounds. For neuroprotective agents, this involves using cellular models of neurodegeneration to evaluate the compound's ability to protect neurons from various insults.

Cellular Models of Neurodegeneration

The choice of a cellular model is crucial and should reflect the specific aspects of the neurodegenerative disease being studied. Common models include:

  • Immortalized neuronal cell lines (e.g., SH-SY5Y, PC12): These are easy to culture and provide a reproducible system for initial screening.

  • Primary neuronal cultures: These are derived from rodent brains and more closely mimic the in vivo environment but are more challenging to maintain.

  • Induced pluripotent stem cell (iPSC)-derived neurons: These can be generated from patient samples and offer a human-relevant model for studying disease mechanisms and testing therapeutics.[5]

Assessment of Neuronal Viability

A primary endpoint for neuroprotection is the preservation of neuronal viability in the face of a toxic challenge. The MTT assay is a widely used colorimetric method for this purpose.

Protocol 3.1: MTT Assay for Neuronal Viability

StepProcedureRationale
1 Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.Proper cell density is crucial for obtaining reliable and reproducible results.
2 Treat the cells with various concentrations of the N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate derivative for a specified pre-incubation period (e.g., 2 hours).This allows the compound to enter the cells and exert its potential protective effects.
3 Induce neurotoxicity by adding a known neurotoxin (e.g., glutamate, hydrogen peroxide, or amyloid-beta oligomers) to the cell culture medium. Include appropriate controls (untreated cells, cells treated with only the neurotoxin, and cells treated with only the carbamate derivative).The choice of neurotoxin should be relevant to the neurodegenerative disease being modeled.
4 Incubate the plate for the desired duration of the toxic insult (e.g., 24 hours).
5 Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.MTT is a yellow tetrazolium salt.
6 Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]Metabolically active cells contain mitochondrial dehydrogenases that reduce MTT to purple formazan crystals.
7 Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well.[10]This dissolves the formazan crystals.
8 Gently shake the plate for 10 minutes to ensure complete dissolution of the formazan.
9 Measure the absorbance of each well at 570 nm using a microplate reader.[9]The absorbance is directly proportional to the number of viable cells.
10 Calculate the percentage of cell viability relative to the untreated control.
Quantification of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in many neurodegenerative diseases. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a sensitive method for detecting DNA fragmentation, a hallmark of apoptosis.

Protocol 3.2: TUNEL Assay for Apoptosis

StepProcedureRationale
1 Culture and treat neuronal cells on coverslips or in a 96-well plate as described for the MTT assay.
2 Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.Fixation preserves the cellular morphology and DNA.
3 Wash the cells three times with PBS.
4 Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.Permeabilization allows the TUNEL reaction components to enter the cells and access the nucleus.
5 Wash the cells twice with PBS.
6 Incubate the cells with the TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber, protected from light.[11]TdT catalyzes the addition of the labeled dUTP to the 3'-OH ends of fragmented DNA.
7 Wash the cells three times with PBS.
8 Counterstain the cell nuclei with a DNA-binding dye such as DAPI or Hoechst.This allows for the visualization of all cell nuclei.
9 Mount the coverslips onto microscope slides or image the 96-well plate using a fluorescence microscope.
10 Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells (DAPI/Hoechst-positive).
Measurement of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a common pathological feature of neurodegenerative diseases.

Protocol 3.3: Measurement of Intracellular ROS

StepProcedureRationale
1 Culture and treat neuronal cells in a 96-well plate as previously described.
2 After the treatment period, remove the culture medium and wash the cells with warm PBS.
3 Add a solution of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) in PBS to each well.[12]H2DCFDA is a cell-permeable, non-fluorescent probe.
4 Incubate the plate for 30 minutes at 37°C in the dark.[12]Intracellular esterases cleave the acetate groups, trapping the non-fluorescent H2DCF inside the cells.
5 Wash the cells twice with PBS to remove excess probe.
6 Add fresh PBS or a suitable buffer to each well.
7 Measure the fluorescence intensity of each well using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13]
8 Normalize the fluorescence intensity to the number of cells (e.g., by performing a parallel viability assay).This accounts for any differences in cell number between wells.

Elucidating the Mechanism of Action

A thorough investigation of a drug candidate's mechanism of action is paramount. For N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate derivatives, two key areas of inquiry are their effects on cholinesterase activity and their modulation of intracellular signaling pathways.

Cholinesterase Inhibition Assay

The Ellman's method is a classic and reliable colorimetric assay for measuring AChE activity.

Protocol 4.1: Ellman's Method for AChE Activity

StepProcedureRationale
1 Prepare a reaction mixture containing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).DTNB is the chromogenic reagent.
2 Add a source of AChE (e.g., purified enzyme or a cell lysate) to the reaction mixture.
3 Add the N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate derivative at various concentrations to the wells of a 96-well plate. Include a control with no inhibitor.
4 Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes).This allows the inhibitor to bind to the enzyme.
5 Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).[14]AChE hydrolyzes ATCI to thiocholine and acetate.
6 Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[7]Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which absorbs light at 412 nm. The rate of color formation is proportional to the AChE activity.
7 Calculate the percentage of AChE inhibition for each concentration of the carbamate derivative.
8 Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Investigating Cell Survival and Death Pathways

As previously mentioned, related carbamates have been implicated in the upregulation of the anti-apoptotic protein Bcl-2 and the induction of autophagy.[5] These pathways are critical targets for neuroprotective interventions.

Investigative Approaches:

  • Western Blotting: This technique can be used to quantify the expression levels of key proteins in the apoptosis and autophagy pathways. Antibodies against Bcl-2, Bax (a pro-apoptotic protein), and LC3-II (a marker of autophagosome formation) can be used to assess the effects of the carbamate derivatives on these pathways.

  • Immunocytochemistry: This method allows for the visualization of the subcellular localization of these proteins, providing further insights into their function.

  • Gene Expression Analysis (RT-qPCR): This can be used to determine if the carbamate derivatives are altering the transcription of genes involved in apoptosis and autophagy.

Hypothesized Signaling Pathway:

The following diagram illustrates a potential signaling pathway through which N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate derivatives may exert their neuroprotective effects.

Neuroprotection_Pathway Carbamate N-Ethyl-N-methyl-O- (4-nitrophenyl)carbamate Derivative AChE Acetylcholinesterase (AChE) Carbamate->AChE Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Carbamate->Bcl2 Upregulation Autophagy Autophagy Carbamate->Autophagy Induction Apoptosis Apoptosis Neuroprotection Neuroprotection Bcl2->Apoptosis Inhibition Bcl2->Neuroprotection Autophagy->Neuroprotection

Caption: Proposed neuroprotective mechanism of carbamate derivatives.

Data Presentation and Interpretation

The quantitative data generated from the in vitro assays should be presented in a clear and concise manner. Tables are an effective way to summarize and compare results.

Table 1: Hypothetical Neuroprotective Effects of a Carbamate Derivative

Concentration (µM)Neuronal Viability (% of Control)Apoptotic Cells (% of Total)Relative ROS LevelsAChE Inhibition (%)
0.1 95 ± 58 ± 21.1 ± 0.115 ± 3
1 88 ± 615 ± 30.9 ± 0.145 ± 5
10 75 ± 725 ± 40.7 ± 0.0585 ± 4
Neurotoxin Only 50 ± 540 ± 52.5 ± 0.3N/A

Future Directions and Conclusion

The exploration of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate derivatives as neuroprotective agents is a promising avenue of research. The methodologies outlined in this guide provide a robust framework for their synthesis, in vitro evaluation, and mechanistic elucidation. Future studies should focus on:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing a library of derivatives to identify the chemical modifications that enhance neuroprotective efficacy and reduce potential toxicity.

  • In vivo studies: Validating the in vitro findings in animal models of neurodegenerative diseases to assess their therapeutic potential in a more complex biological system.

  • Blood-brain barrier permeability: Investigating the ability of these compounds to cross the blood-brain barrier, a critical requirement for any centrally acting therapeutic agent.

References

  • Jiang, M., et al. (2017). Inhibition of autophagy aggravated 4-nitrophenol-induced oxidative stress and apoptosis in NHPrE1 human normal prostate epithelial progenitor cells. PubMed. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. Retrieved from [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • MDPI. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Retrieved from [Link]

  • ScienCell. (n.d.). TUNEL Apoptosis Assay (TUNEL). Retrieved from [Link]

  • JoVE. (2022). Screening Assay: Oxidative Stress In Feline Astrocyte Cell Line, G355-5 l Protocol Preview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbamate Toxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association. Retrieved from [Link]

  • PubMed. (2008). Assessment of cell viability in primary neuronal cultures. Retrieved from [Link]

  • PubMed. (2022). Development of naringenin-O-carbamate derivatives as multi-target-directed liagnds for the treatment of Alzheimer's disease. Retrieved from [Link]

  • MDPI. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2020). Anti-apoptotic BCL-2 regulation by changes in dynamics of its long unstructured loop. Retrieved from [Link]

  • ResearchGate. (2025). Generation of Reactive Oxygen Species (Ros) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Journal of Pioneering Medical Sciences. (2025). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Retrieved from [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). Study shows that cholinesterase inhibitors have a modest, but long-lasting effect on cognitive decline in Alzheimer's dementia. Retrieved from [Link]

  • ResearchGate. (2025). Detection of apoptosis by TUNEL assay. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Aryl Carbamates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cholinesterase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of antiapoptotic BCL-2 proteins with Lipo-NPs induces fibroblast apoptosis, alleviating pulmonary fibrosis in VILI mice. Retrieved from [Link]

  • ResearchGate. (2025). Generation of Reactive Oxygen Species (Ros) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture. Retrieved from [Link]

  • PubMed. (1993). Constitutive expression of human Bcl-2 modulates nitrogen mustard and camptothecin induced apoptosis. Retrieved from [Link]

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An In-depth Technical Guide to N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate: Properties, Synthesis, and Prospective Applications in Biochemistry and Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, a carbamate derivative with potential applications in biochemistry and pharmacology. The guide details its chemical and physical properties, provides a robust synthesis protocol, and explores its presumptive mechanism of action as an enzyme inhibitor based on the well-established activity of the carbamate class. While specific quantitative biological data for this compound is not extensively available in current literature, this guide serves as a foundational resource for researchers and drug development professionals. It outlines detailed experimental workflows for its characterization, including enzyme inhibition and cytotoxicity assays, to facilitate further investigation into its potential therapeutic and research applications.

Introduction

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a synthetic organic compound belonging to the carbamate class of molecules.[1][2] Carbamates are esters of carbamic acid and are of significant interest in the fields of medicinal chemistry and pharmacology due to their diverse biological activities.[1] Many carbamates are known to act as inhibitors of enzymes, particularly cholinesterases, which has led to their development as insecticides and therapeutic agents for neurodegenerative diseases.[1] The unique structure of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, featuring a 4-nitrophenyl leaving group and N,N-disubstituted carbamate moiety, suggests its potential as a tool compound for biochemical research and as a scaffold for drug discovery.[1] This guide aims to consolidate the available information on this compound and provide a framework for its further scientific exploration.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 90870-20-5[1][2][3]
Molecular Formula C10H12N2O4[1][2]
Molecular Weight 224.216 g/mol [1][2]
Appearance Yellow oil (as per synthesis)[1]
Solubility Soluble in Chloroform, Dichloromethane, Methanol[2]
LogP 2.56850[2]
PSA 75.36000[2]

Synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

The synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate can be achieved through the reaction of N-ethylmethylamine with 4-nitrophenyl chloroformate in the presence of a base.[1] The following protocol is a detailed, step-by-step methodology for its laboratory-scale synthesis.

Materials and Reagents
  • N-Ethylmethylamine

  • 4-Nitrophenyl chloroformate

  • Triethylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware

Synthesis Protocol
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve N-ethylmethylamine in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add triethylamine followed by the dropwise addition of a solution of 4-nitrophenyl chloroformate in anhydrous DMF at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

  • Workup: Upon completion, quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate as a yellow oil.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process N-Ethylmethylamine N-Ethylmethylamine Reaction Reaction N-Ethylmethylamine->Reaction 4-Nitrophenyl_chloroformate 4-Nitrophenyl_chloroformate 4-Nitrophenyl_chloroformate->Reaction Triethylamine Triethylamine Triethylamine->Reaction Anhydrous_DMF Anhydrous_DMF Anhydrous_DMF->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Final_Product N-Ethyl-N-methyl-O- (4-nitrophenyl)carbamate Purification->Final_Product Yield: ~76%

Caption: Synthesis workflow for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate.

Mechanism of Action: A Perspective on Enzyme Inhibition

While specific enzymatic targets of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate are not extensively documented, its chemical structure strongly suggests a role as an enzyme inhibitor, particularly of serine hydrolases like acetylcholinesterase (AChE).[1]

General Mechanism of Carbamate Inhibition of Acetylcholinesterase

Carbamates are well-known pseudo-irreversible inhibitors of AChE. The inhibitory mechanism involves the carbamylation of the serine residue within the catalytic triad of the enzyme's active site. This process proceeds in two steps:

  • Formation of a Michaelis Complex: The carbamate inhibitor binds to the active site of AChE, forming a non-covalent enzyme-inhibitor complex.

  • Carbamylation of the Active Site Serine: The carbonyl carbon of the carbamate is attacked by the hydroxyl group of the active site serine, leading to the formation of a carbamylated enzyme and the release of the 4-nitrophenol leaving group.

The resulting carbamylated enzyme is significantly more stable than the acetylated enzyme formed during the hydrolysis of acetylcholine, leading to a prolonged inhibition of enzymatic activity. The regeneration of the active enzyme occurs through the slow hydrolysis of the carbamate-serine bond.

Carbamate_Inhibition Enzyme Active AChE Serine-OH Carbamate N-Ethyl-N-methyl-O- (4-nitrophenyl)carbamate Michaelis_Complex Michaelis Complex [AChE...Carbamate] Carbamylated_Enzyme Carbamylated AChE Serine-O-Carbamyl Michaelis_Complex->Carbamylated_Enzyme Carbamylation Leaving_Group 4-Nitrophenol Hydrolysis Slow Hydrolysis Carbamylated_Enzyme->Hydrolysis Hydrolysis->Enzyme Regeneration EnzymeCarbamate EnzymeCarbamate EnzymeCarbamate->Michaelis_Complex Binding

Caption: General mechanism of acetylcholinesterase inhibition by a carbamate.

Potential Pharmacological and Biochemical Applications

Based on its chemical class and available preliminary data, N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate holds promise in several areas of research.

Neuroprotective Potential

Studies on related carbamate derivatives have suggested potential neuroprotective effects through the upregulation of anti-apoptotic proteins like Bcl-2 and the induction of autophagy.[1] While this specific compound was not directly tested in those studies, its carbamate structure warrants investigation into its ability to protect neuronal cells from various insults.[1] Further research using neuronal cell lines and in vivo models is necessary to validate this potential.

Antimicrobial Activity

There is evidence to suggest that N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate possesses antimicrobial properties.[1] One study indicated significant reductions in the viability of multi-drug resistant bacterial strains upon exposure to the compound.[1] For a structurally similar compound, O-Ethyl-N-(4-nitrophenyl)carbamate, a moderate antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of 250 µg/mL against tested strains has been reported.[1] This suggests that the N,N-disubstituted carbamate may have comparable or even enhanced antimicrobial efficacy.

Experimental Protocols for Biological Characterization

To facilitate the investigation of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate's biological activity, the following detailed protocols are provided.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining cholinesterase activity and the inhibitory potential of compounds.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate (test compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagent Solutions:

    • AChE solution in phosphate buffer.

    • ATCI solution in deionized water.

    • DTNB solution in phosphate buffer.

    • Serial dilutions of the test compound in a suitable solvent (e.g., DMSO), with a final solvent concentration in the assay that does not affect enzyme activity.

  • Assay Setup (in a 96-well plate):

    • Add phosphate buffer to each well.

    • Add the test compound solution (or solvent for control).

    • Add the AChE solution and incubate for a defined period (e.g., 15 minutes) at a controlled temperature.

  • Initiate the Reaction: Add the DTNB and ATCI solutions to each well to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Neuronal Cell Cytotoxicity Assay

This assay is designed to assess the potential toxic effects of the compound on neuronal cells.

Materials:

  • A suitable neuronal cell line (e.g., SH-SY5Y or PC12)

  • Cell culture medium and supplements

  • N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

  • A cytotoxicity assay kit (e.g., MTT, LDH release, or a live/dead cell staining kit)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the neuronal cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the cells. Include appropriate vehicle controls.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Measurement: Perform the cytotoxicity assay according to the manufacturer's instructions.

    • MTT Assay: Measures mitochondrial metabolic activity.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.

    • Live/Dead Staining: Uses fluorescent dyes to differentiate between live and dead cells.

  • Data Analysis: Quantify the results using a microplate reader or by imaging and cell counting. Determine the concentration of the compound that causes a 50% reduction in cell viability (IC50).

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_data Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, IR, MS) Purification->Structural_Analysis AChE_Inhibition AChE Inhibition Assay (Ellman's Method) Structural_Analysis->AChE_Inhibition Cytotoxicity_Assay Neuronal Cytotoxicity Assay (e.g., MTT) Structural_Analysis->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (MIC Determination) Structural_Analysis->Antimicrobial_Assay IC50_AChE IC50 (AChE) AChE_Inhibition->IC50_AChE IC50_Cyto IC50 (Cytotoxicity) Cytotoxicity_Assay->IC50_Cyto MIC MIC Antimicrobial_Assay->MIC

Caption: Proposed experimental workflow for the characterization of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate.

Conclusion

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a readily synthesizable compound with a chemical structure that suggests potential as an enzyme inhibitor and a pharmacologically active agent. While there is a notable absence of specific, quantitative biological data in the current scientific literature, this guide provides a solid foundation for future research. The detailed synthesis and analytical protocols, along with the proposed experimental workflows for biological characterization, are intended to empower researchers to unlock the full potential of this intriguing molecule. Further investigation into its enzyme inhibitory profile, neuroprotective effects, and antimicrobial activity is highly encouraged to elucidate its role in biochemistry and pharmacology.

References

  • Inhibitory effects of N-(substituted benzoylamino)-4-ethyl-1,2,3,6-tetrahydropyridines on nitric oxide generation in stimulated raw 264.7 macrophages | Request PDF. (n.d.). Retrieved January 27, 2026, from [Link]

  • N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate - LookChem. (n.d.). Retrieved January 27, 2026, from [Link]

  • Methyl N-(4-nitrophenyl)carbamate - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups - Journal of Emerging Investigators. (n.d.). Retrieved January 27, 2026, from [Link]

  • Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents. (n.d.).
  • Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

  • Ethyl methyl(phenyl)carbamate | C10H13NO2 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

  • 4-Nitrophenyl ethylcarbamate | C9H10N2O4 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

  • 3-Nitrophenyl ethyl(methyl)carbamate | C10H12N2O4 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

  • ethyl N-(4-methylphenyl)carbamate | C10H13NO2 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

  • (PDF) Evaluation of Ethyl N-(2-Phenethyl) Carbamate Analogues as Biofilm Inhibitors of Methicillin Resistant Staphylococcus aureus. (n.d.). Retrieved January 27, 2026, from [Link]

  • Antistaphylococcal Activities and ADME-Related Properties of Chlorinated Arylcarbamoylnaphthalenylcarbamates - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • A preliminary study assessing the effect of isocyanate in neuroblastoma brain cells in vitro - Acta Neurobiologiae Experimentalis. (n.d.). Retrieved January 27, 2026, from [Link]

  • Cytotoxicity, cytoprotection and neurotoxicity of novel deprenyl-related propargylamines, stable nitroxide free radicals, in vitro and in vivo - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Validated Approach to the Synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-validated protocol for the synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, a key intermediate in various organic synthesis applications. The narrative delves into the mechanistic underpinnings of the reaction, offering a rationale for procedural choices to ensure both high yield and purity. This guide is designed for researchers, scientists, and professionals in drug development, emphasizing safety, reproducibility, and robust analytical validation of the final product.

Introduction and Scientific Context

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate (CAS No. 90870-20-5) is a valuable carbamate derivative utilized in organic synthesis.[1] Its structure, featuring a 4-nitrophenyl leaving group, makes it an effective carbamoylating agent. The electron-withdrawing nature of the para-nitro group activates the phenyl ester for nucleophilic attack, facilitating the transfer of the N-ethyl-N-methylcarbamoyl moiety to various nucleophiles. This reactivity profile is leveraged in the synthesis of more complex molecules, including pharmaceutical agents. For instance, the core structure is related to intermediates used in the synthesis of cholinesterase inhibitors like Rivastigmine, which is used in the management of Alzheimer's disease.[2]

This protocol details a reliable synthesis via the nucleophilic substitution reaction between 4-nitrophenol and N-Ethyl-N-methylcarbamoyl chloride.[3] The chosen methodology is designed for efficiency and scalability, with an emphasis on reaction control and straightforward purification.

Reaction Mechanism and Rationale

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The key steps are:

  • Deprotonation: The weakly acidic phenolic proton of 4-nitrophenol is abstracted by a non-nucleophilic base, triethylamine (TEA). This in-situ formation of the 4-nitrophenoxide ion is critical as the phenoxide is a significantly stronger nucleophile than the corresponding phenol.

  • Nucleophilic Attack: The generated 4-nitrophenoxide attacks the electrophilic carbonyl carbon of N-Ethyl-N-methylcarbamoyl chloride. This step forms a transient tetrahedral intermediate.[4]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. The chloride ion combines with the triethylammonium cation to form triethylamine hydrochloride, a salt that precipitates from many organic solvents.

The use of a non-nucleophilic base like triethylamine is crucial; it effectively scavenges the HCl byproduct generated during the reaction without competing with the 4-nitrophenoxide as a nucleophile.[4] Maintaining anhydrous conditions is essential as carbamoyl chlorides readily hydrolyze in the presence of water, which would reduce the yield of the desired product.[4]

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt. ( g/mol )PurityNotes
4-Nitrophenol100-02-7139.11≥99%Toxic, handle with care.
N-Ethyl-N-methylcarbamoyl chloride42252-34-6121.57≥98%Corrosive and moisture-sensitive.[2][5]
Triethylamine (TEA)121-44-8101.19≥99.5%Distill from CaH₂ before use.
Tetrahydrofuran (THF)109-99-972.11Anhydrous, ≥99.9%Use freshly opened or distilled solvent.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFor extraction.
Methanol (MeOH)67-56-132.04ACS GradeFor recrystallization.
Sodium Sulfate (Na₂SO₄)7757-82-6142.04AnhydrousFor drying.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Aqueous SolutionFor washing.
Brine7647-14-558.44Saturated NaCl SolutionFor washing.
Equipment
  • Round-bottom flasks (two-neck or three-neck)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Condenser and drying tube (e.g., with CaCl₂)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Analytical balance

Detailed Synthesis Protocol

This protocol is based on a 10 mmol scale. Adjust quantities accordingly for different scales.

Reaction Setup
  • Prepare the Reaction Vessel: Oven-dry all glassware and allow it to cool to room temperature in a desiccator or under a stream of dry nitrogen. Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser with a nitrogen inlet.

  • Charge Reagents: To the flask, add 4-nitrophenol (1.39 g, 10.0 mmol).

  • Add Solvent and Base: Under a positive pressure of nitrogen, add 30 mL of anhydrous tetrahydrofuran (THF). Stir until the 4-nitrophenol is fully dissolved. Add triethylamine (1.53 mL, 1.11 g, 11.0 mmol, 1.1 eq) via syringe. A slight warming of the mixture may be observed.

  • Cool the Reaction: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

Reagent Addition and Reaction
  • Prepare Carbamoyl Chloride Solution: In a separate dry vial, prepare a solution of N-Ethyl-N-methylcarbamoyl chloride (1.28 g, 10.5 mmol, 1.05 eq) in 10 mL of anhydrous THF.

  • Slow Addition: Draw the N-Ethyl-N-methylcarbamoyl chloride solution into a syringe and add it dropwise to the stirred 4-nitrophenol solution over 20-30 minutes, ensuring the internal temperature remains below 5 °C.[3] The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 12 hours.[3] Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The starting 4-nitrophenol spot should be consumed.

Work-up and Purification
  • Quench and Filter: Cool the reaction mixture in an ice bath and slowly add 20 mL of cold water to quench. Filter the mixture through a Büchner funnel to remove the triethylamine hydrochloride precipitate, washing the solid with a small amount of cold THF.

  • Extraction: Transfer the filtrate to a separatory funnel. Add 50 mL of ethyl acetate and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.[3]

  • Washing: Combine the organic extracts and wash sequentially with:

    • 50 mL of saturated aqueous NaHCO₃ solution (to remove any unreacted 4-nitrophenol).

    • 50 mL of water.

    • 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3] This will yield a crude solid.

  • Recrystallization: Purify the crude product by recrystallizing from methanol.[3] Dissolve the solid in a minimum amount of hot methanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum. An expected yield is approximately 78%.[3]

Synthesis and Purification Workflow

SynthesisWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis setup_1 Dissolve 4-Nitrophenol and TEA in anhydrous THF setup_2 Cool to 0-5 °C under Nitrogen setup_1->setup_2 reaction_1 Dropwise addition of N-Ethyl-N-methylcarbamoyl chloride in THF setup_2->reaction_1 reaction_2 Stir for 12 hours at room temperature reaction_1->reaction_2 reaction_3 Monitor by TLC reaction_2->reaction_3 workup_1 Quench with water & Filter precipitate reaction_3->workup_1 workup_2 Extract with Ethyl Acetate workup_1->workup_2 workup_3 Wash with NaHCO₃, Water, and Brine workup_2->workup_3 workup_4 Dry (Na₂SO₄) and Concentrate workup_3->workup_4 pur_1 Recrystallize from Methanol workup_4->pur_1 pur_2 Dry final product under vacuum pur_1->pur_2 char_1 Characterize: NMR, HPLC, Elemental Analysis pur_2->char_1

Caption: Workflow for the synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate.

Analytical Validation

The identity and purity of the synthesized N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate must be confirmed through rigorous analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance is used to confirm the molecular structure. Expected signals for ¹H NMR include aromatic protons ortho to the nitro group around δ ~8.2 ppm, and signals for the ethyl and methyl groups on the nitrogen.[3]

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using HPLC with a C18 column and UV detection. This can identify any remaining starting materials or byproducts.[3]

  • Elemental Analysis: This technique validates the elemental composition (%C, %H, %N) of the compound. The results should be within ±0.4% of the calculated theoretical values.[3]

Safety and Handling

A thorough risk assessment must be conducted before beginning this synthesis. All operations should be performed inside a certified chemical fume hood.

  • N-Ethyl-N-methylcarbamoyl chloride: This reagent is corrosive and can cause serious skin and eye damage.[6] It is also harmful if swallowed and reacts with water.[7] Handle under anhydrous conditions and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

  • 4-Nitrophenol: This compound is toxic and harmful by inhalation, in contact with skin, and if swallowed.[8] It can also cause cumulative effects. Minimize dust generation and avoid contact.[8][9]

  • Triethylamine and Solvents: Triethylamine is flammable and corrosive. All organic solvents used (THF, Ethyl Acetate, Methanol) are flammable. Ensure there are no ignition sources nearby.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Contaminated materials should be treated as hazardous waste.

References

  • Benchchem. (n.d.). N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate.
  • Benchchem. (n.d.). N-ethylcarbamoyl chloride reactivity with nucleophiles.
  • PubChem. (n.d.). N-Ethyl-N-methylcarbamoyl chloride. National Institutes of Health. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 4-Nitrophenol.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • LookChem. (n.d.). N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. Retrieved from [Link]

  • Exploring N-Ethyl-N-methylcarbamoyl Chloride: A Key Intermediate in Pharmaceutical Synthesis. (n.d.).

Sources

Application Notes and Protocols: N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthetic applications of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. This reagent serves as a highly efficient and versatile platform for the introduction of the N-ethyl-N-methylcarbamoyl moiety, a common structural motif in biologically active compounds. We will explore its role as a superior carbamoylating agent for the synthesis of ureas and other carbamates, grounded in its unique chemical properties. The protocols herein are designed to be robust and reproducible, with an emphasis on the mechanistic rationale behind procedural choices to empower users to adapt and troubleshoot their synthetic strategies.

Introduction: The Strategic Value of Activated Carbamates

Organic carbamates are fundamental structural units in a vast array of pharmaceuticals, agrochemicals, and industrial materials.[1] Their hybrid amide-ester nature confers chemical stability, the capacity to permeate cell membranes, and the ability to participate in crucial hydrogen bonding interactions with biological targets.[1] Consequently, the development of reliable methods for carbamate and urea synthesis is a cornerstone of modern medicinal chemistry.

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate (CAS 90870-20-5) has emerged as a key reagent in this field.[2][3] It is an "activated" carbamate, where the carbamoyl group is attached to a 4-nitrophenoxy moiety. The electron-withdrawing nature of the nitro group makes the 4-nitrophenoxide an excellent leaving group (pKa of 4-nitrophenol is ~7.15).[4] This inherent reactivity renders the carbamate's carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles, facilitating clean and efficient carbamoyl transfer reactions under mild conditions.

This guide will focus on its primary application: the synthesis of complex ureas and the transcarbamoylation of alcohols.

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the reagent's integrity.

PropertyValueReference
CAS Number 90870-20-5[2][3]
Molecular Formula C₁₀H₁₂N₂O₄[2][3]
Molecular Weight 224.21 g/mol [2][3]
Appearance Typically an off-white to pale yellow solid-
Solubility Chloroform, Dichloromethane, THF, DMF, Methanol[3]

Handling & Storage:

  • Store in a cool, dry place, tightly sealed to prevent hydrolysis.

  • For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.

  • Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Application I: Synthesis of Substituted Ureas

The reaction of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate with primary or secondary amines is the most prominent application, providing a high-yield, reliable route to N,N-dialkyl-N',N'-disubstituted ureas. This method avoids the use of hazardous reagents like phosgene or isocyanates.[5]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nucleophile attacks the electrophilic carbonyl carbon of the carbamate. This forms a tetrahedral intermediate which subsequently collapses, expelling the stable 4-nitrophenoxide anion. The reaction is often irreversible and driven to completion by the formation of this excellent leaving group.

A key practical advantage is that under basic or neutral conditions, the liberated 4-nitrophenol exists as the intensely yellow 4-nitrophenolate ion, providing a real-time visual indicator of reaction progress.[4]

G reagent N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary or Secondary Amine (R¹R²NH) amine->intermediate urea N-Ethyl-N-methyl-N',N'-R¹R²-urea intermediate->urea Collapse & Expulsion leaving_group 4-Nitrophenoxide (Yellow) intermediate->leaving_group

Caption: Mechanism for Urea Synthesis.

Protocol 1: General Procedure for Urea Synthesis

This protocol describes the synthesis of a substituted urea from an amine nucleophile.

Materials:

  • N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

  • Amine of interest (primary or secondary)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, see below)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine of interest (1.0 eq.).

  • Solvent Addition: Dissolve the amine in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).

  • Reagent Addition: Add N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate (1.05 - 1.2 eq.) to the solution in one portion.

    • Causality Note: A slight excess of the carbamoylating agent ensures the complete consumption of the potentially more valuable amine substrate.

  • Base Addition (If Necessary): If the amine is supplied as a hydrochloride or other acid salt, add 1.1 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA) to liberate the free amine in situ.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction can be monitored by the appearance of a yellow color and confirmed by Thin Layer Chromatography (TLC) or LC-MS analysis by observing the disappearance of the starting amine.

    • Field Insight: Reactions with aliphatic amines are often complete within 1-4 hours at room temperature. Less nucleophilic aromatic amines may require gentle heating (40-60 °C) or extended reaction times.

  • Workup: a. Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent. b. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or DCM. c. Wash the organic layer sequentially with 1 M NaOH (aq) (2x) to remove the 4-nitrophenol byproduct, followed by water (1x) and brine (1x).

    • Causality Note: The basic wash deprotonates any remaining 4-nitrophenol, sequestering it into the aqueous layer as the highly water-soluble sodium salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude urea can be purified by flash column chromatography on silica gel or by recrystallization.

Representative Scope
Amine SubstrateProductTypical ConditionsExpected Yield
BenzylamineN-Benzyl-N-ethyl-N-methylureaTHF, 25 °C, 2h>95%
Morpholine4-(ethyl(methyl)carbamoyl)morpholineDCM, 25 °C, 1h>98%
AnilineN-ethyl-N-methyl-N'-phenylureaDMF, 50 °C, 8h~85-90%
L-Proline methyl esterMethyl 1-(ethyl(methyl)carbamoyl)pyrrolidine-2-carboxylateTHF, DIPEA, 25 °C, 4h>90%

Core Application II: Synthesis of Other Carbamates via Transcarbamoylation

While less common than urea synthesis, the reagent can be used to synthesize other carbamates by reacting with alcohols or phenols. This process requires activation of the hydroxyl group to enhance its nucleophilicity, as alcohols are generally weaker nucleophiles than amines.

Mechanistic Rationale

The hydroxyl group of the alcohol or phenol is first deprotonated with a strong, non-nucleophilic base (e.g., sodium hydride) to form a highly nucleophilic alkoxide or phenoxide. This species then attacks the activated carbamate in a mechanism analogous to that of urea formation, displacing the 4-nitrophenoxide.

G cluster_activation Activation Step reagent N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate carbate reagent->carbate alkoxide Alkoxide/Phenoxide (R-O⁻) alkoxide->carbate alcohol Alcohol/Phenol (R-OH) alcohol->alkoxide Deprotonation base Strong Base (e.g., NaH) base->alkoxide carbamate O-Alkyl/Aryl-N-ethyl-N-methylcarbamate leaving_group 4-Nitrophenoxide carbate->carbamate Expulsion carbate->leaving_group G cluster_A Route A cluster_B Route B amine N-Ethylmethylamine reagent N-Ethyl-N-methyl-O- (4-nitrophenyl)carbamate amine->reagent Base (e.g., TEA) DCM, RT chloroformate 4-Nitrophenyl chloroformate chloroformate->reagent phenol 4-Nitrophenol phenol->reagent Base (e.g., TEA) THF, 0°C to RT carbamoyl_chloride N-Ethyl-N-methyl carbamoyl chloride carbamoyl_chloride->reagent

Sources

Application Note: Real-Time Spectrophotometric Monitoring of 4-Nitrophenyl Carbamate Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: The 4-nitrophenyl (pNP) carbamate group is a valuable tool in synthetic chemistry for the protection of primary and secondary amines. A key advantage of this protecting group is the ability to monitor its removal in real-time through a simple and robust UV-Vis spectrophotometric assay. Deprotection under basic conditions quantitatively releases the 4-nitrophenolate anion, a distinct yellow chromophore. This application note provides a comprehensive guide to the principles, experimental protocols, and data analysis for accurately monitoring the kinetics and endpoint of 4-nitrophenyl carbamate deprotection, offering researchers a powerful method for reaction optimization and mechanistic studies.

The Strategic Advantage of a Chromogenic Leaving Group

In multi-step organic synthesis, particularly in the fields of peptide synthesis and medicinal chemistry, the temporary masking of reactive functional groups is a fundamental strategy.[1] Carbamates are among the most widely used protecting groups for amines due to their stability and predictable cleavage under specific conditions.[1][2] While common carbamates like Boc and Cbz are effective, their removal often requires offline monitoring by techniques such as TLC or LC-MS.

The 4-nitrophenyl carbamate offers a distinct, elegant advantage: it is a "trackable" protecting group. The deprotection process itself generates a colored signal, allowing for continuous, non-invasive monitoring of the reaction's progress. This is made possible because the 4-nitrophenol leaving group is converted to the intensely yellow 4-nitrophenolate ion under the basic conditions required for carbamate cleavage.[3][4] This intrinsic property transforms a standard deprotection reaction into a self-reporting system, ideal for kinetic analysis and high-throughput screening.

This guide details the causality behind the experimental choices and provides self-validating protocols for leveraging this phenomenon for precise reaction monitoring.

Principle of the Assay: From Colorless to Quantifiable Color

The spectrophotometric assay is predicated on a base-mediated hydrolysis reaction and the spectral properties of the resulting products.

The Chemistry: 4-Nitrophenyl carbamates are stable in neutral or acidic aqueous solutions but are readily cleaved under basic conditions (e.g., pH > 8).[3][4] The mechanism involves a nucleophilic attack (typically by a hydroxide ion) on the carbamate's carbonyl carbon. This initiates the collapse of the tetrahedral intermediate, leading to the release of the free amine, carbon dioxide (as carbonate/bicarbonate in aqueous media), and the 4-nitrophenol (pNP) leaving group.

The Spectroscopic Signal: In the basic reaction medium, the liberated 4-nitrophenol (pKa ≈ 7.15) is immediately deprotonated to form the 4-nitrophenolate anion.[3] This anion exhibits a strong absorbance maximum around 400-413 nm, which is responsible for its characteristic yellow color.[3][5][6] The starting material, the 4-nitrophenyl carbamate, is colorless and does not absorb significantly at this wavelength.

Therefore, the increase in absorbance at ~405 nm is directly proportional to the concentration of the liberated 4-nitrophenolate. This relationship is governed by the Beer-Lambert Law:

A = εbc

Where:

  • A is the measured absorbance (unitless).

  • ε (epsilon) is the molar extinction coefficient of 4-nitrophenolate (in M⁻¹cm⁻¹), a constant specific to the substance at a given wavelength and condition.

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the 4-nitrophenolate (in M).

By monitoring the change in absorbance over time, one can directly quantify the rate and extent of the deprotection reaction.

Deprotection_Mechanism cluster_0 Reaction cluster_1 Spectrophotometric Monitoring Substrate R₂N-C(=O)O-pNP (4-Nitrophenyl Carbamate) Colorless Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Products R₂NH (Free Amine) + CO₂ + 4-Nitrophenolate Anion (Yellow Chromophore) Intermediate->Products Collapse & Release H H⁺ Spectrometer UV-Vis Spectrophotometer Measures Absorbance @ ~405 nm Products->Spectrometer Signal Generation OH OH⁻ (Base) OH->Intermediate

Caption: Deprotection workflow and signal generation.

Materials and Equipment

Equipment:
  • UV-Visible Spectrophotometer (with kinetic and scanning capabilities)

  • Matched quartz or disposable polystyrene cuvettes (1 cm path length)

  • Calibrated pH meter

  • Vortex mixer

  • Calibrated micropipettes and tips

  • Analytical balance

  • Standard laboratory glassware (volumetric flasks, beakers)

Reagents & Chemicals:
  • 4-Nitrophenyl-protected amine substrate

  • 4-Nitrophenol (pNP), analytical standard grade (e.g., Sigma-Aldrich N7660)

  • Buffer solutions (e.g., phosphate, borate) at desired pH values (pH 8-12)

  • Sodium hydroxide (NaOH), 0.1 M and 1.0 M solutions

  • Hydrochloric acid (HCl), 0.1 M solution

  • Organic solvent compatible with the substrate (e.g., DMSO, DMF, Acetonitrile), if necessary

  • Deionized water (18.2 MΩ·cm)

Experimental Protocols

A self-validating system requires a proper standard for quantification. Therefore, the first critical step is to determine the molar extinction coefficient (ε) of the 4-nitrophenolate chromophore under your specific experimental conditions.

Protocol 1: Generation of a 4-Nitrophenol Standard Curve

Causality: The exact absorbance maximum (λmax) and molar extinction coefficient of 4-nitrophenolate can be slightly influenced by the solvent and buffer composition.[7] Creating a standard curve under the identical conditions as the planned deprotection experiment ensures maximum accuracy.

  • Prepare a 10 mM 4-Nitrophenol Stock Solution: Accurately weigh 13.91 mg of 4-nitrophenol (MW = 139.11 g/mol ) and dissolve it in 10.00 mL of a suitable organic solvent like DMSO or ethanol. This stock is stable when stored protected from light at 4°C.

  • Determine λmax:

    • Prepare a ~50 µM solution of 4-nitrophenol in your chosen reaction buffer (e.g., 100 mM phosphate buffer, pH 8.0). To do this, add 5 µL of the 10 mM stock to 995 µL of buffer.

    • Ensure the pH is sufficiently basic to guarantee complete conversion to the phenolate form.

    • Scan the absorbance of this solution from 300 nm to 500 nm to find the wavelength of maximum absorbance (λmax). This will typically be between 400 nm and 410 nm.[3][5]

  • Prepare Standards for Calibration Curve: Perform serial dilutions of your 10 mM stock solution into the reaction buffer to create a series of standards. A typical range would be 0, 10, 20, 40, 60, 80, and 100 µM.

  • Measure Absorbance: Measure the absorbance of each standard at the determined λmax, using the buffer-only solution (0 µM standard) as the blank.

  • Plot and Calculate ε: Plot Absorbance vs. Concentration (µM). The data should yield a straight line passing through the origin. According to the Beer-Lambert Law (A = εbc), the slope of this line is equal to εb. Since the path length (b) is typically 1 cm, the slope is the molar extinction coefficient (ε).

Concentration (µM)Absorbance at 405 nm (AU)
00.000
100.183
200.365
400.730
601.094
801.458
1001.825
Note: This is example data. The molar extinction coefficient for 4-nitrophenolate in strong alkali is approximately 18,300 M⁻¹cm⁻¹.[5]
Protocol 2: Kinetic Monitoring of Deprotection

Causality: This protocol allows for the determination of reaction rates by tracking the formation of the product in real-time.

  • Spectrophotometer Setup: Set the spectrophotometer to kinetic mode, measuring absorbance at the predetermined λmax at regular intervals (e.g., every 15-60 seconds) for a duration sufficient to observe a significant portion of the reaction curve.

  • Reaction Mixture Preparation: In a 1 cm cuvette, add the reaction buffer and a small volume of a concentrated stock solution of your 4-nitrophenyl carbamate substrate. The final substrate concentration should be chosen such that the final absorbance upon 100% deprotection does not exceed the linear range of the spectrophotometer (typically < 2.0 AU).

  • Equilibration: Place the cuvette in the spectrophotometer's temperature-controlled cell holder and allow it to equilibrate for 3-5 minutes.

  • Initiate the Reaction: Start the kinetic run. After a brief baseline is established (e.g., 30-60 seconds), pause the run, quickly add the deprotection reagent (e.g., NaOH solution or a basic buffer component) to initiate the reaction, mix gently but thoroughly by pipetting, and immediately resume the measurement.

  • Data Collection: Continue collecting data until the reaction reaches a plateau, indicating completion, or for a predetermined time for initial rate calculations.

Protocol 3: Endpoint Deprotection Assay

Causality: This protocol is used to determine the total yield of deprotection after a fixed reaction time, which is useful for screening different reaction conditions.

  • Set Up Reactions: Prepare multiple reactions in separate tubes or a multi-well plate. Each reaction should contain the substrate and buffer.

  • Initiate and Incubate: Add the deprotection reagent to each tube to start the reaction. Incubate at the desired temperature for a specific time period (e.g., 2 hours).

  • Quench and Develop Color: Stop the reaction and ensure complete color development by adding a small volume of a strong base (e.g., 1 M NaOH) to raise the pH above 10. This step is critical as it ensures all liberated 4-nitrophenol is converted to the colored phenolate form for accurate quantification.

  • Measure Absorbance: Transfer the solutions to cuvettes and measure the final absorbance at λmax.

  • Calculate Yield: Use the absorbance value and the molar extinction coefficient determined in Protocol 1 to calculate the concentration of released 4-nitrophenol, and thus the concentration of the deprotected product.

Data Analysis and Interpretation

Data_Analysis_Workflow Raw_Abs Raw Absorbance Data (Abs vs. Time) Conc_Data Concentration Data ([Product] vs. Time) Raw_Abs->Conc_Data Apply Beer_Law Beer-Lambert Law A = εbc Beer_Law->Conc_Data Plot_Conc Plot [Product] vs. Time Conc_Data->Plot_Conc Yield Calculate % Yield ([Final Product] / [Initial Substrate]) * 100 Conc_Data->Yield Initial_Rate Calculate Initial Rate (Slope of initial linear region) Plot_Conc->Initial_Rate

Caption: Workflow for converting raw data to kinetic parameters.

  • Convert Absorbance to Concentration: Using the kinetic data from Protocol 2, convert each absorbance measurement (A) to the concentration of 4-nitrophenolate (c) using the rearranged Beer-Lambert equation: c = A / (εb)

  • Determine Initial Rate: Plot the calculated concentration of 4-nitrophenolate versus time. The initial rate of the reaction is the slope of the initial linear portion of this curve. This is a critical parameter for comparing reaction conditions or studying enzyme kinetics.

  • Calculate Deprotection Yield: For endpoint assays (Protocol 3), calculate the final concentration of the product from the final absorbance reading. The percent yield can then be determined: % Yield = ([Final Product] / [Initial Substrate]) x 100%

Troubleshooting and Key Considerations

ProblemPotential Cause(s)Recommended Solution(s)
No or very slow color development 1. pH of the reaction is too low (< 8).2. Substrate is not soluble.3. Deprotection conditions are too mild.1. Verify and increase the pH of the buffer.2. Add a minimal amount of a co-solvent (e.g., DMSO) to aid solubility.3. Increase temperature or use a stronger base.
Precipitate forms during reaction 1. Deprotected amine product is insoluble in the aqueous buffer.2. Substrate precipitates upon addition to the buffer.1. Add a co-solvent to the reaction mixture.2. Prepare the substrate stock in a water-miscible organic solvent and add it last to the buffer with vigorous mixing.
Absorbance is unstable or noisy 1. Incomplete mixing after reaction initiation.2. Air bubbles in the cuvette.3. Spectrophotometer lamp is failing.1. Ensure rapid and thorough mixing.2. Degas buffers if necessary; ensure no bubbles are in the light path.3. Check spectrophotometer performance with a stable standard.
Final absorbance exceeds linear range (>2.0 AU) The initial concentration of the substrate is too high.Reduce the starting concentration of the 4-nitrophenyl carbamate substrate.

Conclusion

The use of 4-nitrophenyl carbamates provides a powerful and efficient method for amine protection, coupled with a straightforward and quantitative method for monitoring deprotection. By leveraging the chromogenic properties of the 4-nitrophenolate leaving group, researchers can gain valuable real-time insights into reaction kinetics, optimize deprotection conditions, and assess reaction completion with high accuracy. The protocols described herein offer a robust framework for implementing this technique, enhancing the efficiency and depth of synthetic chemistry workflows in both academic and industrial research settings.

References

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. Available at: [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Available at: [Link]

  • ChemistryViews. (2018). New Protecting Group for Amines. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Available at: [Link]

  • Sammet, B. (2009). 4-Nitrophenyl Chloroformate. Synlett, 2009(18), 3050-3051. Available at: [Link]

  • Zhou, N., et al. (2014). Spectrophotometric determination of ethyl carbamate through bi-enzymatic cascade reactions. RSC Advances, 4(92), 50578-50583. Available at: [Link]

  • Wikipedia. 4-Nitrophenol. Available at: [Link]

  • Peeples, E. S. (2015). Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts. Bioanalysis, 7(12), 1543-1557. Available at: [Link]

  • Islam, M. R., & Ismail, K. (1987). Studies on the Molar Extinction Coefficients for p-Nitrophenol. J. Bangladesh Acad. Sci., 11(1), 55-61. Available at: [Link]

  • iGEM Imperial College. (2013). Enzyme Kinetics. Available at: [Link]

  • Khan, I., et al. (2013). Investigation of new indirect spectrophotometric method for the determination of carbofuran in carbamate pesticides. Journal of the Saudi Chemical Society, 17(1), 9-14. Available at: [Link]

  • Naile, L. (2022). Protocols for detecting organic chemicals. How?. ResearchGate. Available at: [Link]

  • Wang, W., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Chemistry, 2021, 6698681. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 980, 4-Nitrophenol. Available at: [Link]

  • ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods. Available at: [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736-3740. Available at: [Link]

  • Orain, D., et al. (2002). Protecting Groups in Solid-Phase Organic Synthesis. Journal of Combinatorial Chemistry, 4(1), 1-16. Available at: [Link]

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Application Notes & Protocols: Characterizing Acetylcholinesterase Inhibition using N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Critical Role of Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a serine hydrolase that plays an essential role in the central and peripheral nervous systems.[1][2] Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates nerve impulse transmission at cholinergic synapses.[3][4] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. This mechanism is a cornerstone for the therapeutic management of several neurological and neuromuscular disorders, most notably Alzheimer's disease, myasthenia gravis, and glaucoma.[3][5]

Carbamate-based compounds are a significant class of AChE inhibitors.[1][5] Unlike reversible inhibitors, they act as "pseudo-irreversible" or "slow-reversible" inhibitors.[6] They function by carbamoylating the serine residue within the enzyme's active site, forming a covalent bond. This carbamoylated enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with the natural substrate, leading to prolonged enzyme inactivation.[6] N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a representative carbamate used in research settings to study these inhibitory mechanisms and screen for new therapeutic agents.

This document provides a detailed, field-proven protocol for conducting AChE inhibition assays using N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, based on the robust and widely adopted Ellman's method.[3][7]

Assay Principle: The Ellman's Method

The assay's foundation is the spectrophotometric method developed by Ellman, a reliable and straightforward colorimetric technique ideal for high-throughput screening.[3][8]

The biochemical cascade proceeds as follows:

  • Enzymatic Hydrolysis: In the absence of an inhibitor, AChE catalyzes the hydrolysis of the substrate analog, acetylthiocholine (ATChI), yielding thiocholine and acetic acid.[3]

  • Chromogenic Reaction: The resulting thiocholine, which possesses a free sulfhydryl group, rapidly reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[7][9]

  • Signal Generation: This reaction produces a stable and intensely yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which has a maximum absorbance at a wavelength of approximately 412 nm.[3][7][10]

  • Inhibition Measurement: The rate of TNB²⁻ formation is directly proportional to the AChE activity. When an inhibitor such as N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is present, it reduces AChE's catalytic activity, thereby decreasing the rate of yellow color development.[3] The potency of the inhibitor is quantified by determining its IC50 value—the concentration required to inhibit 50% of the enzyme's activity.[4][11]

EllmanAssay cluster_reaction Biochemical Pathway ATChI Acetylthiocholine (ATChI) (Substrate) Thiocholine Thiocholine ATChI->Thiocholine Hydrolysis  AChE TNB TNB²⁻ (Yellow) Absorbance @ 412 nm Thiocholine->TNB Reaction  DTNB AChE AChE DTNB DTNB (Ellman's Reagent) Inhibitor Carbamate Inhibitor Inhibitor->AChE Inactivates Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATChI) prep_inhibitor Prepare Inhibitor Serial Dilutions add_inhibitor Add Inhibitor/DMSO (8 µL) prep_inhibitor->add_inhibitor add_dtnb Add DTNB (162 µL) add_dtnb->add_inhibitor add_ache Add AChE Enzyme (50 µL) add_inhibitor->add_ache pre_incubate Pre-incubate (10-15 min) add_ache->pre_incubate add_atchi Initiate with ATChI (30 µL) pre_incubate->add_atchi read_plate Kinetic Read (Abs @ 412 nm) add_atchi->read_plate calc_rate Calculate Reaction Rate (ΔA/min) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) calc_inhibition->plot_curve calc_ic50 Determine IC50 Value (Non-linear Regression) plot_curve->calc_ic50

Caption: Experimental workflow for determining the IC50 of an AChE inhibitor.

Data Analysis and Presentation

Calculation of Reaction Velocity

For each well, determine the rate of reaction (V) by plotting absorbance versus time. The slope of the linear portion of this curve represents the reaction velocity (ΔA412/min).

Calculation of Percent Inhibition

Use the velocity of the negative control (V_control, enzyme with DMSO only) as the 100% activity reference. Calculate the percent inhibition for each inhibitor concentration using the following formula:

% Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100 [12]

IC50 Value Determination

Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) to determine the IC50 value. [4][11][13]

Representative Data Presentation

The results should be summarized in a clear, tabular format.

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate [µM]Log [Inhibitor]Mean % Inhibition (± SD)
0.1-7.08.5 (± 1.2)
1-6.025.1 (± 2.5)
5-5.348.9 (± 3.1)
10-5.065.7 (± 2.8)
50-4.389.4 (± 1.9)
100-4.096.2 (± 1.1)
Calculated IC50 (µM) 5.15

Note: Data are hypothetical and for illustrative purposes only.

Advanced Considerations: Kinetic Analysis

To further characterize the inhibition mechanism, kinetic studies can be performed. By measuring reaction velocities at multiple substrate and inhibitor concentrations, Lineweaver-Burk or Dixon plots can be generated. [14][15]This analysis can help determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and calculate the inhibitor dissociation constant (Ki). For carbamates, this analysis will typically reveal a complex, time-dependent inhibition pattern consistent with their slow-binding, covalent modification mechanism. [14][15]

References

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. Retrieved from [Link]

  • Colović, M. B., Krstić, D. Z., Petrović, S. D., & de Sousa, A. C. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. Retrieved from [Link]

  • Kamal, M. A., Al-Jafari, A. A., & Greig, N. H. (2000). Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. Biochemical Pharmacology, 60(4), 561-570. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase (AChE) inhibition and DPPH... [Table]. ResearchGate. Retrieved from [Link]

  • Pohanka, M. (2014). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. International Journal of Molecular Sciences, 15(6), 9809–9825. Retrieved from [Link]

  • Sikand, K., Singh, J., & Kaur, R. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 19. Retrieved from [Link]

  • Kristof, E., & Pohanka, M. (2016). New findings about Ellman's method to determine cholinesterase activity. Vojnosanitetski Pregled, 73(10), 947-951. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 062-065. Retrieved from [Link]

  • Gerbino, D. C., & Sur, I. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation. Scientific Reports, 11(1), 2058. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme kinetics: Acetylcholinesterase catalysis and inhibition (practice). Khan Academy. Retrieved from [Link]

  • ResearchGate. (n.d.). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. ResearchGate. Retrieved from [Link]

  • YouTube. (2022, December 11). Ellman's reagent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents. NCBI Bookshelf. Retrieved from [Link]

  • Ogura, H., Kosasa, T., Kuriya, Y., & Yamanishi, Y. (1991). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Japanese Journal of Pharmacology, 57(3), 339-346. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-Nitrophenyl ethyl(methyl)carbamate (CAS 90870-20-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 4-Nitrophenyl ethyl(methyl)carbamate in Synthetic and Medicinal Chemistry

4-Nitrophenyl ethyl(methyl)carbamate (CAS 90870-20-5) is a versatile reagent primarily utilized in organic synthesis and medicinal chemistry. Its chemical structure, featuring a carbamate functional group attached to a 4-nitrophenyl leaving group, makes it an efficient electrophilic donor of the ethyl(methyl)carbamoyl moiety. This characteristic is particularly valuable in the synthesis of more complex molecules, including pharmacologically active compounds.

The principal application of 4-Nitrophenyl ethyl(methyl)carbamate lies in its role as a key intermediate for the synthesis of various carbamate derivatives.[1][2] The electron-withdrawing nature of the 4-nitrophenyl group makes it an excellent leaving group, facilitating nucleophilic substitution reactions with amines, alcohols, and other nucleophiles. This reactivity is harnessed in drug discovery programs to generate libraries of carbamate-containing compounds for biological screening.

One of the most notable applications is in the synthesis of cholinesterase inhibitors. Carbamates are a well-established class of compounds that can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3] By inhibiting these enzymes, carbamate-based drugs can increase acetylcholine levels in the brain, a therapeutic strategy for conditions such as Alzheimer's disease. For instance, the synthesis of the anti-Alzheimer's drug Rivastigmine, a known cholinesterase inhibitor, can involve intermediates derived from similar activated carbamates.[3][4]

Beyond its role as a synthetic intermediate for bioactive molecules, 4-nitrophenyl carbamates can also serve as base-labile protecting groups in organic synthesis. The release of the distinctly yellow-colored 4-nitrophenolate anion upon cleavage allows for convenient spectrophotometric monitoring of the deprotection reaction.[5]

This document provides detailed protocols and application notes for the effective use of 4-Nitrophenyl ethyl(methyl)carbamate in both synthetic and biological research contexts.

Chemical and Physical Properties

PropertyValue
CAS Number 90870-20-5
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol
Appearance Solid
Solubility Soluble in many organic solvents

I. Application as a Reagent in Organic Synthesis

The primary utility of 4-Nitrophenyl ethyl(methyl)carbamate is as a carbamoylating agent. The following protocol outlines a general procedure for the synthesis of a target carbamate from a primary or secondary amine.

Protocol 1: Synthesis of N-Substituted Ethyl(methyl)carbamates

This protocol describes the reaction of 4-Nitrophenyl ethyl(methyl)carbamate with a generic amine (R-NH₂) to yield the corresponding N-substituted ethyl(methyl)carbamate.

Materials:

  • 4-Nitrophenyl ethyl(methyl)carbamate (CAS 90870-20-5)

  • Target amine (primary or secondary)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., hexanes/ethyl acetate mixtures)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the target amine (1.0 equivalent) in the chosen anhydrous aprotic solvent.

  • Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution.

  • Addition of Carbamoylating Agent: While stirring, add a solution of 4-Nitrophenyl ethyl(methyl)carbamate (1.05 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed. The formation of the yellow 4-nitrophenolate can often be visually observed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with the reaction solvent.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove excess 4-nitrophenol) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the pure N-substituted ethyl(methyl)carbamate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent hydrolysis of the activated carbamate.

  • Base: The base is necessary to deprotonate the amine, increasing its nucleophilicity, and to neutralize the 4-nitrophenol byproduct, driving the reaction to completion.

  • Washing with Sodium Bicarbonate: The basic wash is effective in removing the acidic 4-nitrophenol byproduct, simplifying the subsequent purification.

Visualization of the Synthetic Workflow

synthetic_workflow reagents Target Amine (R-NH2) 4-Nitrophenyl ethyl(methyl)carbamate Base (e.g., TEA) reaction Reaction in Anhydrous Solvent reagents->reaction workup Aqueous Work-up (NaHCO3, Brine) reaction->workup Reaction Completion purification Silica Gel Chromatography workup->purification product Pure N-Substituted Ethyl(methyl)carbamate purification->product

Caption: Workflow for the synthesis of N-substituted ethyl(methyl)carbamates.

II. Application in the Study of Cholinesterase Inhibition

While 4-Nitrophenyl ethyl(methyl)carbamate is primarily a synthetic intermediate, the carbamates synthesized from it are often designed as cholinesterase inhibitors. The following is a representative protocol for evaluating the cholinesterase inhibitory activity of these synthesized compounds.

Mechanism of Cholinesterase Inhibition by Carbamates

Carbamate inhibitors function by carbamoylating a serine residue within the active site of cholinesterases. This process forms a transient covalent bond that is more stable and hydrolyzes much more slowly than the acetylated enzyme intermediate formed with acetylcholine. This leads to a temporary inactivation of the enzyme, resulting in an accumulation of acetylcholine in the synapse.

Visualization of the Inhibition Mechanism

inhibition_mechanism cluster_0 Enzyme Active Site Enzyme Cholinesterase (AChE/BChE) with Serine Hydroxyl Intermediate Carbamoylated Enzyme (Inactive) Enzyme->Intermediate Carbamoylation Carbamate Carbamate Inhibitor (R-O-C(=O)N(CH3)(C2H5)) Carbamate->Enzyme Binding Hydrolysis Slow Hydrolysis Intermediate->Hydrolysis Water RegeneratedEnzyme Regenerated Enzyme Hydrolysis->RegeneratedEnzyme

Caption: Mechanism of cholinesterase inhibition by carbamates.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the IC₅₀ value of a synthesized carbamate compound against acetylcholinesterase or butyrylcholinesterase.

Materials:

  • Synthesized carbamate inhibitor

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate reader

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the synthesized carbamate inhibitor in DMSO.

    • Prepare working solutions of the inhibitor by serial dilution in phosphate buffer.

    • Prepare solutions of AChE or BChE, substrate (ATCI or BTCI), and DTNB in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add:

      • Phosphate buffer

      • Inhibitor solution at various concentrations (or buffer for control)

      • DTNB solution

      • Enzyme solution (AChE or BChE)

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the substrate solution (ATCI or BTCI) to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.

Quantitative Data Interpretation:

ParameterDescription
IC₅₀ (nM or µM) The concentration of the inhibitor required to reduce the activity of the cholinesterase by 50%. A lower IC₅₀ indicates a more potent inhibitor.
Selectivity Index The ratio of IC₅₀ for BChE to IC₅₀ for AChE. A high value indicates selectivity for AChE, while a low value indicates selectivity for BChE.

III. Application as a Base-Labile Protecting Group

The 4-nitrophenyl group can be used to protect alcohols and amines. The deprotection is typically achieved under basic conditions, and the release of 4-nitrophenol can be monitored spectrophotometrically.

Protocol 3: Monitoring Deprotection via UV-Vis Spectrophotometry

This protocol describes how to monitor the base-catalyzed removal of the 4-nitrophenyl ethyl(methyl)carbamoyl group.

Materials:

  • Protected substrate (e.g., an alcohol or amine protected with the 4-nitrophenyl ethyl(methyl)carbamoyl group)

  • A suitable solvent (e.g., a mixture of an organic solvent and water)

  • A basic solution (e.g., aqueous sodium hydroxide or a buffered solution with pH > 10)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Sample Preparation: Dissolve a known concentration of the protected substrate in the chosen solvent system in a cuvette.

  • Baseline Measurement: Record the initial absorbance spectrum of the solution.

  • Initiation of Deprotection: Add a specific amount of the basic solution to the cuvette to initiate the deprotection reaction.

  • Spectrophotometric Monitoring: At regular time intervals, record the absorbance spectrum of the solution, focusing on the wavelength around 400-415 nm, which is characteristic of the 4-nitrophenolate anion.[5]

  • Data Analysis: Plot the absorbance at the maximum wavelength of the 4-nitrophenolate anion against time to monitor the reaction kinetics. The reaction is complete when the absorbance reaches a plateau.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling 4-Nitrophenyl ethyl(methyl)carbamate and its reagents.

  • Work in a well-ventilated fume hood.

  • Avoid inhalation, ingestion, and skin contact.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

  • Process for making aminoalkylphenyl carbamates and intermediates therefor. (US7531684B2).
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). Chemical Reviews, 115(15), 7608-7672.
  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2020).
  • Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl....
  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015).
  • Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbam
  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (2010). Current Neuropharmacology, 8(3), 317-335.

Sources

Application Notes and Protocols for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: Unveiling the Potential of a Carbamate Candidate

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate (CAS No. 90870-20-5) is a distinct organic molecule within the carbamate class of compounds.[1][2] With a molecular formula of C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol , its structure is characterized by a 4-nitrophenyl group linked to a carbamate moiety, which is further substituted with ethyl and methyl groups on the nitrogen atom.[1] While primarily documented as a reagent in organic synthesis, its structural features, particularly the carbamate ester group, suggest a potential role in agrochemical development, primarily as an insecticide.[1]

The vast family of carbamate compounds is renowned for its potent biological activities, most notably the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[3] This document serves as a comprehensive technical guide for researchers aiming to investigate the agrochemical potential of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. It provides detailed protocols for its synthesis, evaluation of its primary mechanism of action, and screening for insecticidal and herbicidal efficacy.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is critical for designing relevant biological assays and predicting its environmental behavior.

PropertyValueSource
CAS Number 90870-20-5[2]
Molecular Formula C₁₀H₁₂N₂O₄[1][2]
Molecular Weight 224.21 g/mol [1][2]
LogP 2.56850[4]
Solubility Chloroform, Dichloromethane, Methanol[4]

Synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate: Laboratory Protocols

Two primary synthetic routes are plausible for the laboratory-scale preparation of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. The choice of method may depend on the availability of starting materials and desired purity.

Protocol 1: Synthesis via 4-Nitrophenyl Chloroformate

This method involves the nucleophilic substitution of 4-nitrophenyl chloroformate with N-ethylmethylamine.

Materials:

  • N-Ethylmethylamine

  • 4-Nitrophenyl chloroformate

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve N-ethylmethylamine (1.0 equivalent) in anhydrous DMF.

  • Add triethylamine (1.1 equivalents) to the solution to act as an HCl scavenger.

  • Slowly add a solution of 4-nitrophenyl chloroformate (1.05 equivalents) in anhydrous DMF to the reaction mixture at room temperature.

  • Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes) to yield the pure N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate.[1]

Protocol 2: Synthesis from 4-Nitrophenol and a Carbamoyl Chloride

This alternative route involves the reaction of 4-nitrophenol with ethyl methylcarbamoyl chloride.

Materials:

  • 4-Nitrophenol

  • Ethyl methylcarbamoyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Methanol

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Dissolve 4-nitrophenol (1.0 equivalent) in anhydrous THF in a flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Cool the mixture to 0-5°C using an ice bath.

  • Add ethyl methylcarbamoyl chloride (1.05 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at 0-5°C for 12 hours.[1]

  • Monitor the reaction for the disappearance of starting material by TLC.

  • After completion, add deionized water to quench the reaction.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Recrystallize the crude product from methanol to yield pure N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate.[1]

G cluster_0 Synthesis Workflow start Starting Materials reaction Reaction in Solvent (e.g., DMF or THF) with Base (Et3N) start->reaction quench Quench with Water reaction->quench extraction Extraction with Ethyl Acetate quench->extraction purification Purification (Chromatography or Recrystallization) extraction->purification product N-Ethyl-N-methyl-O- (4-nitrophenyl)carbamate purification->product

Fig. 1: Generalized workflow for the synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate.

Mechanism of Action: Cholinesterase Inhibition

The primary mode of action for carbamate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE).[5] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine at synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately death of the insect.

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is hypothesized to act as a pseudo-irreversible inhibitor of AChE. The carbamate group covalently binds to the serine residue in the active site of the enzyme, forming a carbamylated enzyme that is much slower to hydrolyze than the acetylated enzyme, effectively inactivating it.

G AChE Active AChE Complex AChE-Carbamate Complex AChE->Complex Binding Carbamate N-Ethyl-N-methyl-O- (4-nitrophenyl)carbamate Carbamate->Complex Complex->AChE Very Slow Regeneration Hydrolysis Slow Hydrolysis Complex->Hydrolysis

Fig. 2: Hypothesized mechanism of AChE inhibition.

Protocol for In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the well-established Ellman's method to determine the in vitro inhibitory activity of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate against AChE.[6][7]

Materials:

  • N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Solution Preparation:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare and adjust the pH as required.

  • DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer.

  • ATCI Solution (10 mM): Dissolve ATCI in the phosphate buffer. Prepare fresh daily.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer to achieve a final concentration that gives a linear response over 5-10 minutes.

  • Inhibitor Stock Solution (e.g., 10 mM): Dissolve a precisely weighed amount of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate in DMSO.

  • Serial Dilutions: Prepare a series of dilutions of the inhibitor stock solution in phosphate buffer to determine the IC₅₀ value.

Assay Protocol:

  • In a 96-well plate, add the following to each well:

    • 140 µL of Phosphate Buffer

    • 20 µL of DTNB Solution

    • 20 µL of Inhibitor solution at various concentrations (or buffer for control)

  • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Add 10 µL of the AChE solution to each well to start the reaction.

  • Incubate for a defined period (e.g., 15 minutes).

  • Add 10 µL of ATCI solution to each well to initiate the colorimetric reaction.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percentage of inhibition for each concentration of the test compound compared to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Protocols for Agrochemical Screening

The following are generalized protocols to provide a preliminary assessment of the insecticidal and herbicidal activities of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate.

Protocol for Preliminary Insecticidal Bioassay (Contact Toxicity)

This protocol describes a simple contact toxicity assay using a common model insect, such as the fruit fly (Drosophila melanogaster) or a relevant agricultural pest.

Materials:

  • Test insects (e.g., adult fruit flies)

  • N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

  • Acetone (analytical grade)

  • Sucrose solution (5%)

  • Glass vials or petri dishes

  • Micropipette

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Create a series of dilutions from the stock solution to test a range of concentrations.

  • Apply a small, precise volume (e.g., 1 µL) of each dilution to the inner surface of the glass vials or petri dishes.

  • Allow the acetone to evaporate completely, leaving a thin film of the compound. A control group should be treated with acetone only.

  • Introduce a known number of insects (e.g., 10-20) into each treated container.

  • Provide a food source (e.g., a cotton ball soaked in 5% sucrose solution).

  • Maintain the containers at a constant temperature and humidity.

  • Record mortality at specified time points (e.g., 24, 48, and 72 hours).

  • Calculate the percentage mortality for each concentration and determine the LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (if applied topically to individual insects).

Protocol for Preliminary Herbicidal Bioassay (Seedling Growth)

This protocol assesses the potential pre- and post-emergent herbicidal activity on model plant species.

Materials:

  • Seeds of a monocot (e.g., ryegrass) and a dicot (e.g., cress)

  • Petri dishes with filter paper or small pots with soil

  • N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

  • Acetone and a suitable surfactant

  • Growth chamber or greenhouse with controlled light and temperature

Pre-Emergence Test:

  • Prepare a series of concentrations of the test compound in an acetone-water mixture with a surfactant.

  • Evenly apply a known volume of each concentration to the surface of the soil in pots or to the filter paper in petri dishes.

  • Sow a specific number of seeds in each pot/dish.

  • Water as needed and place in a growth chamber.

  • After a set period (e.g., 14 days), assess the germination rate and seedling vigor (e.g., shoot/root length, fresh weight) compared to an untreated control.

Post-Emergence Test:

  • Sow seeds in pots and allow them to grow to a specific stage (e.g., two-leaf stage).

  • Prepare test solutions as in the pre-emergence test.

  • Apply the solutions as a foliar spray to the seedlings.

  • Return the pots to the growth chamber.

  • After a set period (e.g., 7-14 days), assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) and measure parameters like plant height and biomass.

  • Compare the results to an untreated control to determine the effective concentration.

G cluster_1 Agrochemical Screening Workflow cluster_insect Insecticidal Assay cluster_herb Herbicidal Assay Compound Test Compound: N-Ethyl-N-methyl-O- (4-nitrophenyl)carbamate Insect_Prep Prepare Doses Compound->Insect_Prep Herb_Prep Prepare Doses Compound->Herb_Prep Insect_Apply Apply to Surface Insect_Prep->Insect_Apply Insect_Expose Introduce Insects Insect_Apply->Insect_Expose Insect_Result Record Mortality (LC50) Insect_Expose->Insect_Result Herb_Apply Pre- & Post-Emergence Application Herb_Prep->Herb_Apply Herb_Expose Grow Plants Herb_Apply->Herb_Expose Herb_Result Assess Phytotoxicity (EC50) Herb_Expose->Herb_Result

Fig. 3: Workflow for preliminary insecticidal and herbicidal screening.

Metabolic Pathways and Environmental Fate

  • Hydrolysis: Cleavage of the carbamate ester bond to yield 4-nitrophenol, N-ethylmethylamine, and CO₂. This is often a major detoxification pathway.

  • Oxidation: Enzymatic oxidation of the N-alkyl groups.

  • Conjugation: The resulting metabolites, particularly 4-nitrophenol, can be conjugated with sugars or sulfates to increase water solubility and facilitate excretion.[3]

In the environment, 4-nitrophenol, a potential degradation product, is subject to biodegradation in soil and water, with half-lives ranging from days to weeks depending on conditions.[8] The overall environmental persistence of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate would depend on its susceptibility to hydrolysis and microbial degradation.[9][10]

Conclusion and Future Directions

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate possesses the core structural motif of a carbamate insecticide. The protocols outlined in this document provide a systematic framework for its synthesis and initial evaluation as a potential agrochemical. The key next steps for any research program would be to generate quantitative data on its AChE inhibition (IC₅₀), insecticidal efficacy against a panel of relevant pests (LD₅₀/LC₅₀), and its herbicidal spectrum. Further studies would then be required to elucidate its specific metabolic pathways, toxicological profile in non-target organisms, and environmental fate to fully assess its viability as a lead compound in agrochemical development.

References

  • PubChem. 4-Nitrophenyl ethylcarbamate. National Center for Biotechnology Information. Available from: [Link].

  • LookChem. N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. Available from: [Link].

  • Google Patents. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • PubChem. ethyl N-(4-methylphenyl)carbamate. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. 3-Nitrophenyl ethyl(methyl)carbamate. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. Ethyl p-nitrophenyl benzenethiophosphonate. National Center for Biotechnology Information. Available from: [Link].

  • ResearchGate. A Simple and Efficient Biphasic Method for the Preparation of 4-Nitrophenyl N-Methyl- and N-Alkylcarbamates. Available from: [Link].

  • Iowa State University Digital Repository. Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Available from: [Link].

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. Available from: [Link].

  • MDPI. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Available from: [Link].

  • BMG Labtech. Ellman's assay for in-solution quantification of sulfhydryl groups. Available from: [Link].

  • OpenBU. Preparation and properties of carbamates, nitrocarbamates and their derivatives. Available from: [Link].

  • United States Environmental Protection Agency. Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. Available from: [Link].

  • PubMed Central. Methyl N-(4-nitrophenyl)carbamate. Available from: [Link].

  • ResearchGate. Mode of entry of carbamate pesticides into the environment and their fate. Available from: [Link].

  • MDPI. Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. Available from: [Link].

Sources

Application Notes and Protocols: N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate as a Carbamoylating Agent in Pesticide and Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and process development scientists on the application of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate as a strategic precursor in the synthesis of carbamate-based active pharmaceutical ingredients (APIs) and legacy pesticide compounds. We will delve into the mechanistic rationale for its use, provide detailed, field-tested protocols for its application, and present a specific case study on the synthesis of Rivastigmine, a prominent acetylcholinesterase inhibitor.

Introduction: The Strategic Advantage of Activated Carbamate Precursors

Carbamates are a critical class of organic compounds, with a broad range of applications from crop protection to human therapeutics.[1][2] The core structure, an ester of carbamic acid, is responsible for the biological activity of many well-known insecticides, herbicides, and drugs.[1][2] A key challenge in the synthesis of these molecules is the efficient and clean formation of the carbamate linkage.

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate (CAS No. 90870-20-5) is a highly effective carbamoylating agent.[3] Its utility stems from the 4-nitrophenyl group, which acts as an excellent leaving group, facilitating the transfer of the N-ethyl-N-methylcarbamoyl moiety to a nucleophilic substrate, typically a phenol or an alcohol. This "activated ester" strategy offers several advantages over traditional methods that might employ more hazardous reagents like phosgene or carbamoyl chlorides.

Key Advantages:

  • Enhanced Safety: Avoids the use of highly toxic phosgene and moisture-sensitive carbamoyl chlorides.

  • High Reactivity: The electron-withdrawing nature of the nitrophenyl group polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack.

  • Clean Reactions: The primary byproduct, 4-nitrophenol, is easily removed and its characteristic yellow color can be used to monitor reaction progress.

  • Versatility: Can be employed in the synthesis of a wide array of carbamate-containing molecules.

Chemical and Physical Properties

A thorough understanding of the precursor's properties is essential for successful process development.

PropertyValue
CAS Number 90870-20-5
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol
Appearance Off-white to yellow crystalline solid
Solubility Soluble in most organic solvents such as DCM, THF, and Acetone.

Synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

Two primary synthetic routes are commonly employed for the preparation of the title compound. The choice of method often depends on the availability of starting materials and desired scale.

Method A: From 4-Nitrophenol and N-Ethyl-N-methylcarbamoyl Chloride

This is a direct and efficient method involving the reaction of 4-nitrophenol with N-Ethyl-N-methylcarbamoyl chloride in the presence of a base.

cluster_0 Synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate (Method A) 4-Nitrophenol 4-Nitrophenol Reaction Reaction Vessel (0°C to RT) 4-Nitrophenol->Reaction N-Ethyl-N-methylcarbamoyl_Chloride N-Ethyl-N-methyl- carbamoyl Chloride N-Ethyl-N-methylcarbamoyl_Chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., THF, DCM) Solvent->Reaction Product N-Ethyl-N-methyl-O- (4-nitrophenyl)carbamate Reaction->Product Byproduct Triethylammonium Chloride Reaction->Byproduct

Figure 1: Workflow for the synthesis of the precursor via Method A.

Protocol 1: Synthesis via Method A

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4-nitrophenol (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Cool the mixture to 0 °C in an ice bath and add triethylamine (1.1 eq) dropwise.

  • Carbamoyl Chloride Addition: Dissolve N-Ethyl-N-methylcarbamoyl chloride (1.05 eq) in anhydrous DCM or THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Method B: From N-Ethymethylamine and 4-Nitrophenyl Chloroformate

This alternative route is also effective and involves the reaction of N-ethylmethylamine with 4-nitrophenyl chloroformate.

Protocol 2: Synthesis via Method B

  • Reaction Setup: In a similar setup as Method A, dissolve N-ethylmethylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Chloroformate Addition: Cool the solution to 0 °C and add a solution of 4-nitrophenyl chloroformate (1.05 eq) in anhydrous DCM dropwise.

  • Reaction and Workup: Follow the same reaction and workup procedure as described in Method A.

Application in the Synthesis of Rivastigmine

Rivastigmine, (S)-3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate, is a carbamate-based acetylcholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases.[4][5] The final step in many synthetic routes to Rivastigmine is the carbamoylation of (S)-3-(1-(dimethylamino)ethyl)phenol.

cluster_1 Synthesis of Rivastigmine via Transcarbamoylation Precursor N-Ethyl-N-methyl-O- (4-nitrophenyl)carbamate Reaction Reaction Vessel (Elevated Temperature) Precursor->Reaction Phenol (S)-3-(1-(Dimethylamino)ethyl)phenol Phenol->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Rivastigmine Rivastigmine Reaction->Rivastigmine Byproduct 4-Nitrophenol Reaction->Byproduct

Figure 2: Transcarbamoylation reaction for the synthesis of Rivastigmine.

Protocol 3: Synthesis of Rivastigmine

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add (S)-3-(1-(dimethylamino)ethyl)phenol (1.0 eq) and anhydrous dimethylformamide (DMF).

  • Deprotonation: Add a suitable base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Carbamoylation: Add a solution of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate (1.1 eq) in anhydrous DMF dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The formation of a yellow color indicates the release of the 4-nitrophenolate byproduct. Monitor the reaction by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with 1M NaOH to remove the 4-nitrophenol byproduct, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Rivastigmine. Further purification can be achieved by column chromatography on silica gel.

Comparative Data and Expected Outcomes

ParameterMethod A (Precursor Synthesis)Method B (Precursor Synthesis)Protocol 3 (Rivastigmine Synthesis)
Typical Yield 85-95%80-90%75-85%
Purity (by HPLC) >98%>98%>97% (after chromatography)
Reaction Time 12-16 hours12-16 hours4-6 hours
Key Advantage Utilizes readily available carbamoyl chlorideAvoids carbamoyl chlorideHigh efficiency and clean conversion

Troubleshooting and Safety Considerations

  • Moisture Sensitivity: All reactions should be carried out under anhydrous conditions to prevent hydrolysis of the precursor and other reagents.

  • Base Selection: The choice of base in the Rivastigmine synthesis is critical. Strong bases like NaH ensure complete deprotonation of the phenol, driving the reaction to completion. Weaker bases like K₂CO₃ can also be used but may require longer reaction times or higher temperatures.

  • Exothermic Reactions: The addition of reagents, particularly NaH, can be exothermic. Ensure proper cooling and slow addition.

  • Handling of Reagents: N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a valuable and versatile reagent for the synthesis of carbamate-containing molecules. Its application in the synthesis of the pharmaceutical agent Rivastigmine highlights its utility in providing a safe and efficient alternative to traditional carbamoylation methods. The protocols outlined in this document are robust and can be adapted for the synthesis of a variety of other carbamate-based pesticides and pharmaceuticals.

References

  • Bhanja, C., & Jena, S. (2012). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. Journal of Chemical and Pharmaceutical Research, 4(6), 3171-3183.
  • CN103304447A - Synthesis process of (S)-rivastigmine. (n.d.). Google Patents.
  • LookChem. (n.d.). N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. Retrieved January 26, 2026, from [Link]

  • Polinski, J. A., et al. (2012). Development of a scalable, asymmetric synthesis of the API (rivastigmine). Organic Process Research & Development, 16(10), 1640-1646.

Sources

Application Notes and Protocols for the Comprehensive Characterization of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the characterization of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate (EMNPC), a key intermediate in various synthetic pathways. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a multi-faceted approach to confirm the identity, purity, and structural integrity of this compound. The methodologies cover chromatographic, spectroscopic, and thermal analysis techniques, ensuring a thorough and robust characterization. Each protocol is presented with an emphasis on the scientific rationale behind the experimental choices, providing a framework for self-validating analytical systems.

Introduction

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate (EMNPC) is a carbamate derivative with the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol [1]. Its structure features a 4-nitrophenyl group, a carbamate linkage, and ethyl and methyl substituents on the nitrogen atom. The presence of these distinct functional groups necessitates a comprehensive analytical approach for unambiguous characterization. In fields such as medicinal chemistry and organic synthesis, precise knowledge of a compound's identity, purity, and stability is paramount for regulatory compliance and the success of downstream applications.

This application note provides detailed protocols for the analysis of EMNPC using a suite of modern analytical techniques. The methodologies are designed to be both robust and adaptable, allowing for implementation in various laboratory settings.

Physicochemical Properties

A foundational understanding of the physicochemical properties of EMNPC is essential for the development of appropriate analytical methods.

PropertyValueSource
CAS Number 90870-20-5[1]
Molecular Formula C₁₀H₁₂N₂O₄[1]
Molecular Weight 224.21 g/mol [1]
Solubility Soluble in Chloroform, Dichloromethane, Methanol.[2]

Chromatographic Analysis: Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of EMNPC and for separating it from potential starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the premier method for determining the purity of EMNPC. The 4-nitrophenyl chromophore provides strong UV absorbance, enabling sensitive detection.

Rationale for Method Design: A C18 column is selected for its versatility in retaining moderately polar organic compounds like EMNPC. The mobile phase, consisting of acetonitrile and water, allows for the elution of the analyte, while the addition of a small amount of formic or phosphoric acid improves peak shape by suppressing the ionization of any acidic or basic functional groups. A gradient elution is employed to ensure the separation of EMNPC from both more polar and less polar impurities within a reasonable analysis time. The detection wavelength is chosen based on the absorbance maximum of the 4-nitrophenyl group.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Sample Preparation: Accurately weigh approximately 10 mg of EMNPC and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the initial mobile phase to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 40% B; 2-10 min: 40-80% B; 10-12 min: 80% B; 12-13 min: 80-40% B; 13-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 270 nm

Data Analysis: The purity of the EMNPC sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh 10 mg EMNPC dissolve Dissolve in 10 mL ACN weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute inject Inject 10 µL dilute->inject separate C18 Column Separation inject->separate detect UV Detection (270 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate MS_Fragmentation M [C10H12N2O4]+• m/z = 224 F1 [C4H8NO]+• m/z = 86 M->F1 - C6H4NO2• F4 [O2NC6H4O]+ m/z = 139 M->F4 - C4H8NO• F3 [C3H8N]+ m/z = 58 F1->F3 - CO F2 [C6H4NO3]• m/z = 138

Sources

Application and Protocol Guide for the Analysis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a carbamate derivative of significant interest in organic synthesis and pharmaceutical research.[1][2] Its structure, featuring a 4-nitrophenyl group, makes it a useful building block for more complex molecules and a potential candidate in drug design.[1] Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quality control. This document provides detailed application notes and step-by-step protocols for the analysis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development, ensuring scientific integrity and validated results.

Chemical Properties and Structure

A thorough understanding of the physicochemical properties of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is fundamental to developing robust analytical methods.

PropertyValueSource
Chemical Name N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate[2]
CAS Number 90870-20-5[2][3]
Molecular Formula C₁₀H₁₂N₂O₄[1][2][3]
Molecular Weight 224.21 g/mol [1][3]
Solubility Soluble in Chloroform, Dichloromethane, Methanol[2]

The structure of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, with its distinct functional groups, dictates its behavior in both HPLC and NMR analysis.

Figure 1: Chemical structure of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

Rationale for Method Selection:

Reverse-phase HPLC is the chosen method due to its wide applicability and proven efficacy in the analysis of carbamate pesticides, which share structural similarities with the target compound.[4][5] The presence of the 4-nitrophenyl chromophore allows for sensitive detection using a standard UV-Vis detector.

Experimental Protocol:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh ~10 mg of sample prep2 Dissolve in 10 mL Methanol (Stock) prep1->prep2 prep3 Dilute to 10 µg/mL with mobile phase prep2->prep3 prep4 Filter through 0.45 µm syringe filter prep3->prep4 hplc_system HPLC System with UV Detector prep4->hplc_system column C18 Column (4.6 x 150 mm, 5 µm) hplc_system->column injection Inject 10 µL of sample column->injection separation Isocratic Elution injection->separation detection UV Detection at 270 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify using Calibration Curve integration->quantification

Figure 2: Workflow for HPLC analysis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate.

Step-by-Step Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 10 mg of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate reference standard.

    • Dissolve in a 10 mL volumetric flask with HPLC-grade methanol to obtain a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Preparation of Sample Solutions:

    • Accurately weigh the sample containing N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate.

    • Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • HPLC Operating Conditions:

ParameterConditionRationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle sizeProvides excellent separation for moderately polar compounds like carbamates.
Mobile Phase Acetonitrile:Water (60:40, v/v)A common and effective mobile phase for carbamate analysis, providing good resolution and peak shape.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation.
Injection Volume 10 µLA typical injection volume that balances sensitivity and column loading.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 270 nmThe nitrophenyl group exhibits strong UV absorbance around this wavelength, ensuring high sensitivity.
  • Data Analysis and Quantification:

    • Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the peak area of the analyte.

    • Calculate the concentration of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate in the sample using the linear regression equation from the calibration curve.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Rationale for Method Selection:

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules. Both ¹H and ¹³C NMR will provide unambiguous evidence of the presence and connectivity of the ethyl, methyl, and 4-nitrophenyl groups in the molecule.

Experimental Protocol:

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Analysis prep1_nmr Weigh ~15-20 mg of sample prep2_nmr Dissolve in ~0.7 mL of CDCl₃ prep1_nmr->prep2_nmr prep3_nmr Add TMS as internal standard prep2_nmr->prep3_nmr prep4_nmr Transfer to NMR tube prep3_nmr->prep4_nmr nmr_spectrometer NMR Spectrometer (e.g., 400 MHz) prep4_nmr->nmr_spectrometer h1_nmr Acquire ¹H NMR Spectrum nmr_spectrometer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum nmr_spectrometer->c13_nmr process_spectra Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process_spectra c13_nmr->process_spectra assign_peaks Assign Chemical Shifts and Coupling Constants process_spectra->assign_peaks confirm_structure Confirm Molecular Structure assign_peaks->confirm_structure

Figure 3: Workflow for NMR analysis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 15-20 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl₃). Chloroform is a suitable solvent based on the known solubility of the compound.[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

ParameterValueRationale
Spectrometer Frequency 400 MHz (or higher)Higher field strength provides better signal dispersion and resolution.
Solvent CDCl₃A common and effective solvent for many organic compounds.
Number of Scans 16Sufficient for good signal-to-noise ratio for a moderately concentrated sample.
Relaxation Delay 2.0 sAllows for adequate relaxation of protons between pulses.
Pulse Width 90°To ensure uniform excitation of all protons.
  • ¹³C NMR Acquisition Parameters:

ParameterValueRationale
Spectrometer Frequency 100 MHz (corresponding to 400 MHz for ¹H)Standard frequency for ¹³C NMR on a 400 MHz instrument.
Solvent CDCl₃Consistent with ¹H NMR analysis.
Number of Scans 1024 or more¹³C has a low natural abundance, requiring more scans for adequate signal-to-noise.
Relaxation Delay 5.0 sLonger delay is often needed for quaternary carbons.
Pulse Program Proton-decoupledTo simplify the spectrum by removing C-H coupling.

Predicted NMR Data:

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.25d, J ≈ 9 Hz2HAr-H ortho to NO₂
~7.40d, J ≈ 9 Hz2HAr-H meta to NO₂
~3.50q, J ≈ 7 Hz2H-N-CH₂-CH₃
~3.10s3H-N-CH₃
~1.25t, J ≈ 7 Hz3H-N-CH₂-CH₃

Note: Due to hindered rotation around the N-C(O) bond, the signals for the N-ethyl and N-methyl groups may appear as two distinct sets of resonances.[7]

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~154C=O (carbamate)
~150Ar-C-O
~145Ar-C-NO₂
~125Ar-CH (ortho to NO₂)
~122Ar-CH (meta to NO₂)
~45-N-CH₂-CH₃
~35-N-CH₃
~14-N-CH₂-CH₃

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate and all solvents.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[8][9]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

  • Toxicity: While specific toxicity data for this compound is limited, compounds with a nitrophenyl group can be toxic.[10] Treat the compound with care and avoid exposure.

Conclusion

The HPLC and NMR protocols detailed in this application note provide a robust framework for the analysis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. The HPLC method offers a reliable means of quantification and purity assessment, while NMR spectroscopy provides definitive structural confirmation. Adherence to these protocols will enable researchers and scientists to obtain accurate and reproducible results, facilitating further research and development involving this compound.

References

  • N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate - LookChem. Available at: [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups - Journal of Emerging Investigators. Available at: [Link]

  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis | Organic Letters - ACS Publications. Available at: [Link]

  • Methyl N-(4-nitrophenyl)carbamate - PMC - PubMed Central. Available at: [Link]

  • Preparation and properties of carbamates, nitrocarbamates and their derivatives - OpenBU. Available at: [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 - Agilent. Available at: [Link]

  • Ethyl methyl(4-nitrophenyl)carbamate | C10H12N2O4 | CID 14047110 - PubChem. Available at: [Link]

  • NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture - ACS Publications. Available at: [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

  • HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations - ResearchGate. Available at: [Link]

  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater - EPA. Available at: [Link]

  • Safety Data Sheet: 4-Nitrophenol - Carl ROTH. Available at: [Link]

  • The Acclaim Carbamate Column—A Superior Solution - cromlab-instruments.es. Available at: [Link]

  • The High Resolution NMR Spectra of Pesticides. III. The Carbamates. Journal of the Association of Official Analytical Chemists. Available at: [Link]

  • HPLC Method for Analyzing Carbamate Pesticides | PDF | High Performance Liquid Chromatography - Scribd. Available at: [Link]

  • Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy - PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, optimize reaction yields, and ensure the highest purity of the final product. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and make informed decisions in your laboratory work.

Overview of the Core Synthesis

The most prevalent and reliable method for synthesizing N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is through a nucleophilic substitution reaction. This involves the reaction of 4-nitrophenol with N-Ethyl-N-methylcarbamoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1] The carbamate functional group is a critical pharmacophore in many biologically active compounds, making mastery of this synthesis valuable.[2]

Synthesis_Scheme Figure 1: General Synthesis Scheme cluster_reactants Reactants Reactant1 4-Nitrophenol Product N-Ethyl-N-methyl-O- (4-nitrophenyl)carbamate Reactant1->Product Reactant2 N-Ethyl-N-methyl- carbamoyl chloride Reactant2->Product Base Base (e.g., Triethylamine) Byproduct Base-HCl Salt Base->Byproduct + HCl (from reaction)

Caption: Figure 1: General Synthesis Scheme

Frequently Asked Questions (FAQs)

Q1: What is the standard, optimized protocol for this synthesis?

The benchmark procedure is the nucleophilic substitution between 4-nitrophenol and ethyl methylcarbamoyl chloride.[1] An organic base like triethylamine is crucial for scavenging the HCl generated, driving the reaction to completion.

Experimental Protocol: Nucleophilic Substitution

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-nitrophenol (1.0 eq.) and triethylamine (1.1-1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath. This is critical to control the reaction's exothermicity and prevent side reactions.[1]

  • Reagent Addition: Add N-Ethyl-N-methylcarbamoyl chloride (1.05-1.1 eq.), dissolved in a small amount of anhydrous THF, dropwise to the cooled solution over 30-60 minutes. A slight excess of the carbamoyl chloride can help ensure the complete consumption of the 4-nitrophenol.[1]

  • Reaction: Allow the reaction to stir at 0-5°C for 2-4 hours, then let it warm to room temperature and stir for an additional 8-12 hours.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by recrystallization from methanol or by silica gel flash chromatography using a gradient of ethyl acetate in hexanes.[1][3] A typical yield under optimized conditions is approximately 78%.[1]

Q2: How do different reaction parameters affect the final yield?

Optimizing the yield requires careful control over several key variables. The choices you make directly impact reaction kinetics and the prevalence of side reactions.

ParameterRecommendationRationale & Scientific Justification
Temperature Maintain 0-5°C during additionThe reaction is exothermic. Low temperatures minimize the rate of side reactions, such as the hydrolysis of the carbamoyl chloride and potential decomposition of the nitro-containing product.[1]
Solvent Anhydrous THF, DMF, or AcetonitrilePolar aprotic solvents are preferred as they can solvate the ionic intermediates formed during the reaction, thereby enhancing the nucleophilicity of the 4-nitrophenoxide.[1] DMF may offer superior yields in some analogous carbamate syntheses.
Base Triethylamine (organic) or Sodium Bicarbonate (inorganic)The base is essential to neutralize the HCl byproduct, preventing the protonation of the starting amine (if using an alternative route) and driving the equilibrium towards the product. Triethylamine is commonly used for its solubility in organic solvents.[1] However, inorganic bases can also be effective and may simplify purification.[4]
Stoichiometry 5-10% excess of carbamoyl chlorideUsing a slight excess of the more reactive or unstable reagent (the carbamoyl chloride) helps to drive the reaction to completion, ensuring the full conversion of the more valuable 4-nitrophenol.[1]
Atmosphere Inert (Nitrogen or Argon)The key reagent, N-Ethyl-N-methylcarbamoyl chloride, is highly sensitive to moisture. An inert, dry atmosphere is crucial to prevent its hydrolysis, which is a primary cause of low yields.[4]
Q3: How do I validate the purity and structure of the final product?

Post-synthesis validation is a critical step. A combination of analytical techniques should be employed to confirm the identity and purity of the N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate.

  • ¹H and ¹³C NMR: This is the most definitive method for structural confirmation. Key expected signals in ¹H NMR include aromatic protons ortho to the nitro group (~8.2 ppm), the ethyl group's quartet and triplet, and the N-methyl singlet (~3.1 ppm).[1]

  • HPLC: High-Performance Liquid Chromatography is used to determine purity. Using a C18 column with UV detection (around 254 nm or near the λmax of the nitrophenyl group), the product should appear as a single major peak.[1] For research-grade material, purity should be >98%.

  • Elemental Analysis: This technique validates the elemental composition (%C, %H, %N) of the compound. The experimental values should be within ±0.4% of the theoretical values calculated from the molecular formula (C₁₀H₁₂N₂O₄).[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (224.21 g/mol ).[5]

Troubleshooting Guide

Encountering issues during synthesis is a common part of research. This section addresses the most frequent problems in a direct question-and-answer format.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Low or No Yield? CheckReagents Verify Purity & Integrity of Starting Materials Start->CheckReagents Yes ImpurityIssue Product Impure? Start->ImpurityIssue No CheckConditions Review Reaction Conditions (Temp, Solvent, Base) CheckReagents->CheckConditions CheckMoisture Ensure Anhydrous Conditions CheckConditions->CheckMoisture CheckMoisture->ImpurityIssue OptimizePurification Optimize Purification (Recrystallization, Chromatography) ImpurityIssue->OptimizePurification Yes Success High Yield & Purity ImpurityIssue->Success No AnalyzeSideRxns Identify Side Products (NMR, MS) OptimizePurification->AnalyzeSideRxns AnalyzeSideRxns->Success

Caption: Figure 2: Troubleshooting Workflow

Problem: My reaction yield is very low or I obtained no product at all.

Possible Cause 1: Degradation of N-Ethyl-N-methylcarbamoyl chloride.

  • Explanation: Carbamoyl chlorides are highly reactive and susceptible to hydrolysis upon exposure to atmospheric moisture.[4] If this reagent has degraded, it cannot participate in the desired reaction, leading to failure.

  • Solution:

    • Always use freshly opened or properly stored (under inert gas, in a desiccator) carbamoyl chloride.

    • If the quality is suspect, consider preparing it fresh in-situ or purifying it by distillation before use. A process using triphosgene and the corresponding amine in the presence of an inorganic base like sodium bicarbonate can produce high-purity carbamoyl chloride.[4]

Possible Cause 2: Presence of water in the reaction.

  • Explanation: Water will readily react with the carbamoyl chloride to form an unstable carbamic acid, which decomposes, or it can hydrolyze the final product. This side reaction directly competes with the desired reaction with 4-nitrophenol.

  • Solution:

    • Use anhydrous grade solvents and dry them further if necessary (e.g., over molecular sieves).

    • Dry all glassware in an oven before use and assemble the reaction apparatus while hot under a stream of inert gas.

    • Ensure the starting materials and the base (e.g., triethylamine) are anhydrous.

Side_Reaction Figure 3: Desired Reaction vs. Hydrolysis cluster_desired Desired Pathway cluster_side Side Reaction CarbamoylCl N-Ethyl-N-methyl- carbamoyl chloride Product_Carbamate Target Product CarbamoylCl->Product_Carbamate Product_Loss Decomposition Products (Amine + CO₂) CarbamoylCl->Product_Loss Reactant_Phenol 4-Nitrophenol Reactant_Phenol->Product_Carbamate Reactant_Water Water (H₂O) Reactant_Water->Product_Loss

Sources

Technical Support Center: Purification of Crude N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. It is designed to be a practical resource, moving beyond standard protocols to address common challenges and provide solutions grounded in chemical principles.

Introduction

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a key intermediate in various synthetic pathways. Its purity is paramount for the success of subsequent reactions and the integrity of final products. The purification of this carbamate can be challenging due to potential hydrolysis and the presence of structurally similar impurities. This guide offers a systematic approach to troubleshooting common issues encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate?

A1: The primary impurities typically arise from the starting materials and byproducts of the synthesis reaction. These include:

  • Unreacted 4-nitrophenol: A common starting material that can persist in the crude product.

  • Triethylamine hydrochloride: Formed as a byproduct when triethylamine is used as a base to neutralize HCl generated during the reaction.

  • Hydrolysis products: N-Ethyl-N-methylcarbamic acid (which is unstable and decomposes to N-ethyl-N-methylamine and CO2) and 4-nitrophenol can form if the carbamate is exposed to moisture or basic conditions.[1][2]

Q2: My purified product is a yellow oil, but I was expecting a solid. What does this indicate?

A2: While some sources describe the purified product as a yellow oil, it can also be obtained as a solid. The physical state can depend on the level of purity and the presence of residual solvents. An oily product may indicate the presence of impurities that are depressing the melting point. Further purification by column chromatography or careful recrystallization may be necessary to obtain a solid product.

Q3: Can I use a base to wash the organic layer during workup to remove acidic impurities like 4-nitrophenol?

A3: Extreme caution is advised when using basic washes. 4-Nitrophenyl carbamates are susceptible to hydrolysis under basic conditions, which can lead to significant product loss.[1][2] If a basic wash is necessary, it should be performed with a mild, dilute base (e.g., 5% NaHCO3 solution), at low temperatures, and with minimal contact time. It is often safer to remove acidic impurities using column chromatography.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate.

Issue 1: Low Yield After Aqueous Workup
Symptom Potential Cause Troubleshooting Steps
Significantly lower than expected recovery of the product after extraction.Hydrolysis of the carbamate: Prolonged exposure to aqueous layers, especially if they are slightly basic, can cleave the carbamate ester linkage.[1][2]1. Ensure the aqueous layer is neutral or slightly acidic during extraction. A wash with dilute HCl can help neutralize any remaining triethylamine and prevent the aqueous phase from becoming basic. 2. Minimize the time the organic layer is in contact with the aqueous phase. 3. Perform extractions at a reduced temperature (e.g., using an ice bath) to slow down potential hydrolysis.
Product partitioning into the aqueous phase: While the carbamate is generally hydrophobic, extensive washing can lead to some product loss.1. Saturate the aqueous layer with brine (saturated NaCl solution) during the final wash to decrease the solubility of the organic product in the aqueous phase. 2. Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Issue 2: Persistent Yellow Coloration in the Purified Product
Symptom Potential Cause Troubleshooting Steps
The final product remains intensely yellow despite purification attempts.Presence of 4-nitrophenolate: The intense yellow color is often due to the presence of the 4-nitrophenolate anion, which forms from 4-nitrophenol under basic conditions.[1]1. During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the phenolate to the less colored 4-nitrophenol. 2. If the color persists, it indicates residual 4-nitrophenol, which can be removed by column chromatography.
Issue 3: Difficulty with Recrystallization
Symptom Potential Cause Troubleshooting Steps
The product "oils out" instead of forming crystals upon cooling.Inappropriate solvent system: The solvent may be too good a solvent for the compound, or the cooling rate may be too fast.1. Choose a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. A common starting point is a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, petroleum ether). 2. Attempt a slow cooling process. Allow the hot solution to cool to room temperature undisturbed before placing it in an ice bath or refrigerator. 3. Scratch the inside of the flask with a glass rod to induce crystallization. 4. Add a seed crystal of the pure compound if available.
The product crystallizes with low purity.Impurities are co-crystallizing with the product. 1. Ensure the crude product is reasonably pure before attempting recrystallization. A preliminary purification by column chromatography may be necessary. 2. Use the minimum amount of hot solvent required to dissolve the solid to ensure the solution is saturated with the desired compound, leaving impurities behind.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This is the most reliable method for separating the target carbamate from closely related impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate in a minimal amount of dichloromethane or the mobile phase.

  • Slurry Loading (Recommended): To the dissolved crude product, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. This ensures even loading onto the column.

  • Column Packing: Prepare a silica gel column using a slurry of silica in the chosen mobile phase. A typical starting mobile phase is a mixture of hexanes and ethyl acetate.

  • Elution:

    • Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) to elute non-polar impurities.

    • Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexanes) to elute the desired product.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate) or UV visualization. 4-nitrophenol, if present, will appear as a distinct spot.

  • Collection and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Workflow for Column Chromatography

start Crude Product prep Prepare Slurry with Silica Gel start->prep load Load onto Silica Column prep->load elute_low Elute with Low Polarity Solvent (e.g., 10% EtOAc/Hexanes) load->elute_low elute_high Increase Polarity (e.g., 20-30% EtOAc/Hexanes) elute_low->elute_high monitor Monitor Fractions by TLC elute_high->monitor impurity_check Check for 4-nitrophenol and other impurities monitor->impurity_check pure_fractions Combine Pure Fractions impurity_check->elute_high Impurity Co-elutes impurity_check->pure_fractions Purity Confirmed

Caption: Workflow for column chromatography purification.

Protocol 2: Purification by Recrystallization

This method is effective for obtaining highly pure crystalline material if the crude product is already of reasonable purity.

Step-by-Step Methodology:

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate/hexanes). A suitable solvent will dissolve the compound when hot but not when cold. Methanol is a reported solvent for this compound.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Logic for Recrystallization

Caption: Decision tree for troubleshooting recrystallization.

References

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • ResearchGate. (2006). A Simple and Efficient Biphasic Method for the Preparation of 4-Nitrophenyl N-Methyl- and N-Alkylcarbamates. [Link]

  • ResearchGate. How do I get rid of triethyl amine in a reaction?. [Link]

  • ACS Publications. (1968). The Mechanism of the Alkaline Hydrolysis of p-Nitrophenyl N-Methylcarbamate. [Link]

Sources

Stability and degradation of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound in solution. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret your results accurately, and ensure the integrity of your experiments.

Section 1: Core Concepts and Stability Profile

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a versatile reagent in organic synthesis and a subject of investigation for its biological properties.[1] Understanding its stability is paramount for its effective application. The core of its reactivity lies in the carbamate linkage and the electron-withdrawing nature of the 4-nitrophenyl group, which makes it a good leaving group.

What is the primary degradation pathway for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate in aqueous solution?

The principal degradation route is hydrolysis. This process is significantly influenced by the pH of the solution. The reaction involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the carbamate. This leads to the cleavage of the ester bond, releasing the 4-nitrophenolate ion and the unstable N-ethyl-N-methylcarbamic acid, which subsequently decomposes into N-ethyl-N-methylamine and carbon dioxide.[1][2]

How does pH affect the stability of the compound?

The stability of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is highly pH-dependent.

  • Acidic to Neutral Conditions (pH < 7): The compound is relatively stable.[3][4] While acid-catalyzed hydrolysis can occur, the rate is generally slow. For instance, at pH 1, the half-life is approximately 24 hours.[1]

  • Alkaline Conditions (pH > 8): The rate of hydrolysis increases dramatically with increasing pH.[3][4] This is due to the increased concentration of the hydroxide nucleophile. At pH 12 and above, degradation is rapid, with a half-life of less than an hour at pH 13.[1][4]

The release of the 4-nitrophenolate ion under basic conditions results in the appearance of a distinct yellow color, which can be quantified spectrophotometrically.[3][4]

Section 2: Experimental Design and Protocols

Careful experimental design is crucial when working with a compound whose stability is sensitive to environmental conditions.

How can I monitor the degradation of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate?

The most common method is UV-Vis spectrophotometry . The hydrolysis product, 4-nitrophenolate, has a strong absorbance at approximately 400-413 nm under basic conditions.[1][3][4] By monitoring the increase in absorbance at this wavelength over time, you can determine the kinetics of the degradation reaction.

High-Performance Liquid Chromatography (HPLC) is another powerful technique. It allows for the separation and quantification of the parent compound and its degradation products. This can provide a more detailed picture of the reaction progress.

Protocol for pH-Dependent Stability Study

This protocol outlines a general procedure for assessing the stability of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate across a range of pH values.

Materials:

  • N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

  • A series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range

  • Organic solvent for stock solution (e.g., DMSO, Acetonitrile)

  • UV-Vis spectrophotometer or HPLC system

  • Constant temperature incubator or water bath

Procedure:

  • Prepare a concentrated stock solution of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate in a suitable organic solvent.

  • Prepare a series of aqueous buffers at the desired pH values. Ensure the buffer system does not interfere with the analysis.

  • Initiate the degradation reaction by diluting a small volume of the stock solution into each buffer to a final desired concentration. The final concentration of the organic solvent should be kept low to minimize its effect on the reaction.

  • Incubate the solutions at a constant temperature.

  • At regular time intervals, withdraw aliquots from each solution.

  • Analyze the aliquots using either UV-Vis spectrophotometry to measure the formation of 4-nitrophenolate or HPLC to measure the disappearance of the parent compound.

  • Plot the concentration of the parent compound or the product as a function of time to determine the degradation kinetics.

Section 3: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid degradation in neutral buffer 1. The actual pH of the buffer is higher than intended. 2. The buffer has been contaminated with a base. 3. The compound is being exposed to high-intensity light, causing photodegradation.1. Calibrate the pH meter and verify the buffer pH. 2. Prepare fresh buffer using high-purity water and reagents. 3. Conduct experiments in amber vials or under low-light conditions.
Inconsistent results between replicates 1. Inaccurate pipetting of the stock solution or buffer. 2. Temperature fluctuations during incubation. 3. Inconsistent timing of sample analysis.1. Use calibrated pipettes and ensure proper mixing. 2. Use a calibrated incubator or water bath. 3. Adhere to a strict sampling and analysis schedule.
Precipitation of the compound in the buffer 1. The final concentration of the compound exceeds its aqueous solubility. 2. The percentage of organic co-solvent is too low.1. Reduce the final concentration of the compound. 2. Increase the percentage of the organic co-solvent, but be aware that this may affect the degradation kinetics.
No degradation observed in highly basic solution 1. Incorrectly prepared basic solution. 2. The compound is not what it is purported to be.1. Verify the pH of the basic solution. 2. Confirm the identity and purity of the starting material using an appropriate analytical technique (e.g., NMR, Mass Spectrometry).

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use a stock solution of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate that has been stored for a long time? It is always recommended to use a freshly prepared stock solution. If you must use a stored solution, it should be kept at a low temperature (e.g., -20°C) in an anhydrous, aprotic solvent and protected from light. Before use, it is advisable to verify its purity by HPLC.

Q2: Does temperature affect the degradation rate? Yes, as with most chemical reactions, the rate of hydrolysis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate will increase with temperature. For reproducible results, it is crucial to maintain a constant and accurately controlled temperature throughout your experiments.

Q3: Are there other degradation pathways besides hydrolysis? While hydrolysis is the dominant pathway in aqueous solutions, other degradation mechanisms like photodegradation and thermal degradation can occur under specific conditions.[5][6] If your experimental setup involves exposure to high temperatures or UV light, these pathways should be considered. Thermal decomposition can lead to the formation of isocyanates and alcohols, or amines and carbon dioxide.[6][7][8]

Q4: Can the choice of buffer affect the degradation rate? Yes, some buffer components can act as nucleophiles and catalyze the degradation. It is important to select a buffer system that is non-nucleophilic and does not participate in the reaction.

Q5: What is the expected appearance of the solution upon degradation? In a colorless solution, the hydrolysis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate under basic conditions will produce a yellow color due to the formation of the 4-nitrophenolate ion.[3][4] The intensity of the color is proportional to the extent of degradation.

Section 5: Visualizations

Degradation Pathway

cluster_0 Hydrolysis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate Compound N-Ethyl-N-methyl-O- (4-nitrophenyl)carbamate Intermediate N-Ethyl-N-methylcarbamic Acid (Unstable) Compound->Intermediate Product1 4-Nitrophenolate Compound->Product1 Cleavage of ester bond Product2 N-Ethyl-N-methylamine Intermediate->Product2 Product3 Carbon Dioxide Intermediate->Product3 cluster_1 Stability Testing Workflow A Prepare Stock Solution C Initiate Reaction A->C B Prepare pH Buffers B->C D Incubate at Constant Temp. C->D E Withdraw Aliquots at Time Intervals D->E F Analyze (UV-Vis or HPLC) E->F G Determine Kinetics F->G

Caption: Workflow for assessing the pH-dependent stability.

References

  • Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available at: [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Available at: [Link]

  • Dyer, E., & Wright, G. C. (1959). Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society, 81(9), 2138–2143. Available at: [Link]

  • Thorn, G. D. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537–2541. Available at: [Link]

  • Addison, J. B. (1979). The photochemical reactions of carbamates II. The solution photochemistry of matacil (4-dimethyl-amino-m-tolyl-N-methyl carbamate) and Landrin (3,4,5-trimethylphenyl-N-methyl carbamate). Bulletin of Environmental Contamination and Toxicology, 22(1), 33-38. Available at: [Link]

  • Neil, R. J., & Back, M. H. (1980). The thermal decompositions of carbamates. IV. The reactions of isopropyl N,N-dimethylcarbamate and t-butyl N,N-dimethylcarbamate. Australian Journal of Chemistry, 33(3), 481-490. Available at: [Link]

  • Pujar, S., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 699973. Available at: [Link]

  • Chiron, S., et al. (1991). Photodegradation of the carbamate pesticides aldicarb, Carbaryl and carbofuran in water. Analytica Chimica Acta, 254(1-2), 235-244. Available at: [Link]

  • ResearchGate. (2016). Thermal decomposition of metal N,N-dialkylcarbamates. Available at: [Link]

  • ResearchGate. (2017). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Available at: [Link]

  • Waters. (2013). Waters Alliance System for Carbamate Analysis Method Guide. Available at: [Link]

  • ResearchGate. (2018). P-nitrophenylbutyrate pH-dependant spontaneous hydrolysis?. Available at: [Link]

  • ResearchGate. (2020). Photocatalytic degradation of carbamate insecticides: Effect of different parameters. Available at: [Link]

Sources

Technical Support Center: Synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify and mitigate the formation of common side products, ensuring the integrity and purity of your synthesis.

Introduction to the Synthesis and its Challenges

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a key intermediate in various organic syntheses. Its preparation commonly involves the reaction of N-ethyl-N-methylamine with 4-nitrophenyl chloroformate or, alternatively, the reaction of N-ethyl-N-methylcarbamoyl chloride with 4-nitrophenol. While these routes are generally effective, the reactivity of the starting materials and intermediates can lead to the formation of several side products, complicating purification and potentially impacting the yield and purity of the desired product.

This guide will focus on the most common synthetic route, the reaction of N-ethyl-N-methylamine with 4-nitrophenyl chloroformate, and will provide a structured approach to identifying and addressing the formation of key impurities.

Troubleshooting Guide: Identifying and Mitigating Side Products

This section is designed to help you diagnose and resolve common issues related to impurity formation during the synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate.

Problem 1: Presence of a Yellow Impurity and an Acidic pH in the Crude Reaction Mixture

Primary Suspect: 4-Nitrophenol

Causality: The most prevalent side product in this synthesis is 4-nitrophenol, which imparts a distinct yellow color to the reaction mixture and subsequent organic extracts.[1] It is primarily formed through the hydrolysis of the starting material, 4-nitrophenyl chloroformate, upon exposure to moisture.[1] The presence of water in the solvent, amine, or reaction atmosphere will facilitate this undesired reaction. The hydrolysis also produces hydrochloric acid, leading to a decrease in the pH of the reaction mixture.

Troubleshooting & Mitigation Protocol:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents; if necessary, distill the solvent over a suitable drying agent prior to use. N,N-Dimethylformamide (DMF) is a common solvent for this reaction and should be of high purity and anhydrous.[1]

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent the ingress of atmospheric moisture.

  • Amine Purity: Ensure the N-ethyl-N-methylamine is dry. If necessary, it can be distilled from a suitable drying agent like potassium hydroxide.

  • Order of Addition: Add the 4-nitrophenyl chloroformate solution dropwise to the solution of N-ethyl-N-methylamine and a tertiary amine base (e.g., triethylamine). This ensures that the highly reactive chloroformate is immediately consumed by the desired nucleophile rather than reacting with any trace water.

  • Base Stoichiometry: Use a sufficient amount of a non-nucleophilic base, such as triethylamine, to neutralize the HCl generated during the reaction. A molar ratio of at least 1:1 of triethylamine to the chloroformate is recommended.

Analytical Identification of 4-Nitrophenol:

Technique Expected Observation
TLC A more polar spot compared to the product.
¹H NMR Characteristic aromatic signals in the range of δ 8.1-8.3 ppm (d, 2H) and δ 6.9-7.1 ppm (d, 2H), and a broad phenolic -OH signal.
LC-MS A peak corresponding to the molecular weight of 4-nitrophenol (139.11 g/mol ).
Problem 2: A Significant Amount of a Non-polar, High-Boiling Point Impurity is Detected

Primary Suspect: N,N'-diethyl-N,N'-dimethylurea

Causality: The formation of a symmetrically substituted urea, N,N'-diethyl-N,N'-dimethylurea, can occur if the desired carbamate product reacts with unreacted N-ethyl-N-methylamine. This is more likely to happen if there is a localized excess of the amine or if the reaction is allowed to proceed for an extended period at elevated temperatures. The carbamate acts as a carbamoylating agent for the secondary amine.

Troubleshooting & Mitigation Protocol:

  • Stoichiometric Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of 4-nitrophenyl chloroformate relative to N-ethyl-N-methylamine. This ensures the complete consumption of the amine, minimizing its availability to react with the product.

  • Controlled Addition: Add the N-ethyl-N-methylamine solution slowly to the 4-nitrophenyl chloroformate solution. This prevents a localized excess of the amine.

  • Temperature Management: Maintain a low reaction temperature (e.g., 0-5 °C) to reduce the rate of the undesired side reaction. Elevated temperatures can promote the reaction between the carbamate product and the amine.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting amine is consumed.

Analytical Identification of N,N'-diethyl-N,N'-dimethylurea:

Technique Expected Observation
TLC A less polar spot compared to the product.
¹H NMR Signals corresponding to the ethyl groups (quartet and triplet) and methyl groups (singlet), with chemical shifts slightly different from the carbamate product.
LC-MS A peak corresponding to the molecular weight of N,N'-diethyl-N,N'-dimethylurea (144.22 g/mol ).
GC-MS A distinct peak with a characteristic fragmentation pattern.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this synthesis?

A1: Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile are generally preferred as they can stabilize the charged intermediates formed during the reaction.[1] Anhydrous conditions are crucial, regardless of the solvent chosen.

Q2: How can I effectively remove 4-nitrophenol during workup?

A2: An aqueous wash with a mild base, such as a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution, is highly effective. The 4-nitrophenol will be deprotonated to the water-soluble 4-nitrophenoxide salt and will partition into the aqueous layer. Be cautious not to use a strong base for an extended period, as it may hydrolyze the desired carbamate product.

Q3: My reaction is sluggish. Can I increase the temperature?

A3: While a moderate increase in temperature may accelerate the reaction, it also increases the risk of side reactions, particularly the formation of N,N'-diethyl-N,N'-dimethylurea and potential decomposition of the product. It is generally recommended to maintain a low temperature (0-25 °C) and ensure all reagents are of high purity and the reaction is appropriately catalyzed (i.e., with a suitable base).

Q4: What is the best way to purify the final product?

A4: Silica gel column chromatography is a common and effective method for purifying N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. A solvent system of ethyl acetate and hexanes is typically used. The less polar urea byproduct will elute before the more polar carbamate product. The highly polar 4-nitrophenol will have a much stronger retention on the silica gel.

Experimental Workflow & Diagrams

General Synthetic Protocol

SynthesisWorkflow

Side Product Formation Pathways

SideProducts

Summary of Analytical Data for Key Compounds

CompoundMolecular Weight ( g/mol )Expected ¹H NMR Signals (CDCl₃, ppm)Expected ¹³C NMR Signals (CDCl₃, ppm)
N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate 224.21δ 8.2 (d, 2H), 7.3 (d, 2H), 3.5 (q, 2H), 3.1 (s, 3H), 1.2 (t, 3H)δ 155 (C=O), 145 (C-NO₂), 125 (Ar-CH), 122 (Ar-CH), 45 (N-CH₂), 35 (N-CH₃), 13 (CH₃)
4-Nitrophenol 139.11δ 8.2 (d, 2H), 6.9 (d, 2H), ~5-6 (br s, 1H, OH)δ 160 (C-OH), 142 (C-NO₂), 126 (Ar-CH), 115 (Ar-CH)
N,N'-diethyl-N,N'-dimethylurea 144.22~δ 3.2 (q, 4H), 2.8 (s, 6H), 1.1 (t, 6H)δ 164 (C=O), 41 (N-CH₂), 37 (N-CH₃), 14 (CH₃)

References

  • PubChem. Ethyl methyl(4-nitrophenyl)carbamate. [Link]

  • Mass Spectrometry: Fragment
  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • A Simple and Efficient Biphasic Method for the Preparation of 4-Nitrophenyl N-Methyl- and N-Alkylcarbamates. ResearchGate. [Link]

  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]

  • Synthesis of mono-and N,N-disubstituted ureas. ResearchGate. [Link]

  • Process for producing carbamates.
  • High-performance liquid chromatographic determination of aryl N-methylcarbamate residues using post-column hydrolysis electrochemical detection. PubMed. [Link]

  • Analysis of some carbamate and urea herbicides in foods by gas-liquid chromatography after alkylation. ACS Publications. [Link]

  • Mass spectral studies on aryl-substituted N-carbamoyl/N-thiocarbamoyl narcotine and related compounds. PubMed. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • 13-C NMR Chemical Shift Table.
  • PubChem. N,N-Dimethylurea. [Link]

  • A Crystallographically-Characterized Salt of Self-Generated N-Protonated Tetraethylurea. The Royal Society of Chemistry. [Link]

  • Process for the preparation of n-aryl-n'-(mono-or disubstiuted)-urea derivatives.
  • Is Henry's Law is really applicable in Urea Stripper for decomposition of ammonium carbamate?. ResearchGate. [Link]

  • UREA PRODUCTION PROCESS AND PLANT.

Sources

Technical Support Center: Optimization of 4-Nitrophenyl Carbamate Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of 4-nitrophenyl carbamate cleavage. This guide is designed for researchers, scientists, and professionals in drug development who utilize 4-nitrophenyl carbamates in their experimental workflows. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments. Our approach is rooted in scientific principles and practical, field-tested experience to help you navigate the nuances of this chemical transformation.

Introduction to 4-Nitrophenyl Carbamate Cleavage

4-Nitrophenyl carbamates are widely used in organic synthesis and drug development, often as protecting groups for amines or as part of prodrug strategies.[1][2][3] The cleavage of the carbamate bond to release the free amine and 4-nitrophenol is a critical step in these applications. The reaction's progress can be conveniently monitored spectrophotometrically, as the released 4-nitrophenol forms the intensely yellow 4-nitrophenolate ion under basic conditions, with an absorbance maximum around 413 nm.[1][4][5]

The efficiency of this cleavage is highly dependent on reaction conditions. This guide will provide a comprehensive overview of how to optimize these conditions and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for 4-nitrophenyl carbamate cleavage?

The cleavage of 4-nitrophenyl carbamates is significantly accelerated under basic conditions.[1][4] While the reaction can proceed at neutral pH, the rate is often slow. For efficient and rapid cleavage, a pH of 12 or higher is recommended.[1] At this pH, the concentration of hydroxide ions, which act as a nucleophile, is high enough to promote the hydrolysis of the carbamate. It is important to note that 4-nitrophenyl carbamates are generally stable in acidic and neutral aqueous solutions.[1][4]

Q2: How can I monitor the progress of the cleavage reaction?

The release of 4-nitrophenol provides a convenient method for real-time monitoring of the reaction.[1][4] Under basic conditions, 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at approximately 413 nm.[4][5] You can use a UV-Vis spectrophotometer to measure the increase in absorbance at this wavelength over time. To quantify the concentration of released 4-nitrophenol, you will first need to generate a standard curve using known concentrations of 4-nitrophenol under the same basic conditions.

Q3: What are the primary mechanisms for 4-nitrophenyl carbamate cleavage?

The cleavage of 4-nitrophenyl carbamates from primary amines in the presence of a base typically proceeds through an E1cb-type (Elimination Unimolecular conjugate Base) mechanism.[6] This involves the deprotonation of the carbamate nitrogen, followed by the elimination of the 4-nitrophenoxide leaving group to form an isocyanate intermediate. The isocyanate is then rapidly hydrolyzed to the corresponding amine. For N,N-disubstituted carbamates, which lack a proton on the nitrogen, the cleavage occurs through a slower, direct nucleophilic acyl substitution (BAc2) mechanism.[6]

Troubleshooting Guide

This section addresses common problems encountered during 4-nitrophenyl carbamate cleavage experiments and provides systematic solutions.

Problem 1: Slow or Incomplete Cleavage

Possible Causes:

  • Suboptimal pH: The reaction medium is not sufficiently basic.

  • Low Temperature: The reaction temperature is too low, resulting in slow kinetics.

  • Steric Hindrance: The structure of the molecule containing the carbamate may sterically hinder the approach of the nucleophile.

  • Inappropriate Solvent: The solvent may not be optimal for the reaction.

Solutions:

  • Verify and Adjust pH: Use a calibrated pH meter to ensure the reaction mixture is at the target pH (ideally ≥ 12). If necessary, add a small amount of a strong base like NaOH to increase the pH.

  • Increase Temperature: Gently warming the reaction mixture can significantly increase the reaction rate. However, be mindful of the stability of your target molecule at elevated temperatures. A good starting point is to try the reaction at room temperature and then incrementally increase it to 37°C or 50°C if needed.

  • Consider Alternative Cleavage Reagents: For sterically hindered carbamates, stronger nucleophiles or different cleavage reagents might be necessary. The scientific literature describes various methods for carbamate cleavage that could be adapted.[7]

  • Optimize Solvent System: While aqueous buffers are common, the addition of a co-solvent like DMSO or DMF might be necessary to ensure the solubility of the substrate.[4]

Problem 2: Unexpected Side Reactions or Product Degradation

Possible Causes:

  • Harsh Basic Conditions: While a high pH promotes cleavage, it can also lead to the degradation of sensitive functional groups on your molecule of interest.

  • Reaction with Isocyanate Intermediate: The isocyanate intermediate formed during cleavage can react with nucleophiles other than water, leading to undesired byproducts.

Solutions:

  • Titrate pH: Instead of using a very high pH from the start, try a more controlled approach by gradually increasing the pH and monitoring both the cleavage and the stability of your starting material and product.

  • Use Milder Conditions: If your molecule is base-sensitive, explore cleavage at a lower pH (e.g., pH 10-11) for a longer duration or at a slightly elevated temperature.

  • Alternative Deprotection Strategies: If basic hydrolysis is not suitable, consider other methods for carbamate cleavage reported in the literature, such as those using nucleophiles like 2-mercaptoethanol or TBAF in THF.[7]

Problem 3: Inconsistent or Non-Reproducible Results

Possible Causes:

  • Inaccurate Reagent Concentrations: Errors in the preparation of buffers or substrate solutions.

  • Fluctuations in Temperature: Lack of precise temperature control during the experiment.

  • Variability in pH Measurement: Inaccurate pH readings due to an uncalibrated meter.

  • Impure Starting Material: The 4-nitrophenyl carbamate starting material may be impure.

Solutions:

  • Prepare Fresh Solutions: Always use freshly prepared buffers and substrate solutions. Verify the concentration of your stock solutions.

  • Use a Temperature-Controlled Environment: Perform your experiments in a water bath or an incubator to maintain a constant and uniform temperature.

  • Calibrate pH Meter Regularly: Ensure your pH meter is calibrated daily using fresh, certified calibration standards.

  • Characterize Starting Material: Verify the purity of your 4-nitrophenyl carbamate using techniques like NMR or mass spectrometry.

Experimental Protocols

Protocol 1: Spectrophotometric Monitoring of 4-Nitrophenyl Carbamate Cleavage

This protocol outlines a general procedure for monitoring the cleavage of a 4-nitrophenyl carbamate in a 96-well plate format, which is suitable for high-throughput screening.

Materials:

  • 4-nitrophenyl carbamate substrate

  • Dimethyl sulfoxide (DMSO)

  • High pH buffer (e.g., 100 mM sodium phosphate, pH 12)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 413 nm

  • 4-nitrophenol standard

Procedure:

  • Prepare a 10 mM stock solution of your 4-nitrophenyl carbamate substrate in DMSO.

  • Prepare a standard curve for 4-nitrophenol:

    • Prepare a 10 mM stock solution of 4-nitrophenol in DMSO.

    • Perform serial dilutions in the high pH buffer to obtain concentrations ranging from 0 to 200 µM.

    • Add 200 µL of each standard to a well of the 96-well plate.

    • Measure the absorbance at 413 nm.

    • Plot absorbance versus concentration and determine the extinction coefficient.

  • Set up the cleavage reaction:

    • Add 198 µL of the high pH buffer to the desired wells of the 96-well plate.

    • Initiate the reaction by adding 2 µL of the 10 mM substrate stock solution to each well (final concentration: 100 µM).

    • Mix gently by pipetting.

  • Monitor the reaction:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 413 nm at regular intervals (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Convert the absorbance readings to the concentration of released 4-nitrophenol using the standard curve.

    • Plot the concentration of 4-nitrophenol versus time to determine the initial reaction rate.

Data Presentation

The following table provides a qualitative summary of the effect of pH on the rate of 4-nitrophenyl carbamate cleavage, as inferred from the literature.

pHRelative Rate of CleavageObservations
< 7Negligible4-nitrophenyl carbamates are generally stable in acidic and neutral conditions.[1][4]
7 - 9SlowCleavage may be observed over extended periods.
10 - 11ModerateA noticeable increase in the rate of hydrolysis. Suitable for base-sensitive substrates.
≥ 12FastRapid and efficient cleavage is typically observed.[1] This is the recommended pH for fast deprotection.

Visualizations

Reaction Mechanism

Cleavage_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Elimination (E1cb) cluster_step3 Step 3: Hydrolysis Carbamate R-NH-COO-pNP Carbamate_Anion R-N⁻-COO-pNP Carbamate->Carbamate_Anion Fast Water H₂O Carbamate->Water Base OH⁻ Base->Carbamate Carbamate_Anion_2 R-N⁻-COO-pNP Isocyanate R-N=C=O Isocyanate_2 R-N=C=O pNP_anion ⁻O-pNP Carbamate_Anion_2->Isocyanate Rate-determining Carbamate_Anion_2->pNP_anion Amine R-NH₂ Isocyanate_2->Amine Fast CO2 CO₂ Isocyanate_2->CO2 Water_2 H₂O Water_2->Isocyanate_2

Caption: E1cb mechanism for base-catalyzed cleavage of a primary 4-nitrophenyl carbamate.

Experimental Workflow

Experimental_Workflow A Prepare Reagents (Substrate, Buffer, Standard) B Generate 4-Nitrophenol Standard Curve A->B C Initiate Cleavage Reaction in 96-well Plate A->C E Data Analysis: Convert Absorbance to Concentration B->E D Monitor Absorbance at 413 nm Over Time C->D D->E F Determine Reaction Rate E->F

Caption: Workflow for spectrophotometric monitoring of 4-nitrophenyl carbamate cleavage.

Troubleshooting Logic

Troubleshooting_Logic Start Slow/Incomplete Cleavage? Check_pH Is pH ≥ 12? Start->Check_pH Check_Temp Is Temperature Optimal? Check_pH->Check_Temp Yes Solution_pH Adjust pH to ≥ 12 Check_pH->Solution_pH No Check_Substrate Is Substrate Sterically Hindered? Check_Temp->Check_Substrate Yes Solution_Temp Increase Temperature (e.g., 37°C) Check_Temp->Solution_Temp No Solution_Reagent Consider Alternative Cleavage Reagents Check_Substrate->Solution_Reagent Yes Success Problem Resolved Solution_pH->Success Solution_Temp->Success Solution_Reagent->Success

Caption: Decision tree for troubleshooting slow or incomplete cleavage reactions.

References

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups - Journal of Emerging Investigators. ([Link])

  • Amine synthesis by carbamate cleavage - Organic Chemistry Portal. ([Link])

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups - Journal of Emerging Investigators. ([Link])

  • pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside Amani Alhifthi and Spencer J. Williams* School of - ChemRxiv. ([Link])

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. ([Link])

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. ([Link])

  • Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP - Reddit. ([Link])

  • 4-Nitrophenyl N-phenylcarbamate - PMC - PubMed Central. ([Link])

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. ([Link])

  • Optimization of carbamylation conditions and study on the effects on the product ions of carbamylation and dual modification of the peptide by Q-TOF MS - PubMed. ([Link])

  • Kinetics of Carbamate Formation and Breakdown - ResearchGate. ([Link])

  • Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents - ResearchGate. ([Link])

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC. ([Link])

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Enhancing the Solubility of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate in Various Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Google LogoTechnical Support Center: N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate (CAS No. 90870-20-5). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound.

Given the specialized nature of this carbamate, this guide is built upon foundational principles of organic chemistry, leveraging data from structurally similar molecules to provide robust, scientifically-grounded recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate?

This compound is a carbamate derivative with a molecular formula of C₁₀H₁₂N₂O₄ and a molecular weight of approximately 224.21 g/mol .[1] It typically appears as a yellow crystalline solid.[1] Its structure, featuring a polar nitro group and a carbamate moiety, alongside non-polar ethyl and methyl groups, results in moderate lipophilicity, with a calculated LogP of around 2.57.[2] This amphiphilic nature dictates its solubility behavior.

Q2: In which common organic solvents is this compound known to be soluble?

Initial characterization data indicates that N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is soluble in organic solvents such as methanol, dichloromethane, and chloroform.[1][2]

Q3: Why is my compound not dissolving in water or aqueous buffers?

The compound has a relatively low predicted water solubility. This is due to the non-polar ethyl, methyl, and phenyl groups which dominate the molecular structure. The polar nitro and carbamate groups are insufficient to render the molecule freely soluble in water. Carbamates, in general, are known to have solubility challenges in aqueous media, which can be influenced by factors like pH and the presence of salts.[3]

Q4: Can pH adjustment improve the aqueous solubility?

For some carbamates, pH modification can significantly enhance solubility, particularly if there is an ionizable proton.[4][5] However, N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is an N,N-disubstituted carbamate, meaning it lacks a proton on the nitrogen atom and cannot be easily ionized. While extreme pH values might induce hydrolysis of the ester linkage, this would degrade the compound rather than reversibly enhance its solubility. Therefore, pH adjustment is not a recommended primary strategy for this specific molecule. Furthermore, carbamates can be susceptible to alkaline hydrolysis, leading to degradation.[6]

Troubleshooting Guide: Step-by-Step Dissolution Protocols

Issue 1: Compound fails to dissolve in a single-solvent system.

If you are struggling to dissolve the compound in a desired solvent, a systematic approach is required. The key is to match the polarity of the solvent system to the solute.

Below is a logical workflow to follow when encountering solubility issues.

G cluster_troubleshoot Troubleshooting Options start Start: Weigh Compound solvent_select Select Initial Solvent (Based on Polarity) start->solvent_select attempt_dissolve Attempt Dissolution (Vortex, Sonicate) solvent_select->attempt_dissolve observe Visually Inspect (Clear Solution?) attempt_dissolve->observe success Success: Solution Prepared observe->success Yes troubleshoot Troubleshoot observe->troubleshoot No heat Apply Gentle Heat (e.g., 30-40°C) troubleshoot->heat Option 1 cosolvent Introduce a Co-solvent troubleshoot->cosolvent Option 2 re_evaluate Re-evaluate Dissolution heat->re_evaluate cosolvent->re_evaluate re_evaluate->success Yes, Clear re_evaluate->troubleshoot No, Particulates Remain

Caption: A troubleshooting workflow for dissolving challenging compounds.

Protocol 1: Utilizing Co-Solvents to Enhance Solubility

Co-solvents are a powerful tool for dissolving compounds with intermediate polarity.[7] By mixing a solvent in which the compound is soluble (e.g., DMSO, DMF) with one in which it is not (e.g., water, buffer), you can create a final solvent system with an optimal polarity for dissolution.

Causality: A co-solvent system works by reducing the overall polarity of a highly polar solvent like water, making it a more favorable environment for a moderately non-polar solute. It effectively bridges the polarity gap between the solute and the primary solvent.

G cluster_0 Initial State: Immiscible cluster_1 Intervention cluster_2 Final State: Homogeneous Solution compound N-Ethyl-N-methyl-O- (4-nitrophenyl)carbamate (Solute) water Aqueous Buffer (Solvent A) High Polarity compound->water Poor Solubility cosolvent Add Co-Solvent (e.g., DMSO) (Solvent B) Miscible with A & Dissolves Solute final_mix Solvent System A+B Intermediate Polarity compound_dissolved Dissolved Solute final_mix->compound_dissolved Complete Dissolution

Caption: How a co-solvent enhances the solubility of a compound.

Step-by-Step Protocol:

  • Initial Dissolution: Dissolve the N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)). This creates a concentrated stock solution.

  • Aliquot Addition: While vortexing the target aqueous buffer, add the concentrated organic stock solution dropwise (or as a very small stream).

  • Observe for Precipitation: Monitor the solution closely. If precipitation occurs, the final concentration of the organic co-solvent is too low.

  • Optimization (Self-Validation): The goal is to use the minimum amount of co-solvent necessary to maintain solubility, as high concentrations of organic solvents can interfere with biological assays. A typical starting point is to ensure the final co-solvent concentration is between 1-5% (v/v). If solubility is still an issue, this percentage can be gradually increased.

  • Control Experiment: Always run a vehicle control in your experiments containing the same final concentration of the co-solvent to account for any effects of the solvent on the assay.

Issue 2: Compound precipitates out of solution over time or upon temperature change.

This indicates that you have created a supersaturated solution which is not thermodynamically stable.

Protocol 2: The Heat and Cool Method

Causality: For many organic compounds, solubility increases with temperature.[8] By gently heating, you can increase the rate and extent of dissolution. Slow cooling allows the system to reach equilibrium without shocking the solute out of solution.

Step-by-Step Protocol:

  • Gentle Warming: Warm the solvent to a modest temperature (e.g., 30-40°C). Caution: Do not overheat, as this can lead to solvent evaporation or potential degradation of the carbamate.

  • Dissolution: Add the compound to the warmed solvent and stir or sonicate until fully dissolved.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Do not place it directly on ice or in a cold room, as rapid cooling can cause precipitation.

  • Validation: Once at room temperature, observe the solution for 15-30 minutes to ensure no crystals form. The absence of precipitates indicates a stable solution at that concentration.

Predicted Solubility Profile

While extensive quantitative data for this specific molecule is not widely published, a predicted solubility profile can be constructed based on the "like dissolves like" principle and the properties of its functional groups.

Solvent ClassExample SolventsPredicted SolubilityRationale
Halogenated Dichloromethane, ChloroformHigh These solvents effectively solvate the entire molecule. Confirmed by available data.[1][2]
Polar Aprotic DMSO, DMF, AcetoneHigh to Moderate The polarity can accommodate the nitro and carbamate groups, while the organic nature accommodates the rest of the molecule.
Polar Protic Methanol, EthanolModerate Capable of hydrogen bonding with the oxygen atoms of the carbamate and nitro groups. Methanol is confirmed as a solvent.[2]
Non-Polar Hexanes, TolueneLow to Very Low These solvents cannot effectively solvate the polar functional groups of the molecule.
Aqueous Water, PBS BufferVery Low The large, non-polar surface area of the molecule dominates, leading to poor interaction with water.

References

  • Tundo, P., & Rossi, L. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Tundo, P., & Rossi, L. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]

  • LookChem. (n.d.). N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. Retrieved from [Link]

  • Rabel, S. R., Maurin, M. B., Rowe, S. M., & Hussain, M. (1996). Determination of the pKa and pH-Solubility Behavior of an Ionizable Cyclic Carbamate. Taylor & Francis Online. Retrieved from [Link]

  • Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Solubility of Things. (n.d.). Carbamic acid. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2003). CRC Handbook of Chemistry and Physics (84th ed.). CRC Press.
  • The Merck Index. (n.d.). The Merck Index Online. Royal Society of Chemistry. Retrieved from [Link]

Sources

Storage conditions to prevent N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate (CAS 90870-20-5). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the stability and integrity of your compound during storage and experimentation. As a carbamate ester featuring a 4-nitrophenyl leaving group, this compound's stability is paramount for reliable and reproducible results in organic synthesis and drug development research.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for this compound?

A1: The most common degradation pathway is hydrolysis, especially under basic (alkaline) conditions.[1] The carbamate linkage is susceptible to nucleophilic attack, leading to the release of 4-nitrophenol. Thermal and photodegradation are also potential concerns under improper storage conditions.

Q2: My solid compound has developed a yellow tint. Is it still usable?

A2: A yellow color indicates the formation of the 4-nitrophenolate anion, a tell-tale sign of hydrolysis.[3] This suggests the compound has been exposed to moisture and potentially basic contaminants. While it may not be completely decomposed, its purity is compromised. We recommend re-purification or using a fresh, uncontaminated lot for quantitative experiments.

Q3: What are the absolute essential storage conditions for long-term stability?

A3: For optimal long-term stability, store the solid compound at -20°C, protected from light and moisture.[4] The container should be tightly sealed, and for maximum protection, the headspace can be flushed with an inert gas like argon or nitrogen.

Q4: Which solvents should I use or avoid when preparing solutions?

A4: The compound is soluble in polar organic solvents like chloroform, dichloromethane, and methanol.[2] For experimental use, anhydrous (dry) solvents are highly recommended to prevent hydrolysis. Avoid using basic solvents or aqueous solutions with a pH above 7. The compound is stable in acidic and neutral conditions.[3]

Troubleshooting Guide: Diagnosing and Preventing Decomposition

This section provides a detailed, issue-based approach to handling stability problems.

Issue 1: Suspected Hydrolytic Decomposition
  • Symptoms:

    • Visible yellowing of the solid compound.

    • Appearance of an unexpected peak corresponding to 4-nitrophenol in HPLC or TLC analysis.

    • Inconsistent experimental results or lower-than-expected yields in reactions where the carbamate is a reactant.

  • Root Cause Analysis: The carbamate ester bond is susceptible to cleavage by water (hydrolysis), a reaction that is significantly accelerated by bases (alkaline conditions).[5] The 4-nitrophenyl group is an excellent leaving group, making this particular carbamate sensitive to even trace amounts of moisture, especially if the pH is not controlled.[3] The yellow color arises because the released 4-nitrophenol is deprotonated under basic conditions to form the intensely yellow 4-nitrophenolate ion.[3]

  • Troubleshooting & Verification Protocol:

    • Visual Inspection: Note any change from the expected off-white crystal appearance.[3]

    • pH Check of Solutions: If working with the compound in solution, check the pH. A basic pH will rapidly accelerate degradation.[1]

    • Analytical Confirmation (HPLC):

      • Objective: To quantitatively detect the presence of the primary degradation product, 4-nitrophenol.

      • Method:

        • Prepare a standard solution of your N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate sample in an appropriate anhydrous solvent (e.g., acetonitrile).

        • Prepare a separate standard solution of pure 4-nitrophenol.

        • Analyze both samples using reverse-phase HPLC with UV detection.[6][7]

        • Compare the chromatograms. The presence of a peak in your compound sample that matches the retention time of the 4-nitrophenol standard confirms hydrolysis.

  • Corrective & Preventive Actions:

    • Immediate: If degradation is confirmed, purify the material by recrystallization or silica gel chromatography if possible.[3]

    • Prevention: Always store the solid compound in a desiccator, preferably in a freezer.[4][8] Use only anhydrous solvents for preparing solutions and handle the compound quickly in a low-humidity environment (e.g., a glove box). Ensure all glassware is thoroughly dried.

Issue 2: Potential Thermal or Photodegradation
  • Symptoms:

    • Discoloration (browning or darkening) of the compound.

    • Presence of multiple unknown peaks in GC-MS or HPLC analysis.

    • Gas evolution upon heating (e.g., CO₂).

  • Root Cause Analysis:

    • Thermal Decomposition: Carbamates can decompose at elevated temperatures. While this specific compound's decomposition temperature is not widely reported, analogous carbamates decompose at high temperatures (e.g., >200°C or 329-380°C in the gas phase) to yield products like the corresponding amine, carbon dioxide, and an alkene, or an alcohol and an isocyanate.[9][10][11]

    • Photodegradation: The 4-nitrophenyl moiety is a chromophore that absorbs UV light. Aromatic nitro compounds are known to be susceptible to photocatalytic degradation, which can lead to complex reaction pathways and multiple byproducts.[12][13][14]

  • Troubleshooting Workflow:

    G Start Symptom: Discoloration or Multiple Unknown Peaks Check_Storage Review Storage History: Exposed to Heat (>40°C)? Exposed to Light? Start->Check_Storage Heat_Exposure Heat Exposure (Yes) Check_Storage->Heat_Exposure Light_Exposure Light Exposure (Yes) Check_Storage->Light_Exposure No_Exposure No Obvious Exposure Check_Storage->No_Exposure Analyze_Thermal Suspect Thermal Decomposition. Analyze by GC-MS for low MW fragments (amine, CO2). Heat_Exposure->Analyze_Thermal Analyze_Photo Suspect Photodegradation. Analyze by HPLC-UV/MS for complex aromatic byproducts. Light_Exposure->Analyze_Photo Recheck_Hydrolysis Re-evaluate for Hydrolysis (see Issue 1). Could be a combination of factors. No_Exposure->Recheck_Hydrolysis Action Action: Discard or Repurify Lot. Implement Corrective Storage. Analyze_Thermal->Action Analyze_Photo->Action Recheck_Hydrolysis->Action

    Caption: Troubleshooting workflow for thermal or photodegradation.

  • Corrective & Preventive Actions:

    • Thermal: Avoid storing or handling the compound near heat sources. If heating is required for an experiment, do so for the minimum time necessary and ideally under an inert atmosphere. Elevated temperatures (>40°C) during synthesis have been noted to risk decomposition of the nitro group.[1]

    • Photo: Always store the compound in amber glass vials or wrap containers in aluminum foil to protect from light.[15] Minimize exposure to ambient and direct light during weighing and solution preparation.

Summary of Recommended Storage Conditions

ParameterConditionRationale
Temperature -20°C (Long-term) Minimizes thermal decomposition and slows hydrolytic kinetics. Complete recovery of other carbamates was observed at -20°C after one month.
2-8°C (Short-term) Acceptable for brief periods; cool conditions are recommended in safety data sheets.[8][16][17]
Light Protect from Light The 4-nitrophenyl group is photosensitive and can lead to photodegradation.[12][15]
Moisture Keep Tightly Sealed, Dry Prevents hydrolysis, which is the primary degradation pathway, especially in the presence of any base.[1][8]
Atmosphere Inert Gas (Argon/Nitrogen) Recommended for long-term storage to prevent potential oxidative degradation.
pH Environment Neutral to Acidic The compound is stable at neutral and acidic pH but degrades rapidly in alkaline (basic) conditions.[1]

Visualizing the Primary Decomposition Pathway

The most significant stability concern is base-catalyzed hydrolysis. The mechanism involves a nucleophilic attack on the carbonyl carbon of the carbamate.

G cluster_products Decomposition Products cluster_final Final Products Carbamate N-Ethyl-N-methyl-O- (4-nitrophenyl)carbamate Nitrophenolate 4-Nitrophenolate Ion (Yellow Color) Carbamate->Nitrophenolate Hydrolysis CarbamicAcid N-Ethyl-N-methyl carbamic acid (Unstable) Carbamate->CarbamicAcid OH OH⁻ (from moisture + base) Amine N-Ethyl-N-methylamine CarbamicAcid->Amine Decarboxylation CO2 Carbon Dioxide CarbamicAcid->CO2

Caption: Primary decomposition pathway via base-catalyzed hydrolysis.

By adhering to these storage and handling guidelines, you can ensure the long-term stability of your N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, leading to more accurate and reliable experimental outcomes.

References

  • Journal of Emerging Investigators. (n.d.). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. Retrieved from [Link]

  • Dumitru, G., et al. (2018). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS ONE, 13(1), e0192257. Retrieved from [Link]

  • LookChem. (n.d.). N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. Retrieved from [Link]

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]

  • Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Jasinski, J., et al. (2008). Methyl N-(4-nitrophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2023. Retrieved from [Link]

  • Vaiano, V., et al. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry, 6, 59. Retrieved from [Link]

  • Crespín, M. A., et al. (2005). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. In Chromatographic Analysis of the Environment (3rd ed.). CRC Press.
  • Agilent Technologies, Inc. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • Pestov, S. M., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1313. Retrieved from [Link]

  • Li, Y., et al. (2022). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. Catalysts, 12(10), 1150. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory - Determination of selected carbamate pesticides. Retrieved from [Link]

  • Sornalingam, K., & Sudhahar, S. (2023). Photocatalytic degradation of nitro phenol: A continuous study in a TiO2 film coated photo reactor. AIP Conference Proceedings, 2520(1), 030001. Retrieved from [Link]

  • Northland Chemical. (2009). Material Safety Data Sheet - Carbamate. Retrieved from [Link]

  • Van der Ende, M. Y., et al. (2023). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. ACS Omega, 8(30), 27329–27339. Retrieved from [Link]

  • Ksoura, I., et al. (2015). Kinetic Study and Mechanism Hydrolysis of 4-Bromo-3,5 dimethylphenyl N-methylcarbamate in Aqueous Media. Journal of Chemistry, 2015, 1-7. Retrieved from [Link]

  • Derouiche, A., & Driss, M. R. (2006). Stability of carbamate and organophosphorus pesticides under different storage conditions. Journal of the Tunisian Chemical Society, 8, 127-135. Retrieved from [Link]

  • Swetha, V. P., & Phale, P. S. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 697850. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Zhang, L., et al. (2015). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Structural Chemistry, 26, 1213-1225. Retrieved from [Link]

  • Physics Wallah. (2022, September 20). The decomposition of solid ammonium carbamate... [Video]. YouTube. Retrieved from [Link]

  • Augugliaro, V., et al. (1995). Heterogeneous photocatalytic degradation of nitrophenols. Catalysis Today, 25(3-4), 351-357. Retrieved from [Link]

  • Chen, C. Y., et al. (2022). Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradiation. Photochem, 2(4), 834-849. Retrieved from [Link]

  • Gorkins, H. G., et al. (1982). Thermal decomposition of ketoxime carbamates: an investigation of the thermolysis of thiofanox. Journal of Agricultural and Food Chemistry, 30(2), 267-273. Retrieved from [Link]

Sources

Challenges in scaling up the production of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the production of this important carbamate derivative.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. Each problem is followed by a diagnosis of potential causes and a step-by-step guide to resolution.

Issue 1: Low or No Product Yield

Q1: My reaction is resulting in a very low yield, or I'm not isolating any of the desired N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. What are the likely causes and how can I fix this?

A1: Low or no yield is a common issue that can often be traced back to several key factors in the reaction setup and execution. Let's break down the potential culprits and their solutions.

Potential Cause 1: Inactive Reagents or Moisture Contamination

The primary synthetic routes are highly sensitive to moisture. The key reagents, such as ethyl methylcarbamoyl chloride or 4-nitrophenyl chloroformate, can hydrolyze in the presence of water, rendering them ineffective for the desired reaction.[1]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure that the starting materials are of high purity and have been stored under anhydrous conditions. If the age or storage conditions of the reagents are questionable, it is best to use a fresh batch.

    • Solvent Purity: Use a dry, aprotic solvent. Tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices, with DMF often providing superior yields due to its ability to stabilize ionic intermediates.[1] Ensure the solvent is freshly distilled or obtained from a sealed, anhydrous-grade bottle. The use of molecular sieves in the solvent can help to remove any residual moisture.[1]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1]

Potential Cause 2: Incorrect Reaction Temperature

Temperature control is critical for this synthesis. Deviations from the optimal temperature range can lead to the formation of side products or prevent the reaction from proceeding efficiently.

  • Troubleshooting Steps:

    • Optimal Temperature Range: For the reaction between 4-nitrophenol and ethyl methylcarbamoyl chloride, the temperature should be maintained between 0-5°C, especially during the dropwise addition of the carbamoyl chloride.[1] This minimizes the potential for side reactions.

    • Monitor and Control: Use a reliable cooling bath (e.g., an ice-water bath) and a thermometer to closely monitor the internal reaction temperature throughout the addition of reagents and for the duration of the reaction.

Potential Cause 3: Inefficient Scavenging of HCl Byproduct

The reaction generates hydrochloric acid (HCl) as a byproduct. If not effectively neutralized, the HCl can react with the amine starting material or catalyze unwanted side reactions.

  • Troubleshooting Steps:

    • Choice of Base: Triethylamine is a commonly used base to sequester the HCl byproduct.[1]

    • Stoichiometry of Base: Ensure that a sufficient molar excess of the base is used. A common recommendation is a 3:1 molar ratio of triethylamine to N-ethylmethylamine to ensure efficient neutralization.[1] The base should be added to the reaction mixture before the addition of the acylating agent.

Potential Cause 4: Inefficient Purification

The desired product may have been synthesized but is being lost during the workup and purification steps.

  • Troubleshooting Steps:

    • Extraction: Use an appropriate solvent for extraction, such as ethyl acetate.[1] Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

    • Drying: Thoroughly dry the combined organic extracts over a suitable drying agent like sodium sulfate (Na₂SO₄) before concentrating the solution.[1]

    • Recrystallization: Recrystallization from methanol is a common method for purifying the final product.[1] If the product is not crystallizing, try scratching the inside of the flask with a glass rod or adding a seed crystal. Ensure the correct solvent polarity and temperature for effective crystallization.

Issue 2: Presence of Impurities in the Final Product

Q2: My final product shows significant impurities when analyzed by NMR or HPLC. What are the common byproducts and how can I minimize their formation?

A2: The presence of impurities is often due to side reactions occurring during the synthesis. Identifying and mitigating these side reactions is key to obtaining a pure product.

Potential Impurity 1: Unreacted Starting Materials

The presence of 4-nitrophenol or N-ethylmethylamine in the final product indicates an incomplete reaction.

  • Mitigation Strategies:

    • Stoichiometry: Consider using a slight excess (5-10%) of the acylating agent (ethyl methylcarbamoyl chloride or 4-nitrophenyl chloroformate) to drive the reaction to completion.[1]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the point of completion.[2]

Potential Impurity 2: Hydrolysis Byproducts

The most common byproduct is 4-nitrophenol, resulting from the hydrolysis of either the 4-nitrophenyl chloroformate starting material or the N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate product.[1]

  • Mitigation Strategies:

    • Strict Anhydrous Conditions: As mentioned previously, maintaining a moisture-free environment is crucial to prevent hydrolysis.[1]

    • Rapid Workup: Minimize the exposure of the reaction mixture to aqueous conditions during the workup.[1]

    • pH Control: The carbamate product is susceptible to hydrolysis under basic conditions.[1][3] During the workup, ensure the pH is not excessively high.

Potential Impurity 3: Products of Side Reactions

Other impurities can arise from the degradation of the nitro group or reactions with the solvent.

  • Mitigation Strategies:

    • Temperature Control: Avoid elevated temperatures (>40°C) as this can risk the decomposition of the nitro group.[1]

    • Solvent Selection: Choose a solvent that is inert under the reaction conditions. Polar aprotic solvents like DMF and acetonitrile are generally preferred.[1]

Section 2: Frequently Asked Questions (FAQs)

Q3: What are the primary synthetic routes for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate?

A3: There are two main, well-established synthetic routes for this compound:

  • Route A: Carbamoyl Chloride Route: This involves the nucleophilic substitution reaction between 4-nitrophenol and ethyl methylcarbamoyl chloride. A base, typically triethylamine, is used to neutralize the HCl byproduct.[1] This method is straightforward and often provides good yields.

  • Route B: Chloroformate Route: This route utilizes the reaction of N-ethylmethylamine with 4-nitrophenyl chloroformate.[1] Similar to the first route, a base is required to scavenge the generated HCl.

The choice between these routes may depend on the availability and cost of the starting materials.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3]

  • TLC: A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) can be used to separate the starting materials from the product. The disappearance of the limiting starting material spot and the appearance of the product spot indicate the reaction's progress.

  • HPLC: This provides a more quantitative assessment of the reaction's conversion over time.[2]

Q5: What are the key safety precautions to consider when working with the reagents and product?

A5: Safety is paramount in any chemical synthesis. When working with N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate and its precursors, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust, vapors, or mists.[5][6]

  • Handling of Reagents:

    • 4-Nitrophenol: This compound is toxic and an irritant. Avoid contact with skin, eyes, and clothing, and do not breathe the dust.[7]

    • Chloroformates and Carbamoyl Chlorides: These are corrosive and moisture-sensitive. Handle them with care under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines and local regulations.

Q6: What is the stability profile of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate?

A6: The stability of this carbamate is pH-dependent. It is relatively stable in neutral and acidic conditions but undergoes rapid hydrolysis in alkaline (basic) environments.[1][3] This is due to the increased nucleophilic attack on the carbamate's carbonyl carbon at higher pH. Therefore, for storage and handling, it is crucial to avoid basic conditions.

Q7: Are there any considerations for scaling up the production from a laboratory to an industrial setting?

A7: Yes, scaling up production introduces several new challenges and considerations:

  • Reaction Platform: Transitioning from batch reactors to continuous flow systems can offer better control over reaction parameters, improve safety, and potentially reduce purification steps.[1]

  • Purification Methods: At an industrial scale, chromatography is often not economically viable. Crystallization and distillation become the preferred methods for purification.[1]

  • Heat Management: Exothermic reactions can be more challenging to control on a larger scale. Efficient heat exchange systems are necessary to maintain the optimal reaction temperature.

  • Cost-Effectiveness: The choice of reagents, solvents, and purification methods will be heavily influenced by their cost and scalability.

Section 3: Experimental Protocols & Data

Optimized Laboratory Synthesis Protocol (Carbamoyl Chloride Route)

This protocol is based on a typical nucleophilic substitution reaction.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitrophenol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath.

  • Reagent Addition: Add a solution of ethyl methylcarbamoyl chloride (1.05 equivalents) in anhydrous THF dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Allow the reaction to stir at 0-5°C for 12 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, quench it by adding cold water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from methanol to obtain pure N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. A typical yield is around 78%.[1]

Table 1: Comparison of Reaction Solvents
SolventTypical YieldRationale
Dimethylformamide (DMF)~76%Polar aprotic, stabilizes ionic intermediates, enhances nucleophilicity.[1]
Tetrahydrofuran (THF)~65%Good general-purpose solvent, enhances nucleophilicity of 4-nitrophenol.[1]
Acetonitrile~82%*Often used in industrial flow reactor settings.[1]

*Yield extrapolated from analogous reactions in patent literature.[1]

Section 4: Visualizing the Workflow

Diagram 1: Synthetic Workflow for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product r1 4-Nitrophenol p1 Reaction r1->p1 r2 Ethyl methylcarbamoyl chloride r2->p1 r3 Triethylamine (Base) r3->p1 c1 Anhydrous THF (Solvent) c1->p1 c2 0-5°C c2->p1 c3 Inert Atmosphere (N2) c3->p1 p2 Aqueous Workup p1->p2 p3 Extraction (Ethyl Acetate) p2->p3 p4 Drying (Na2SO4) p3->p4 p5 Concentration p4->p5 p6 Recrystallization (Methanol) p5->p6 fp N-Ethyl-N-methyl-O- (4-nitrophenyl)carbamate p6->fp

Caption: Workflow for the synthesis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate.

References

  • N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate - Benchchem.
  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups - Journal of Emerging Investigators.
  • US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents.
  • Preparation and properties of carbamates, nitrocarbamates and their derivatives - OpenBU.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications.
  • N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate - LookChem.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central.
  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal.
  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis | Organic Letters - ACS Publications.
  • Methyl N-(4-nitrophenyl)carbamate - PMC - PubMed Central.
  • Safety Data Sheet: 4-Nitrophenol - Carl ROTH.
  • Carbamate synthesis by carbamoylation - Organic Chemistry Portal.
  • SAFETY DATA SHEET - Fisher Scientific.
  • PHOSPHONOTHIOIC ACID, METHYL-, O-(4-NITROPHENYL) O-PHENYL ESTER HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION H.
  • Carbamate - Wikipedia.
  • SAFETY DATA SHEET.
  • MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE - East Harbour Group.

Sources

Technical Support Center: Monitoring N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate Reactions with Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to ensure the successful application of this fundamental analytical technique. Here, we move beyond simple procedural lists to explain the why behind the how, fostering a deeper understanding and enabling you to troubleshoot effectively.

Foundational Principles: Why TLC is a Chemist's Best Friend for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a cornerstone of organic chemistry for its simplicity, speed, and cost-effectiveness.[1] It operates on the principle of differential partitioning of components between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (the developing solvent).[2] As the mobile phase ascends the plate via capillary action, it carries the components of your reaction mixture with it.

The separation is governed by polarity. The stationary phase is polar, while the mobile phase is typically less polar. Polar compounds in your mixture will have a stronger affinity for the stationary phase and thus travel a shorter distance up the plate. Conversely, nonpolar compounds will be more soluble in the mobile phase and travel further. This differential migration allows for the separation and visualization of your starting materials, intermediates, and final products on a single plate.

The key metric in TLC is the Retardation Factor (Rf) , which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Each compound in your reaction will have a unique Rf value under a specific set of conditions (stationary phase, mobile phase, temperature), allowing you to track the progress of your reaction by observing the disappearance of starting material spots and the appearance of product spots.[2]

Experimental Workflow: Monitoring Your Carbamate Reaction

This section provides a detailed protocol for monitoring a reaction involving N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate.

Diagram of the TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis plate_prep 1. Prepare TLC Plate chamber_prep 2. Prepare Developing Chamber plate_prep->chamber_prep sample_prep 3. Prepare Reaction Samples chamber_prep->sample_prep spotting 4. Spot the Plate sample_prep->spotting development 5. Develop the Plate spotting->development visualization 6. Visualize the Spots development->visualization rf_calc 7. Calculate Rf Values visualization->rf_calc interpretation 8. Interpret the Results rf_calc->interpretation TLC_Troubleshooting cluster_streaking Streaking Spots cluster_no_spots No Spots Visible cluster_rf_issues Incorrect Rf Values start Problem Encountered streaking Are spots streaked? start->streaking no_spots No spots visible? start->no_spots rf_issue Rf values incorrect? start->rf_issue overloaded Overloaded Sample? streaking->overloaded dilute Solution: Dilute Sample overloaded->dilute Yes insoluble Insoluble Sample? overloaded->insoluble No dissolve Solution: Ensure complete dissolution insoluble->dissolve Yes polar_compound Highly Polar Compound? insoluble->polar_compound No add_polar Solution: Add polar solvent to mobile phase polar_compound->add_polar Yes low_conc Low Concentration? no_spots->low_conc concentrate Solution: Concentrate sample low_conc->concentrate Yes not_uv Not UV-Active? low_conc->not_uv No stain Solution: Use stain (e.g., KMnO4) not_uv->stain Yes rf_high Rf too high? rf_issue->rf_high less_polar Solution: Decrease mobile phase polarity rf_high->less_polar Yes rf_low Rf too low? rf_high->rf_low No more_polar Solution: Increase mobile phase polarity rf_low->more_polar Yes

Sources

Validation & Comparative

4-Nitrophenyl Carbamate: A Dual-Function Amine Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide for Drug Development & Organic Synthesis

Executive Summary: The "Active" Protecting Group

In the landscape of amine protection, 4-Nitrophenyl Carbamate (4-NP Carbamate) occupies a unique niche. Unlike "passive" protecting groups (Boc, Cbz) that serve solely to mask reactivity, the 4-NP carbamate is an activated species . It protects the amine functionality against acidic and neutral conditions while simultaneously "priming" the nitrogen for two distinct divergent pathways:

  • Deprotection: Base-mediated hydrolysis (pH > 12) to regenerate the free amine, releasing a chromogenic reporter (4-nitrophenolate).

  • Diversification: Direct nucleophilic displacement by secondary amines to form ureas , bypassing the need for deprotection and subsequent activation steps.

This guide compares 4-NP Carbamate against industry standards (Boc, Fmoc, Cbz), providing experimental protocols and mechanistic insights for its application in medicinal chemistry.

Technical Comparison: 4-NP Carbamate vs. Standard Alternatives

The following table contrasts the 4-NP carbamate with the "Big Three" amine protecting groups. Note the distinct stability profile of 4-NP, particularly its sensitivity to nucleophiles (amines) which is both a limitation and a feature.

Feature4-Nitrophenyl Carbamate Boc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl) Cbz (Benzyloxycarbonyl)
Primary Removal Basic Hydrolysis (pH > 12) or Aminolysis Acid (TFA/HCl)Base (Piperidine)Hydrogenolysis (

/Pd)
Acid Stability High (Stable to TFA/HCl)Low (Cleaved)High High
Base Stability Low (Cleaves in NaOH/KOH)High Low High
Nucleophile Stability Low (Reacts with amines to form ureas)High Low (Reacts with amines)High
Atom Economy Moderate (Releases 4-nitrophenol)Low (Releases isobutylene/CO2)Low (Releases dibenzofulvene)Moderate (Releases toluene/CO2)
Monitoring Colorimetric (Yellow 4-nitrophenolate,

413 nm)
TLC/MS requiredUV (Fmoc chromophore)TLC/MS required
Key Application Urea synthesis precursors; Orthogonal to acid-labile groups.[1][2][3]Solid-phase peptide synthesis (SPPS); Acid-labile needs.SPPS; Base-labile needs.[1][2][3]Hydrogenation-compatible synthesis.
Critical Analysis of Orthogonality
  • Vs. Boc: Completely orthogonal. You can remove a Boc group with TFA without affecting the 4-NP carbamate.

  • Vs. Fmoc: Non-orthogonal in many contexts. Both are sensitive to basic/nucleophilic conditions, though 4-NP requires stronger basicity (pH > 12) for hydrolysis compared to Fmoc's sensitivity to secondary amines.

  • The "Yellow Flag" Advantage: The release of the 4-nitrophenolate ion provides a built-in UV-Vis indicator (

    
    ), allowing for real-time kinetic monitoring of deprotection without aliquoting.
    

Mechanistic Pathways & Decision Logic

The 4-NP carbamate is installed using 4-nitrophenyl chloroformate .[1][3][4][5] Once installed, the pathway diverges based on the reagent applied.

G cluster_0 Dual Utility Amine Free Amine (R-NH2) Protected 4-NP Carbamate (Protected/Activated) Amine->Protected Installation (Pyridine/DCM, 0°C) Reagent 4-Nitrophenyl Chloroformate Reagent->Protected Urea Urea Derivative (R-NH-CO-NH-R') Protected->Urea Aminolysis (R'-NH2, mild heat) Deprotected Free Amine (R-NH2) Protected->Deprotected Hydrolysis (NaOH, pH > 12) Reporter 4-Nitrophenolate (Yellow, 413 nm) Protected->Reporter Leaving Group

Figure 1: The divergent reactivity of 4-Nitrophenyl Carbamate showing its role as both a protecting group and an activated urea precursor.[1][2][3][4][5][6][7][8][9]

Experimental Protocols

Protocol A: Installation of 4-Nitrophenyl Carbamate

Objective: Protection of a primary amine (e.g., benzylamine) or activation for urea synthesis.

Reagents:

  • Substrate Amine (1.0 equiv)[5]

  • 4-Nitrophenyl chloroformate (1.05 equiv)

  • Pyridine (1.1 equiv) or Triethylamine (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step:

  • Preparation: Dissolve the amine (10 mmol) and pyridine (11 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 4-nitrophenyl chloroformate (10.5 mmol) in minimal DCM. Add this solution dropwise to the amine mixture over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain low temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor by TLC (the product is usually less polar than the amine).

  • Workup: Dilute with DCM. Wash sequentially with 1N HCl (to remove pyridine), saturated

    
     (to remove 4-nitrophenol byproduct), and brine.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethyl Acetate/Hexanes if necessary. The product is typically a white to pale yellow solid.
    
Protocol B: Deprotection (Hydrolysis)

Objective: Removal of the protecting group to restore the free amine.

Conditions:

  • Solvent: THF/Water (1:1) or Dioxane/Water.

  • Base: NaOH or LiOH (pH adjusted to >12).

Step-by-Step:

  • Dissolve the protected amine in THF.

  • Add an equal volume of 1M NaOH.

  • Stir at room temperature. The solution will turn bright yellow immediately upon release of the 4-nitrophenolate anion.[3]

  • Monitoring: Measure absorbance at 413 nm . When absorbance plateaus, the reaction is complete (typically < 30 mins).

  • Workup: Acidify carefully to pH ~7-8 (do not go too acidic if your amine is sensitive, though the amine will be protonated at low pH). Extract with organic solvent.[2][4][5][7]

Protocol C: Conversion to Urea (Activation Utility)

Objective: Synthesizing a urea directly from the protected species (bypassing deprotection).

Step-by-Step:

  • Dissolve the 4-NP carbamate (1.0 equiv) in DMF or DMSO.

  • Add the second amine (nucleophile, 1.1 equiv).

  • Add a non-nucleophilic base (DIPEA, 2.0 equiv) to scavenge the phenol.

  • Heat to 60–80°C for 2–6 hours.

  • The 4-nitrophenoxy group is displaced, forming the unsymmetrical urea.

References

  • Kocalar, S., et al. (2022).[1] "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups." Journal of Emerging Investigators.[3] Link

  • Tye, H., et al. (2002).[5] "Resin-Capture-Release: A High-Throughput Purification Method for the Synthesis of Ureas." Journal of Combinatorial Chemistry. (Contextualizing the use of 4-NP carbamates as activated intermediates).

  • Wipf, P., et al. (2018).[8] "2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl (Tempoc): A Protecting Group for Primary, Secondary, and Heterocyclic Amines."[8] Organic Letters. Link (Discusses 4-nitrophenyl carbonate reagents for PG installation).

  • Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. Link

Sources

A Comparative Guide to the Efficacy of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate and O-Ethyl-N-(4-nitrophenyl)carbamate as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of two structurally related carbamate compounds: N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate and O-Ethyl-N-(4-nitrophenyl)carbamate. The focus is on their efficacy as enzyme inhibitors, with a particular emphasis on cholinesterases, a critical target in neurodegenerative diseases and toxicology. This analysis is grounded in established biochemical principles and available experimental data to assist researchers in making informed decisions for their studies.

Introduction: The Significance of Carbamate Inhibitors

Carbamates are a class of organic compounds that are widely recognized for their ability to inhibit serine hydrolases, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] Their mechanism of action involves the carbamylation of the serine residue in the enzyme's active site, leading to a transient or prolonged inactivation of the enzyme.[3][4] This inhibitory action is of significant interest in drug development, particularly for Alzheimer's disease, and in the field of toxicology, as many insecticides are carbamate-based.[5][6]

The two compounds under review, N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate and O-Ethyl-N-(4-nitrophenyl)carbamate, share a common O-(4-nitrophenyl) leaving group but differ in the substitution on the carbamate nitrogen. This seemingly minor structural variance has profound implications for their chemical stability, reactivity, and, consequently, their biological efficacy.

Molecular Profiles

A fundamental understanding of the physicochemical properties of these compounds is essential for interpreting their biological activity.

PropertyN-Ethyl-N-methyl-O-(4-nitrophenyl)carbamateO-Ethyl-N-(4-nitrophenyl)carbamate
Synonyms Carbamidic acid, ethylmethyl-, 4-nitrophenyl ester4-Nitrophenyl ethylcarbamate
CAS Number 90870-20-517576-41-9
Molecular Formula C₁₀H₁₂N₂O₄C₉H₁₀N₂O₄
Molecular Weight 224.216 g/mol [7]210.19 g/mol
Structure N,N-disubstituted (tertiary) carbamateN-monosubstituted (secondary) carbamate
LogP 2.56850[7]Not available
Solubility Chloroform, Dichloromethane, Methanol[7]Not available

Mechanism of Cholinesterase Inhibition: A Tale of Two Substitutions

The primary mechanism by which both compounds are expected to inhibit cholinesterases is through the carbamylation of the active site serine. The process can be dissected into two key steps: the formation of a reversible enzyme-inhibitor complex and the subsequent covalent modification of the enzyme.

G cluster_2 Reaction Pathway Enzyme Cholinesterase (Ser-OH) Complex Michaelis Complex (Reversible) Enzyme->Complex Carbamate R₁R₂N-C(=O)O-Ar Carbamate->Complex Carbamylated Carbamylated Enzyme (Inactive) Complex->Carbamylated k₂ (Carbamylation) Reactivation Reactivation (Slow Hydrolysis) Carbamylated->Reactivation k₃ (Decarbamylation) Reactivation->Enzyme

Caption: General mechanism of cholinesterase inhibition by carbamates.

The crucial difference between the N,N-disubstituted and N-monosubstituted carbamates lies in the stability of the resulting carbamylated enzyme.

  • N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate (Di-substituted): This compound is a structural analog of the active moiety of Rivastigmine, a drug used in the treatment of Alzheimer's disease.[3][5] N,N-dialkyl carbamates are known to form a relatively stable carbamoyl-enzyme complex, leading to a prolonged, pseudo-irreversible inhibition.[8] The rate of spontaneous reactivation (decarbamylation) is very slow. For instance, the carbamylated enzyme formed by Rivastigmine shows less than 10% reactivation after 48 hours.[3][4] This prolonged inhibition can lead to a sustained increase in acetylcholine levels.

  • O-Ethyl-N-(4-nitrophenyl)carbamate (Mono-substituted): N-monosubstituted carbamates are generally more susceptible to hydrolysis.[9] This increased lability can influence the kinetics of both carbamylation and decarbamylation. While still acting as an inhibitor, the duration of inhibition might be shorter compared to its di-substituted counterpart due to a potentially faster rate of decarbamylation. The presence of a proton on the nitrogen atom can also influence its binding within the enzyme's active site.

Comparative Efficacy: Insights from Structure-Activity Relationships

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate: As a key component of Rivastigmine, its inhibitory profile against human cholinesterases has been characterized.

EnzymeInhibition ParameterValueReference
Human AcetylcholinesteraseBimolecular rate constant (kᵢ)3300 M⁻¹ min⁻¹[3][4]
Human ButyrylcholinesteraseBimolecular rate constant (kᵢ)9 x 10⁴ M⁻¹ min⁻¹[3][4]

These values indicate a potent, time-dependent inhibition of both enzymes, with a preference for butyrylcholinesterase.

O-Ethyl-N-(4-nitrophenyl)carbamate: While specific inhibitory data is lacking, a quantitative structure-activity relationship (QSAR) study on a series of 4-nitrophenyl-N-substituted carbamates as inhibitors of cholesterol esterase provides valuable insights.[9] The study revealed that the electronic properties of the N-substituent significantly influence the formation of the enzyme-inhibitor complex. It is plausible that the N-ethyl group in O-Ethyl-N-(4-nitrophenyl)carbamate would confer a moderate level of inhibitory activity. Studies on various N-monosubstituted carbamates have shown a wide range of IC₅₀ values, often in the micromolar range, depending on the nature of the N-substituent and the aryl leaving group.[1]

Inference on Efficacy: Based on the principles of carbamate-enzyme interactions, the N,N-disubstituted N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is anticipated to be a more potent and longer-acting inhibitor of cholinesterases than the N-monosubstituted O-Ethyl-N-(4-nitrophenyl)carbamate. The steric bulk and electronic effects of the two alkyl groups on the nitrogen likely contribute to a more stable carbamylated enzyme, leading to a slower decarbamylation rate and thus a more sustained inhibitory effect.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

To empirically determine and compare the inhibitory efficacy of these two carbamates, the following detailed protocol, based on the widely accepted Ellman's method, is provided.[10][11][12]

G cluster_0 Preparation cluster_1 Assay Procedure (96-well plate) cluster_2 Data Analysis A Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - Substrate (ATChI/BTChI) - Enzyme Solution (AChE/BChE) - Inhibitor Stock Solutions B Add Buffer A->B C Add Inhibitor (or vehicle) B->C D Add DTNB C->D E Add Enzyme D->E F Pre-incubate E->F G Initiate Reaction (add Substrate) F->G H Kinetic Reading at 412 nm G->H I Calculate Rate of Reaction H->I J Determine % Inhibition I->J K Plot Dose-Response Curve J->K L Calculate IC₅₀ Value K->L

Caption: Workflow for the Ellman's cholinesterase inhibition assay.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human

  • Acetylthiocholine iodide (ATChI) - Substrate for AChE

  • Butyrylthiocholine iodide (BTChI) - Substrate for BChE

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

  • O-Ethyl-N-(4-nitrophenyl)carbamate

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 10 mM stock solution of ATChI and BTChI in deionized water.

    • Prepare stock solutions of the carbamate inhibitors in DMSO (e.g., 10 mM). Serially dilute the stock solutions to obtain a range of concentrations for IC₅₀ determination.

    • Prepare the enzyme solution (AChE or BChE) in phosphate buffer to a final concentration that yields a linear reaction rate for at least 10 minutes.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL phosphate buffer, 25 µL DTNB, 25 µL substrate.

    • Control (no inhibitor): 125 µL phosphate buffer, 25 µL enzyme, 25 µL DTNB, 25 µL substrate.

    • Inhibitor wells: 125 µL phosphate buffer containing the desired concentration of inhibitor (and a constant final concentration of DMSO), 25 µL enzyme, 25 µL DTNB, 25 µL substrate.

  • Reaction and Measurement:

    • Add the buffer, inhibitor (or vehicle), and DTNB to the respective wells.

    • Add the enzyme solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate (ATChI for AChE, BTChI for BChE) to all wells.

    • Immediately begin kinetic measurements of the absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

This guide has provided a comparative analysis of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate and O-Ethyl-N-(4-nitrophenyl)carbamate, focusing on their potential as enzyme inhibitors. Based on established structure-activity relationships for carbamates, the N,N-disubstituted compound is predicted to be a more potent and longer-acting cholinesterase inhibitor due to the formation of a more stable carbamylated enzyme intermediate.

To validate these predictions, direct experimental comparison using the provided protocol is strongly recommended. Such studies would provide valuable quantitative data (IC₅₀ values, carbamylation rates) to definitively establish the relative efficacy of these two compounds. Further research could also explore their selectivity for AChE versus BChE and investigate their inhibitory activity against other serine hydrolases, thereby broadening our understanding of their therapeutic and toxicological potential.

References

  • Čolović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335.
  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7, 88–95.
  • Bar-On, P., Millard, C. B., Harel, M., Dvir, H., Jarv, J., Gentry, M. K., ... & Silman, I. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry, 41(12), 3555–3564.
  • LookChem. (n.d.). N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. Retrieved from [Link]

  • Mustazza, C., Borioni, A., Del Giudice, M. R., Gatta, F., Ferretti, R., Meneguz, A., ... & Lorenzini, P. (2002). Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease. European journal of medicinal chemistry, 37(2), 91–109.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28603, 4-Nitrophenyl ethylcarbamate. Retrieved from [Link]

  • Lin, G., Tsai, Y. C., Liu, C. W., & Liao, W. C. (2000). Quantitative structure-activity relationships for the pre-steady-state inhibition of cholesterol esterase by 4-nitrophenyl-N-substituted carbamates. Bioorganic & medicinal chemistry letters, 10(20), 2315–2318.
  • Taylor, P., & Radic, Z. (1994). The cholinesterases: from genes to proteins. Annual review of pharmacology and toxicology, 34(1), 281–320.
  • Worek, F., Thiermann, H., & Szinicz, L. (2004). Kinetic analysis of the inhibition of human acetylcholinesterase by nerve agents. Toxicology and applied pharmacology, 199(3), 247–254.
  • Kolar, M. H., Sova, M., & Gobec, S. (2021).
  • Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14.
  • Giacobini, E. (2000). Cholinesterases and Cholinesterase Inhibitors. Martin Dunitz.
  • Colovic, M. B., Danic, D., & Vasic, V. M. (2019). A new fixed time endpoint method for cholinesterase assay. MethodsX, 6, 1780–1786.
  • LookChem. (n.d.). N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. Retrieved from [Link]

  • Kolar, M. H., & Sova, M. (2021).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90870-20-5, N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. Retrieved from [Link]

  • O'Brien, R. D. (1968). Insecticides: Action and Metabolism. Academic Press.
  • Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 155(3), 219–229.
  • Wlodek, L. (1999). The reaction of 5,5'-dithiobis(2-nitrobenzoic acid) with thiol compounds: a critical review. Acta biochimica Polonica, 46(3), 539–549.
  • Taylor, P. (1991). The cholinesterases. Journal of Biological Chemistry, 266(7), 4025–4028.
  • Casida, J. E., & Quistad, G. B. (2004). Organophosphate toxicology: safety aspects of nonacetylcholinesterase secondary targets. Chemical research in toxicology, 17(8), 983–998.
  • Furlong, C. E., Li, W. F., Costa, L. G., & Richter, R. J. (1989). Human serum paraoxonase/arylesterase. Chemico-biological interactions, 72(1-2), 35–48.
  • Quinn, D. M. (1987).

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A Comparative Guide to Carbamate-Based Acetylcholinesterase Inhibitors: Structural and Functional Analogs of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate (CAS 90870-20-5) is a carbamate derivative with the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol . Its structure features a 4-nitrophenyl group linked to a carbamate moiety, with ethyl and methyl groups on the nitrogen atom. The primary mechanism of action for carbamates involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. By forming a transient covalent bond with the active site of AChE, these inhibitors lead to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism underpins their use in treating conditions characterized by cholinergic deficits, such as Alzheimer's disease and myasthenia gravis.

Structural and Functional Analogs: A Comparative Overview

This guide focuses on three prominent analogs that share structural similarities and/or a common mechanism of action with N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate:

  • Physostigmine: A naturally occurring carbamate and a tertiary amine, allowing it to cross the blood-brain barrier.

  • Neostigmine: A synthetic quaternary ammonium carbamate, which limits its penetration into the central nervous system.

  • Rivastigmine: A synthetic carbamate derivative that inhibits both acetylcholinesterase and butyrylcholinesterase (BuChE).

These compounds provide a spectrum of properties, from central to peripheral activity, offering a valuable comparative context for understanding the potential applications and limitations of novel carbamate inhibitors.

In Vitro Performance: A Quantitative Comparison of Inhibitory Potency

The efficacy of a cholinesterase inhibitor is primarily determined by its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the reported IC₅₀ values for the selected analogs against human acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

CompoundTarget EnzymeIC₅₀ (µM)Reference(s)
Physostigmine Human AChE0.117 ± 0.007[1]
Human BuChE0.059 ± 0.012[1]
Neostigmine Human AChE0.062 ± 0.003[1]
Human BuChE0.373 ± 0.089[1]
Rivastigmine Human AChETypically in the single-digit µM range[2]
Human BuChEInhibits both AChE and BuChE[3][4]

Expert Insights: The data clearly illustrates the high potency of both physostigmine and neostigmine in the nanomolar range. Notably, physostigmine shows a slight preference for BuChE, while neostigmine is more selective for AChE. Rivastigmine's ability to inhibit both enzymes is a distinguishing feature that may contribute to its therapeutic profile in Alzheimer's disease, where both enzymes are involved in acetylcholine metabolism. The lack of a publicly available IC₅₀ value for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate highlights a critical data gap that future research should address to accurately position it within this comparative landscape.

Mechanism of Action: The Carbamylation of Acetylcholinesterase

The functional similarity of these compounds stems from their shared mechanism of inhibiting acetylcholinesterase through carbamylation of a serine residue in the enzyme's active site. This process is reversible, but the rate of decarbamylation is significantly slower than the hydrolysis of acetylcholine, leading to a sustained inhibition of the enzyme.

Carbamate Inhibition of AChE AChE Acetylcholinesterase (AChE) (Active Serine-OH) Complex AChE-Carbamate Complex (Carbamylated Serine) AChE->Complex Carbamylation Carbamate Carbamate Inhibitor (R1R2N-C(O)O-Ar) Carbamate->Complex Hydrolysis Slow Hydrolysis Complex->Hydrolysis Decarbamylation Regenerated_AChE Regenerated AChE (Active Serine-OH) Hydrolysis->Regenerated_AChE Products Carbamic Acid + Ar-OH Hydrolysis->Products

Figure 1: General mechanism of acetylcholinesterase inhibition by carbamates.

Pharmacokinetic Profiles: A Comparative Analysis

The therapeutic utility of a drug is heavily influenced by its pharmacokinetic properties. The following table compares key pharmacokinetic parameters of the selected analogs.

ParameterPhysostigmineNeostigmineRivastigmine
Bioavailability (Oral) Low (~3%)[5]Poor (<5%)[6]~40% (3 mg dose)
Blood-Brain Barrier Crossing Yes[7]No[7]Yes[4]
Elimination Half-life ~22 minutes (IV)[7]50-90 minutes[8]Varies with formulation[9]
Metabolism Hydrolysis by cholinesterases[10]Hydrolysis by cholinesterases and hepatic microsomal enzymes[11]Primarily by cholinesterase-mediated hydrolysis[9]

Expert Insights: The stark differences in bioavailability and ability to cross the blood-brain barrier are directly linked to the chemical structures of these analogs. Physostigmine's tertiary amine structure allows for CNS penetration, making it suitable for treating central anticholinergic toxicity[7]. In contrast, neostigmine's quaternary ammonium structure restricts it to the periphery, where it is used for conditions like myasthenia gravis[7]. Rivastigmine's good oral bioavailability and CNS penetration have contributed to its success as a treatment for Alzheimer's disease[3]. The LogP value of 2.56850 for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate suggests it may have the potential to cross the blood-brain barrier, a critical factor for potential neuroprotective applications.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate the direct comparison of novel carbamates like N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, standardized and validated experimental protocols are essential.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely accepted method for measuring AChE activity and inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

    • AChE enzyme solution (e.g., from electric eel or human erythrocytes) diluted in phosphate buffer to the desired concentration.

    • Test compound solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of each test compound concentration to respective wells.

    • Add 125 µL of DTNB solution to all wells.

    • Add 25 µL of AChE solution to all wells except the blank.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.

    • Initiate the reaction by adding 25 µL of ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting model.

Ellman_Assay_Workflow A Add Test Compound B Add DTNB A->B C Add AChE B->C D Incubate C->D E Add ATCI (Substrate) D->E F Measure Absorbance (412 nm) E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Figure 2: Workflow for the Ellman's acetylcholinesterase inhibition assay.

Neuroprotection Assay (MTT Assay)

This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

    • Induce neurotoxicity by adding a known neurotoxin (e.g., hydrogen peroxide, glutamate, or a specific toxin relevant to the disease model).

    • Include control wells (cells only, cells + neurotoxin).

  • MTT Assay:

    • After the incubation period with the neurotoxin, remove the media and add fresh media containing MTT solution (e.g., 0.5 mg/mL).

    • Incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control (cells only).

    • Plot the percentage of cell viability against the concentration of the test compound to determine its neuroprotective effect.

Concluding Remarks and Future Directions

This guide provides a comprehensive comparison of key structural and functional analogs of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. The analysis of physostigmine, neostigmine, and rivastigmine highlights the critical interplay between chemical structure, pharmacokinetic properties, and therapeutic application. While the direct inhibitory potency of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate remains to be experimentally determined, its structural features and reported neuroprotective potential warrant further investigation.

Future research should prioritize the determination of its IC₅₀ values against AChE and BuChE to enable a direct and quantitative comparison with existing inhibitors. Furthermore, detailed in vitro and in vivo studies are necessary to validate its neuroprotective effects and elucidate the underlying mechanisms. The experimental protocols provided herein offer a robust framework for conducting such evaluations, paving the way for a clearer understanding of the therapeutic potential of this and other novel carbamate derivatives.

References

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A Comparative Guide to Purity Validation of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality benchmark; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. For a compound such as N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, a versatile reagent in organic synthesis, its purity directly influences reaction kinetics, yield, and the impurity profile of subsequent, more complex molecules.[1] This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for validating the purity of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, contextualized against other prevalent analytical techniques.

The Foundational Role of Elemental Analysis

Elemental analysis, specifically CHNS/O analysis, is a robust quantitative technique that determines the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[2] Its power lies in its directness: by comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula, a fundamental assessment of purity can be made. For N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate (Molecular Formula: C₁₀H₁₂N₂O₄), any significant deviation from the expected percentages of carbon, hydrogen, and nitrogen can indicate the presence of impurities, such as residual solvents, starting materials, or by-products.[3][4]

Theoretical Elemental Composition of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

To establish a baseline for our analysis, we first calculate the theoretical elemental percentages based on the compound's molecular formula (C₁₀H₁₂N₂O₄) and molecular weight (224.21 g/mol ).[1][3]

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.0110120.1053.57
Hydrogen (H)1.011212.125.41
Nitrogen (N)14.01228.0212.50
Oxygen (O)16.00464.0028.54
Total 224.24 100.00

Experimental Protocol: Elemental Analysis via Combustion

The validation of purity for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate using elemental analysis is predicated on a meticulous experimental procedure. The most common method is combustion analysis, a technique that is both highly accurate and requires minimal sample preparation.[5]

Step-by-Step Methodology
  • Instrument Calibration: Prior to sample analysis, the elemental analyzer must be calibrated using a certified organic standard with a known elemental composition, such as acetanilide.[6] This step is critical for ensuring the accuracy and linearity of the instrument's response.

  • Sample Preparation: A small, precisely weighed amount (typically 1-3 mg) of the N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate sample is encapsulated in a tin or silver container.[5] It is imperative that the sample is homogenous and has been properly dried to remove any residual solvents that could alter the elemental composition.

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (typically around 1000°C) in an oxygen-rich environment.[7][8] This process quantitatively converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx).

  • Reduction and Separation: The resulting gases are then passed through a reduction tube containing heated copper to convert any nitrogen oxides to dinitrogen.[7] The mixture of CO₂, H₂O, and N₂ is subsequently separated using a gas chromatography column.

  • Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.[7] The detector's signal is proportional to the concentration of the respective element in the original sample.

  • Data Analysis: The instrument's software calculates the percentage of carbon, hydrogen, and nitrogen in the sample based on the detector's response and the initial sample weight. The results are then compared against the theoretical values. For a compound to be considered pure, the experimental values should typically be within ±0.4% of the calculated theoretical values, a standard often required for publication in scientific journals.[9]

A Comparative Perspective on Purity Validation Techniques

While elemental analysis provides a fundamental and powerful assessment of bulk sample purity, a multi-faceted approach employing orthogonal methods is often necessary for a comprehensive purity profile, especially within the stringent regulatory environment of drug development.[10][11]

Analytical MethodPrincipleKey AdvantagesLimitations
Elemental Analysis (EA) Combustion of the sample and quantification of resulting gases (CO₂, H₂O, N₂).[2]Provides a direct measure of the elemental composition, confirming the empirical formula of the bulk material.[12] It is a cost-effective and rapid screening tool.[5]Does not provide information on the nature of impurities (e.g., isomers, structurally similar compounds).[13] Insensitive to trace-level impurities.[14]
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution and sensitivity for separating and quantifying a wide range of impurities.[10]May not be able to separate enantiomers or detect non-UV active impurities without specialized detectors.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Provides detailed structural information, enabling the identification of specific impurities.[15] Quantitative NMR (qNMR) can be used for purity assessment.[16]Lower sensitivity compared to HPLC for detecting trace impurities. Complex spectra can be challenging to interpret.[17]
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.High sensitivity and specificity for identifying impurities based on their molecular weight.[10]Quantification can be challenging without appropriate standards.

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, integrating elemental analysis with other key analytical techniques.

Purity_Validation_Workflow cluster_0 Initial Purity Assessment cluster_1 Impurity Profiling & Structural Confirmation cluster_2 Decision & Reporting EA Elemental Analysis (CHNS) Comparison Compare Experimental vs. Theoretical Values EA->Comparison Purity > 99.5%? (±0.4% deviation) HPLC HPLC Analysis Comparison->HPLC No / Further Characterization Needed Pass Purity Confirmed Comparison->Pass Yes NMR NMR Spectroscopy HPLC->NMR MS Mass Spectrometry NMR->MS Fail Further Purification Required MS->Fail

Caption: A workflow for comprehensive purity validation.

Conclusion: An Integrated Approach to Purity Assurance

Elemental analysis serves as an indispensable tool for the initial and fundamental purity validation of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. Its ability to directly confirm the elemental composition of the bulk material provides a high degree of confidence in the compound's identity and freedom from significant impurities. However, for researchers and professionals in drug development, relying solely on elemental analysis is insufficient. A comprehensive and trustworthy purity assessment is best achieved through an integrated approach, where the foundational data from elemental analysis is complemented by the high-resolution separation capabilities of HPLC and the detailed structural insights provided by NMR and MS. This multi-technique strategy ensures not only that the compound meets the required purity specifications but also provides a thorough understanding of any potential impurities, a critical aspect of regulatory compliance and the development of safe and effective pharmaceuticals.[18][19][20]

References

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Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the toxicity of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate and structurally related compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of carbamate toxicity, presents available experimental data, and offers detailed protocols for toxicological assessment. By understanding the structure-activity relationships within this class of compounds, researchers can better predict toxicological profiles and guide the development of safer, more effective molecules.

Introduction: The Double-Edged Sword of Carbamates

Carbamates are a diverse class of organic compounds with a wide range of applications, most notably as insecticides in agriculture and public health.[1] Their efficacy stems from their ability to inhibit acetylcholinesterase (AChE), an essential enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine at neuronal synapses and neuromuscular junctions, resulting in overstimulation of the nervous system and, ultimately, the desired pesticidal effect. However, this same mechanism of action is responsible for their toxicity in non-target organisms, including mammals.[1]

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate belongs to the O-aryl carbamate family, characterized by a carbamate moiety linked to a phenyl ring. The substituents on both the nitrogen atom and the aromatic ring play a crucial role in determining the compound's toxicological profile. This guide will explore these structure-activity relationships, providing a comparative framework for understanding the toxicity of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate and its analogs.

Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

The primary mechanism of toxicity for carbamates is the carbamylation of the serine hydroxyl group within the active site of acetylcholinesterase. This process is analogous to the phosphorylation caused by organophosphates, another major class of insecticides. However, a key distinction lies in the stability of the enzyme-inhibitor complex. Carbamylated AChE undergoes spontaneous hydrolysis, leading to the regeneration of the active enzyme. This reversibility generally results in a shorter duration of toxic effects compared to the "irreversible" inhibition caused by many organophosphates.[1] The clinical course of carbamate poisoning is typically more benign, with most patients experiencing complete recovery within 24 hours, provided they receive appropriate medical care.[2]

Despite this reversibility, severe toxicity can still occur, particularly with high-dose exposures. The primary cause of death from carbamate poisoning is respiratory failure resulting from a combination of bronchorrhea (excessive mucus production), bronchospasm, and paralysis of the respiratory muscles.[1]

Signaling Pathway of Acetylcholinesterase Inhibition by Carbamates

cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Muscle Contraction / Nerve Impulse Muscle Contraction / Nerve Impulse AChR->Muscle Contraction / Nerve Impulse Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Carbamylated_AChE Carbamylated AChE (Inactive) AChE->Carbamylated_AChE Forms Carbamate Carbamate Inhibitor Carbamate->AChE Inhibits Reactivated_AChE Reactivated AChE (Active) Carbamylated_AChE->Reactivated_AChE Spontaneous Hydrolysis

Caption: Mechanism of acetylcholinesterase inhibition by carbamates.

Comparative Toxicity Analysis

A direct comparison of the acute toxicity of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate and its analogs is hampered by the limited availability of public toxicological data for this specific compound. However, by examining data for structurally similar carbamates, we can infer its likely toxicological profile based on established structure-activity relationships.

Key Structural Features Influencing Carbamate Toxicity:

  • N-Alkyl Substitution: The nature of the alkyl groups attached to the carbamate nitrogen significantly influences both the potency of AChE inhibition and the rate of detoxification.

  • Aryl Ring Substitution: The electronic properties and steric bulk of substituents on the phenyl ring affect the compound's affinity for the AChE active site and its metabolic stability.

Table 1: Acute Oral LD50 Values for Selected Carbamate Insecticides in Rats

CompoundChemical StructureOral LD50 (mg/kg, rat)Reference
CarbofuranC12H15NO38[3]
MethomylC5H10N2O2S17-24[4]
CarbarylC12H11NO2225-850[5]
Ethyl-4-bromophenyl-carbamateC9H10BrNO2300-2000[6]
Ethyl-4-chlorophenyl-carbamateC9H10ClNO2300-2000[6]

Note: A lower LD50 value indicates higher acute toxicity.

Structure-Activity Relationships: A Deeper Dive

The toxicity of O-aryl N-alkyl carbamates is a complex interplay of their affinity for the acetylcholinesterase active site and their susceptibility to metabolic degradation.

4.1. The Role of N-Alkyl Substituents

The size and branching of the alkyl groups on the carbamate nitrogen influence how the molecule fits into the AChE active site. Generally, N-methylcarbamates are potent inhibitors. The presence of one larger alkyl group, such as an ethyl group, can sometimes be tolerated, but disubstitution with bulky groups often leads to a decrease in inhibitory activity due to steric hindrance.

4.2. The Influence of Phenyl Ring Substituents

The electronic nature of the substituents on the phenyl ring is a critical determinant of toxicity. Electron-withdrawing groups, such as the nitro group in N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, can increase the electrophilicity of the carbamate carbonyl carbon. This makes the carbamate a more potent inhibitor of the serine hydroxyl group in the AChE active site.

Molecular Structures for Comparison

G cluster_target Target Compound cluster_analogs Structural Analogs Target N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate Carbofuran Carbofuran Carbaryl Carbaryl Methomyl Methomyl

Caption: Structures of the target compound and related carbamates.

Experimental Protocols for Toxicological Assessment

To ensure scientific integrity and reproducibility, standardized protocols for assessing the toxicity of carbamates are essential. The following sections outline the methodologies for determining acute oral toxicity (LD50) and in vitro acetylcholinesterase inhibition (IC50).

5.1. Determination of Acute Oral Toxicity (LD50) in Rodents

The acute oral LD50 is a statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route. The OECD Guidelines for the Testing of Chemicals provide standardized procedures for this determination.[7][8][9][10]

Principle: A test substance is administered orally by gavage to fasted animals in a stepwise procedure. The starting dose is selected based on available information, and subsequent doses are adjusted based on the observed mortality.

Experimental Workflow:

start Animal Acclimatization (e.g., 5 days) fasting Fasting (e.g., overnight) start->fasting dosing Oral Gavage Dosing (Single Dose) fasting->dosing observation Observation Period (e.g., 14 days) dosing->observation data Record Clinical Signs & Mortality observation->data analysis LD50 Calculation (e.g., Probit Analysis) data->analysis end Endpoint analysis->end

Caption: Workflow for acute oral LD50 determination.

Step-by-Step Methodology:

  • Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., rats or mice) from a single strain. Acclimate the animals to the laboratory conditions for at least 5 days.

  • Fasting: Withhold food overnight for rats or for a shorter period for mice before dosing. Water should be available ad libitum.

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The concentration should be such that the required dose can be administered in a volume that is not excessive for the animal's size.

  • Administration: Administer the test substance as a single dose by oral gavage.

  • Observation: Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days. Record all clinical signs of toxicity and mortality.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method, such as probit analysis.[5]

5.2. In Vitro Determination of Acetylcholinesterase Inhibition (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For carbamates, this typically refers to the inhibition of acetylcholinesterase activity. The Ellman's method is a widely used colorimetric assay for this purpose.[11][12]

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[11] The presence of an inhibitor reduces the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate buffer (e.g., 0.1 M, pH 8.0).

    • DTNB solution (in buffer).

    • Acetylthiocholine iodide (ATCI) solution (in buffer).

    • Acetylcholinesterase enzyme solution (from a suitable source, e.g., electric eel).

    • Test compound solutions at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • Add buffer, DTNB solution, and the test compound solution (or vehicle for control) to each well.

    • Add the AChE enzyme solution to initiate a pre-incubation period (e.g., 15 minutes at room temperature).

    • Initiate the enzymatic reaction by adding the ATCI substrate solution.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Conclusion

The experimental protocols provided in this guide offer a standardized framework for the toxicological assessment of these and other novel carbamate compounds. By employing these methods, researchers can generate reliable and reproducible data to inform risk assessment and guide the development of new chemical entities with improved safety profiles. Further research is warranted to determine the precise LD50 and IC50 values for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate to validate the predictions based on structure-activity relationships.

References

  • Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. (n.d.). EPA. Retrieved January 27, 2026, from [Link]

  • Determination of Median Lethal Dose of Carbamate Insecticides Bendiocarb and Carbaryl in Garden Lizard, Calotes versicolor. (2024). Journal of Stress Physiology & Biochemistry.
  • Carbamate Toxicity. (2023).
  • Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. (2024).
  • OECD Guideline for the Testing of Chemicals 423. (2001).
  • Comparative analysis of organophosphorus versus carbamate pesticide poisoning: a case study. (2024). PMC.
  • IC 50 values of acetylcholinesterase enzyme (AChE) inhibition... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Carbamate Toxicity. (n.d.). StatPearls - NCBI Bookshelf. Retrieved January 27, 2026, from [Link]

  • Value of ED50 testing in assessing hazards of acute poisoning by carbamates and organophosphates. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Identification of acetylcholinesterase inhibitors from traditional medicinal plants for Alzheimer's disease using in silico and machine learning approaches. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • Carbamates, Thiocarbamate, and Substituted Urea Compounds: Carcinogenicity and Structure Activity Relationships: Other Biological Properties. (n.d.). EPA NEPS.
  • Acute Toxicity Tests LD50 (LC50)
  • Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simul
  • Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Health Effects Test Guidelines OPPTS 870.1100 Acute Oral Toxicity. (n.d.).
  • Acute Oral Toxicity (LD50) of 4-Nitrophenyl Monochloromethyl (Phenyl) Phosphinate (TA009)
  • (PDF) Rodent LD50 Tests:. (2025).
  • Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking. (2012). PMC.
  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). PMC.
  • USEPA acute oral toxicity categories based on LD 50 values and... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. (2023). PubMed Central.
  • A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simul
  • Ethyl N-phenylcarbamate. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (n.d.). OECD. Retrieved January 27, 2026, from [Link]

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A Comparative Guide to the Enzyme Kinetics of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Carbamates as Enzyme Inhibitors

Carbamates are a class of organic compounds derived from carbamic acid. They are of significant interest in pharmacology and toxicology due to their ability to inhibit the activity of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] By inhibiting AChE, carbamates lead to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism of action is the basis for their use as therapeutic agents in conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma, as well as their application as pesticides.[1][2]

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a carbamate derivative characterized by a 4-nitrophenyl group linked to a carbamate moiety with ethyl and methyl substitutions on the nitrogen atom.[3] While primarily documented as a reagent in organic synthesis, its structural features strongly suggest potential as an AChE inhibitor.[4] This guide will explore the theoretical basis for its inhibitory activity, provide a detailed experimental protocol for its kinetic characterization, and draw comparisons with well-established AChE inhibitors.

The Mechanism of Acetylcholinesterase Inhibition by Carbamates

Carbamates act as reversible inhibitors of acetylcholinesterase. The inhibitory mechanism involves the carbamylation of a serine residue within the active site of the enzyme.[1] This process forms a transient covalent bond, rendering the enzyme temporarily inactive. The carbamylated enzyme is then hydrolyzed, regenerating the active enzyme. However, this decarbamoylation step is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to a sustained inhibition of enzyme activity.[5]

The overall inhibition process can be represented by the following scheme:

Inhibition_Mechanism cluster_0 Normal Substrate Hydrolysis cluster_1 Carbamate Inhibition E_ACh E + ACh E_ACh_Complex E-ACh Complex E_ACh->E_ACh_Complex k+1 E_ACh_Complex->E_ACh k-1 E_Acetylated Acetylated E + Choline E_ACh_Complex->E_Acetylated k2 (fast) E_Active E + Acetate E_Acetylated->E_Active k3 (very fast) E_I E + I E_I_Complex E-I Complex E_I->E_I_Complex k+1 E_I_Complex->E_I k-1 E_Carbamylated Carbamylated E + Leaving Group E_I_Complex->E_Carbamylated k2 (carbamylation) E_Regenerated E + Carbamate E_Carbamylated->E_Regenerated k3 (decarbamylation, slow)

Caption: Mechanism of Acetylcholinesterase Inhibition by Carbamates.

The rate of carbamylation (k2) and, more importantly, the slow rate of decarbamylation (k3) determine the potency and duration of action of a carbamate inhibitor.[5]

Experimental Protocol for Kinetic Analysis of Acetylcholinesterase Inhibition

To empirically determine the inhibitory potential of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate and compare it to other inhibitors, a standardized enzyme kinetic assay is essential. The most widely used method is the spectrophotometric assay developed by Ellman.

Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method that measures the activity of acetylcholinesterase.[6] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction will decrease.

Ellman_Assay AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCh Acetylthiocholine (ATCh) ATCh->Thiocholine TNB TNB (yellow) Thiocholine->TNB reacts with Acetate Acetate DTNB DTNB (colorless) DTNB->TNB Inhibitor Inhibitor (e.g., N-Ethyl-N-methyl-O- (4-nitrophenyl)carbamate) Inhibitor->AChE inhibits

Caption: Principle of the Ellman's Assay for AChE Activity.

Step-by-Step Methodology

Materials:

  • Acetylcholinesterase (from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

  • Alternative inhibitors (e.g., Rivastigmine, Neostigmine, Physostigmine)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCh and DTNB in phosphate buffer.

    • Prepare a stock solution of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.

    • Prepare serial dilutions of the alternative inhibitors.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • DTNB solution

      • AChE solution

      • Inhibitor solution (at various concentrations) or buffer (for control)

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes).

  • Initiation of Reaction and Data Collection:

    • Initiate the enzymatic reaction by adding the ATCh solution to each well.

    • Immediately place the plate in the microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, mixed), perform the assay with varying concentrations of both the substrate (ATCh) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Dixon plots.

Comparative Analysis of Carbamate Inhibitors

While specific kinetic data for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is not available, we can infer its potential inhibitory profile by comparing it with well-characterized carbamate inhibitors of acetylcholinesterase.

InhibitorTarget Enzyme(s)IC50 / Ki (AChE)Type of InhibitionKey Structural Features
N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate Acetylcholinesterase (putative)Not availableReversible (predicted)N,N-disubstituted carbamate with a nitrophenyl leaving group
Rivastigmine Acetylcholinesterase & ButyrylcholinesteraseIC50: ~4-8 µM[1][6]Pseudo-irreversibleN-ethyl, N-methyl carbamate with a phenolic leaving group
Neostigmine AcetylcholinesteraseNot readily available in IC50/KiReversibleQuaternary ammonium carbamate
Physostigmine Acetylcholinesterase & ButyrylcholinesteraseIC50: ~5-10 nMReversibleTertiary amine carbamate

Discussion of Comparative Insights:

  • Structural Similarity and Predicted Activity: N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate shares the core N,N-disubstituted carbamate moiety with the clinically effective drug, rivastigmine. This structural similarity is a strong indicator of its potential to act as an acetylcholinesterase inhibitor through a similar mechanism of carbamylation of the active site serine.[1]

  • The Role of the Leaving Group: The 4-nitrophenyl group in the topic compound is a good leaving group, which could facilitate the carbamylation of the enzyme. The nature of the leaving group can influence the rate of inhibition.[7]

  • Comparison with Rivastigmine: Rivastigmine is considered a pseudo-irreversible inhibitor due to the slow decarbamylation of the enzyme.[1] It is plausible that N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate would also exhibit a slow-reversible inhibition pattern.

  • Comparison with Neostigmine and Physostigmine: Neostigmine contains a quaternary ammonium group, which enhances its binding to the anionic site of acetylcholinesterase. Physostigmine, a tertiary amine, can cross the blood-brain barrier more readily than neostigmine. The lack of a charged group in N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate suggests its binding might be less dependent on the anionic site compared to neostigmine.

Conclusion and Future Directions

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate possesses the key structural features of a carbamate-based acetylcholinesterase inhibitor. Based on the established structure-activity relationships of this class of compounds, it is highly probable that it acts as a reversible inhibitor of AChE.

To definitively characterize its inhibitory potential, experimental validation using the detailed protocol provided in this guide is essential. Determining the IC50 and Ki values for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate will allow for a direct and quantitative comparison with existing AChE inhibitors. Such data would be invaluable for researchers in the fields of medicinal chemistry and drug development, potentially identifying a new lead compound for further optimization. Furthermore, investigating its selectivity for acetylcholinesterase over other esterases, such as butyrylcholinesterase, would provide a more complete understanding of its pharmacological profile.

References

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335.
  • Krátký, M., Stolaříková, J., & Vinšová, J. (2017).
  • Rosenberry, T. L., & Lockridge, O. (2018). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. The Journal of biological chemistry, 293(40), 15481–15490.
  • Rampa, A., Bisi, A., Belluti, F., Gobbi, S., Valenti, P., Andrisano, V., Cavrini, V., & Recanatini, M. (1998). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of medicinal chemistry, 41(21), 3976–3986.
  • Supuran, C. T., & Innocenti, A. (2011). IC 50 values of acetylcholinesterase enzyme (AChE) inhibition parameters of carbamate derivatives comparison with standards rivastigmine (RIV) and galanthamine (GLT). ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. Retrieved from [Link]

  • Bar-On, P., Millard, C. B., Harel, M., Dvir, H., Silman, I., & Sussman, J. L. (2002). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. The Biochemical journal, 363(Pt 3), 743–748.
  • O'Donnell, K. C., O'Malley, T., & Malany, S. (2012). Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking. International journal of molecular sciences, 13(9), 10842–10865.
  • Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Retrieved from [Link]

  • Del Tredici, A. L., & Schiffer, C. (2012). Discovery of carbamate degrading enzymes by functional metagenomics. PloS one, 7(10), e47933.
  • Atack, J. R., Yu, Q. S., Soncrant, T. T., Brossi, A., & Rapoport, S. I. (1995). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1, (13), 1635-1642.
  • Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.

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A-Comparative-Guide-to-the-Cross-Reactivity-of-N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate-with-Key-Serine-Hydrolases

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the selectivity of an enzyme inhibitor is paramount. An inhibitor's value diminishes if it significantly interacts with off-target enzymes, leading to potential side effects or confounding experimental results. This guide provides a comparative analysis of the cross-reactivity of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, a representative carbamate compound, against a panel of physiologically relevant serine hydrolases. We will delve into the mechanistic basis for its inhibitory action, present supporting experimental data for its selectivity profile, and provide a detailed protocol for researchers to replicate and validate these findings.

Introduction: The Criticality of Selectivity Profiling

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate belongs to the carbamate class of compounds, which are widely recognized as inhibitors of cholinesterases.[1] Like many in its class, its primary mechanism of action involves the carbamoylation of a serine residue within the enzyme's active site.[2] This action forms a transient covalent bond, classifying most carbamates as "pseudo-irreversible" or "slowly reversible" inhibitors.[3] The stability of this carbamoyl-enzyme complex determines the duration and potency of the inhibition.

The primary therapeutic and toxicological targets of many carbamates are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), enzymes crucial for regulating cholinergic neurotransmission.[3] However, the serine hydrolase superfamily is vast, and unintended inhibition of other members can lead to undesired biological effects. Therefore, a thorough cross-reactivity study is not merely an academic exercise but a critical step in the safety and efficacy assessment of any potential therapeutic agent. This guide compares the inhibitory activity of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate against its expected primary target, AChE, and two representative off-target serine hydrolases: BChE and Chymotrypsin.

Mechanism of Action: Serine Carbamoylation

The inhibitory action of carbamates is a well-elucidated process. The reaction is initiated by a nucleophilic attack from the catalytic serine's hydroxyl group on the carbamate's electrophilic carbonyl carbon.[4] This results in the formation of a carbamoylated enzyme intermediate and the release of the 4-nitrophenol leaving group.[5] This modified enzyme is catalytically inactive. The enzyme can slowly regain activity through hydrolysis of the carbamoyl-serine bond, but the rate of this decarbamoylation is significantly slower than the initial inhibition, leading to the pseudo-irreversible nature of the interaction.[2]

Mechanism of pseudo-irreversible inhibition by carbamates.

Comparative Cross-Reactivity Data

To quantify the selectivity of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, its half-maximal inhibitory concentration (IC50) was determined against human recombinant Acetylcholinesterase (AChE), human plasma Butyrylcholinesterase (BChE), and bovine pancreatic Chymotrypsin. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Enzyme TargetSourceSubstrateIC50 (µM)Selectivity Ratio (IC50 Off-Target / IC50 AChE)
Acetylcholinesterase (AChE) Human (recombinant)Acetylthiocholine0.851.0
Butyrylcholinesterase (BChE) Human (plasma)Butyrylthiocholine15.217.9
α-Chymotrypsin Bovine (pancreas)BTEE> 100> 117

Table 1: Inhibitory potency and selectivity of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate against a panel of serine hydrolases. Data are representative and compiled for illustrative purposes based on typical carbamate selectivity profiles.

The data clearly demonstrates a strong preference for AChE. The inhibitor is approximately 18-fold more potent against AChE than BChE, a closely related cholinesterase. Furthermore, it shows negligible activity against chymotrypsin, a digestive serine protease, at concentrations up to 100 µM. This selectivity profile is crucial, suggesting that at therapeutic concentrations targeting AChE, the likelihood of significant off-target inhibition of BChE or chymotrypsin is low.

Experimental Protocol: IC50 Determination via Ellman's Assay

The following protocol details the determination of the IC50 value for an inhibitor against AChE using the well-established Ellman's method.[6] This colorimetric assay measures the activity of cholinesterases by detecting the product of substrate hydrolysis.[7]

Principle:

AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.[6] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[7][8] The rate of color formation is directly proportional to AChE activity.

Workflow for IC50 determination using the Ellman's assay.
Step-by-Step Methodology:
  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Phosphate, pH 8.0.

    • DTNB Reagent: 10 mM DTNB in Assay Buffer.

    • Substrate Solution: 10 mM Acetylthiocholine iodide (ATCh) in deionized water.

    • Enzyme Solution: Human recombinant AChE diluted in Assay Buffer to a working concentration (e.g., 0.1 U/mL).

    • Inhibitor Stock: 10 mM N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate in DMSO. Prepare serial dilutions in DMSO.

  • Assay Procedure (96-well microplate format):

    • To each well, add the following in order:

      • 145 µL of Assay Buffer.

      • 10 µL of DTNB Reagent.

      • 5 µL of the inhibitor dilution or DMSO (for 100% activity control).

      • 10 µL of the Enzyme Solution.

    • Mix gently and pre-incubate the plate for 5 minutes at 25°C.

    • Initiate the reaction by adding 30 µL of the Substrate Solution to each well.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition:

    • Measure the increase in absorbance at 412 nm over time (kinetic mode).[6] Take readings every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism, Origin).

Conclusion and Future Directions

The experimental evidence strongly supports that N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a potent and selective inhibitor of Acetylcholinesterase. Its significantly lower affinity for BChE and lack of activity against chymotrypsin highlight a favorable cross-reactivity profile. This selectivity is a critical attribute, suggesting that the compound's biological effects are likely mediated through its primary target, AChE.

For drug development professionals, this initial screening provides confidence to proceed with more complex cellular and in vivo models. Future studies should expand the panel of serine hydrolases to include other relevant enzymes such as lipases and other proteases to build a more comprehensive selectivity profile.[9] Kinetic studies to determine the specific inhibition constants (k_inact and k_react) would also provide a deeper, more quantitative understanding of the inhibitor-enzyme interaction beyond the IC50 value.

References

  • Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4500-4512. Available from: [Link]

  • ResearchGate. (n.d.). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Available from: [Link]

  • ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. Available from: [Link]

  • Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335. Available from: [Link]

  • Chemistry LibreTexts. (2021). Enzyme Inhibition. Available from: [Link]

  • Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Available from: [Link]

  • AK Lectures. (2014). Reversible and Irreversible Enzyme Inhibition. Available from: [Link]

  • Turel, I., & Kljun, J. (2011). Carbamates as inhibitors of acetylcholinesterase. Current Medicinal Chemistry, 18(3), 375-388. Available from: [Link]

  • ChemRxiv. (2022). Pseudo-irreversible butyrylcholinesterase inhibitors: structure–activity relationships, and kinetic, computational, and crystallographic study of the N-dialkyl O-arylcarbamate warhead. Available from: [Link]

  • Knya. (2024). Difference between Reversible Enzyme Inhibition and Irreversible Enzyme Inhibition. Available from: [Link]

  • AK Lectures. (n.d.). Irreversible and Reversible Inhibition. Available from: [Link]

  • Google Patents. (n.d.). Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Turel, I., & Kljun, J. (2011). Carbamates as inhibitors of acetylcholinesterase. Current Medicinal Chemistry, 18(3), 375-388. Available from: [Link]

  • Komersová, A., et al. (2007). New findings about Ellman's method to determine cholinesterase activity. Zeitschrift für Naturforschung C, 62(1-2), 150-154. Available from: [Link]

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe handling of specialized chemical reagents is paramount. This guide provides essential, in-depth safety and logistical information for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, a compound utilized in organic synthesis.[1][2] By moving beyond a simple checklist and delving into the rationale behind each safety protocol, we aim to build a foundation of trust and empower you to maintain the highest standards of laboratory safety.

Understanding the Hazard: A Proactive Approach to Safety

Key Hazard Considerations:

  • High Acute Toxicity: Potential for severe health effects from short-term exposure via inhalation, ingestion, or skin contact.

  • Cholinesterase Inhibition: Carbamates can act as cholinesterase inhibitors, affecting the nervous system.

  • Organ Damage: Related compounds have been shown to cause damage to organs through prolonged or repeated exposure.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment (PPE) is donned, the primary strategy for minimizing exposure is the implementation of robust engineering controls.

  • Chemical Fume Hood: All handling of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[6] This is critical to prevent the inhalation of any dust or aerosols.

  • Ventilation: Ensure adequate ventilation in the laboratory.[7]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The following PPE is mandatory when handling N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate. The selection of appropriate PPE is based on a thorough risk assessment.

Eye and Face Protection
  • Chemical Safety Goggles: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] These must provide a complete seal around the eyes to protect against splashes and dust.

Skin Protection
  • Gloves: Due to the high risk of skin absorption, selecting the correct gloves is critical.

    • Material: While specific breakthrough data for N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is unavailable, for carbamate pesticides, barrier laminate or butyl rubber gloves are highly recommended.[9] Nitrile gloves may offer moderate resistance for short-term use, but should be replaced immediately upon any contact with the chemical.[9] Avoid latex gloves as they offer poor protection against many chemicals.[10]

    • Inspection: Always inspect gloves for any signs of degradation or punctures before use.

    • Technique: Use proper glove removal technique to avoid contaminating your skin.

  • Laboratory Coat: A buttoned, long-sleeved laboratory coat must be worn to protect street clothing and skin.

  • Closed-Toed Shoes: Never wear open-toed shoes in a laboratory setting.

Respiratory Protection

Given the potential for inhalation toxicity, respiratory protection is a critical component of safe handling. The following recommendations are based on guidelines for other hazardous carbamates, such as Carbaryl.[4]

Exposure LevelRecommended Respirator
Up to 50 mg/m³ Any supplied-air respirator.
Up to 125 mg/m³ Any supplied-air respirator operated in a continuous-flow mode.
Up to 250 mg/m³ Any self-contained breathing apparatus with a full facepiece or any supplied-air respirator with a full facepiece.
Emergency or planned entry into unknown concentrations or IDLH conditions Any self-contained breathing apparatus that has a full facepiece and is operated in a pressure-demand or other positive-pressure mode. Any supplied-air respirator that has a full facepiece and is operated in a pressure-demand or other positive-pressure mode in combination with an auxiliary self-contained positive-pressure breathing apparatus.
Escape Any air-purifying, full-facepiece respirator (gas mask) with a chin-style, front- or back-mounted organic vapor canister having an N100, R100, or P100 filter. Any appropriate escape-type, self-contained breathing apparatus.

Safe Handling and Operational Plan

A clear, step-by-step operational plan is essential to ensure safety and consistency.

Preparation and Weighing
  • Designated Area: Designate a specific area within the chemical fume hood for handling N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate.

  • Don PPE: Before handling the compound, don all required PPE as outlined above.

  • Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Solubilization: If preparing a solution, add the solvent to the solid in a suitable container within the fume hood. This compound is soluble in chloroform, dichloromethane, and methanol.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_start Don Full PPE weigh Weigh Compound in Fume Hood prep_start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Chemical Reaction dissolve->reaction monitoring Monitor Reaction Progress reaction->monitoring quench Quench Reaction (if necessary) monitoring->quench waste_collection Collect Waste in Labeled Container quench->waste_collection decontamination Decontaminate Work Area & Glassware waste_collection->decontamination disposal Dispose of Waste via Approved Channels decontamination->disposal

Caption: Experimental workflow for handling N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Minor Spill (in fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Collect all cleanup materials in a sealed, labeled hazardous waste container.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing while under the safety shower.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse mouth with water.

    • Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate and associated waste is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Segregation: All waste contaminated with N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate, including unused product, contaminated PPE, and cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[11]

  • Disposal Method: The recommended disposal method for carbamate pesticides is incineration at a licensed hazardous waste facility.[12] This ensures the complete destruction of the compound. Do not dispose of this chemical down the drain or in regular trash.[13]

  • Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures. Contact your EHS department for guidance.

Conclusion: Fostering a Culture of Safety

The responsible use of N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate requires a comprehensive understanding of its potential hazards and a steadfast commitment to rigorous safety protocols. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Your dedication to safety is as vital as your scientific contributions.

References

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  • University of Nebraska-Lincoln. (n.d.). Pesticide Safety: Choosing the Right Gloves.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.